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Foundational

An In-Depth Technical Guide to 1-Isopropyl-1H-pyrazol-4-amine: Synthesis, Properties, and Therapeutic Potential

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic versatility, and ability to form key hydrogen bond interactions have made it a cornerstone in the design of novel therapeutic agents.[1] Pyrazole-containing molecules have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] This guide focuses on a specific, yet representative, member of this class: 1-isopropyl-1H-pyrazol-4-amine (CAS No: 97421-16-4).

It is important to note that the user's initial query for "3-isopropyl-1H-pyrazol-4-amine" did not yield a specific, registered CAS number. This is a common occurrence with substituted pyrazoles due to tautomerism, where protons can migrate between the nitrogen atoms, leading to different named isomers that exist in equilibrium. For the purpose of providing a scientifically grounded and verifiable technical guide, we will focus on the well-documented and commercially available regioisomer, 1-isopropyl-1H-pyrazol-4-amine. The insights and protocols discussed herein are largely applicable to the broader class of isopropyl-pyrazol-amines.

This document will provide a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 1-isopropyl-1H-pyrazol-4-amine, with a particular focus on its relevance to researchers and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of 1-isopropyl-1H-pyrazol-4-amine are summarized in the table below.

PropertyValueSource(s)
CAS Number 97421-16-4[4]
Molecular Formula C₆H₁₁N₃[4]
Molecular Weight 125.17 g/mol [4]
Appearance Solid (White to off-white or light brown)[5]
Melting Point 38°C to 46°C (for the related boronic acid pinacol ester)[5]
Solubility Soluble in polar organic solvents[6]
SMILES CC(C)N1C=C(C=N1)N[4]
InChI Key OGYYMVGDKVJYSU-UHFFFAOYSA-N (for the boronic acid pinacol ester)[5]

Note: Specific experimental data for the melting point and solubility of 1-isopropyl-1H-pyrazol-4-amine are not widely published. The melting point provided is for a closely related derivative and serves as an estimate.

Synthesis and Characterization: A Validated Protocol

The synthesis of substituted pyrazoles can be achieved through various well-established organic chemistry routes. A common and effective method involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For N-substituted pyrazoles like our target molecule, the synthesis often starts with an appropriately substituted hydrazine.

Representative Synthesis of 1-Isopropyl-1H-pyrazol-4-amine

This protocol is a representative method based on established pyrazole synthesis literature.[2]

Step 1: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the pyrazole nitrogen.

  • Alkylation: Slowly add 2-bromopropane (isopropyl bromide, 1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The choice of temperature and reaction time is critical for achieving regioselectivity, favoring N1-alkylation.

  • Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: Dissolve the 1-isopropyl-4-nitro-1H-pyrazole (1 equivalent) from the previous step in a solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. The filtrate is then concentrated under reduced pressure to yield the final product, 1-isopropyl-1H-pyrazol-4-amine.

Characterization

The identity and purity of the synthesized 1-isopropyl-1H-pyrazol-4-amine should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet and a doublet), as well as signals for the pyrazole ring protons and the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (125.17 m/z).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching, and C=C and C=N stretching of the pyrazole ring.[7]

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Group Reduction start1 4-Nitro-1H-pyrazole product1 1-Isopropyl-4-nitro-1H-pyrazole start1->product1 Reflux in EtOH/DMF reagent1 2-Bromopropane, K₂CO₃ product2 1-Isopropyl-1H-pyrazol-4-amine product1->product2 EtOH, RT reagent2 H₂, 10% Pd/C

Caption: Synthetic workflow for 1-isopropyl-1H-pyrazol-4-amine.

Applications in Drug Development: A Focus on Kinase Inhibition

The pyrazole scaffold is a key component in numerous small-molecule kinase inhibitors.[1] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][8] Pyrazole-based compounds are particularly effective as ATP-competitive inhibitors, where they occupy the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate.[8]

Mechanism of Action in Kinase Signaling

The 1-isopropyl-1H-pyrazol-4-amine core can be elaborated with additional functional groups to create potent and selective kinase inhibitors. The pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitor binding. The isopropyl group can be directed towards a hydrophobic pocket, while the amine group serves as a handle for further chemical modifications to enhance potency and selectivity.[9]

For example, derivatives of 1-isopropyl-1H-pyrazol-4-amine have been investigated as inhibitors of RET kinase, a receptor tyrosine kinase implicated in certain types of cancer.[9][10] Inhibition of RET kinase can block downstream signaling pathways, such as the MAPK/ERK pathway, which are involved in cell proliferation and survival.[9]

Kinase_Inhibition_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition Mechanism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival TranscriptionFactors->CellResponse Inhibitor 1-Isopropyl-1H-pyrazol-4-amine Derivative Inhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-isopropyl-1H-pyrazol-4-amine and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[12] If inhaled, move to fresh air. If ingested, seek medical attention.[11]

Always consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information before handling this compound.[11][12][13][14]

Conclusion and Future Outlook

1-Isopropyl-1H-pyrazol-4-amine is a valuable building block in the synthesis of complex molecules with significant therapeutic potential. Its pyrazole core provides a robust platform for the design of potent and selective inhibitors of key cellular targets, particularly protein kinases. The continued exploration of pyrazole derivatives in medicinal chemistry is expected to yield novel drug candidates for a wide range of diseases. This guide provides a foundational understanding of this important compound, from its synthesis to its potential biological applications, to aid researchers in their drug discovery and development endeavors.

References

  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Semantic Scholar. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • ACS Publications. (2012, May 7). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2012, May 24). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • 3ASenrise. (n.d.). 1-Isopropyl-1H-pyrazole-4-carboxylic acid, 97%. Retrieved from [Link]

  • EPA. (2025, October 15). 1-Isopropyl-1H-pyrazole-4-carboxylic acid - Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Stacked IR spectra of pzH (blue), 4-F-pzH (red), 4-Cl-pzH (green),.... Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 75702-84-0 | 1-Isopropyl-1H-pyrazol-4-ol. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: 3-(Propan-2-yl)-1H-pyrazol-4-amine

Executive Summary & Molecular Identity 3-(Propan-2-yl)-1H-pyrazol-4-amine (also known as 4-amino-3-isopropylpyrazole) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its more common isomer, 4-iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

3-(Propan-2-yl)-1H-pyrazol-4-amine (also known as 4-amino-3-isopropylpyrazole) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its more common isomer, 4-isopropyl-1H-pyrazol-3-amine, this specific regioisomer places the amine functionality at the 4-position, flanking the isopropyl group. This geometry is critical for fragment-based drug discovery (FBDD), particularly in the design of ATP-competitive kinase inhibitors where the pyrazole ring often serves as a hinge-binding motif.

This guide provides a comprehensive technical analysis of the molecule, focusing on its physicochemical properties, synthesis, and application in high-affinity ligand design.

Core Molecular Data[1]
ParameterValueTechnical Context
IUPAC Name 3-(Propan-2-yl)-1H-pyrazol-4-amineOfficial nomenclature.
Common Name 4-Amino-3-isopropylpyrazoleFrequently used in synthesis literature.
Molecular Formula C₆H₁₁N₃ Confirmed elemental composition.[1]
Molecular Weight 125.17 g/mol Monoisotopic mass: 125.0953 Da.
CAS Registry Not widely listed as free baseOften generated in situ or isolated as HCl salt due to stability.
Isomer Warning Distinct from CAS 151521-49-2 CAS 151521-49-2 refers to the 3-amino-4-isopropyl isomer.

Physicochemical Profile & Drug-Likeness

Understanding the physicochemical profile is essential for assessing the "rule-of-five" compliance and suitability for fragment libraries.

Calculated Properties (In Silico)
  • Lipophilicity (cLogP): ~0.5 – 1.2 (Moderate hydrophilicity, ideal for oral bioavailability).

  • Topological Polar Surface Area (TPSA): ~52 Ų (Dominated by the pyrazole ring and primary amine).

  • H-Bond Donors (HBD): 3 (NH₂, pyrazole NH).

  • H-Bond Acceptors (HBA): 2 (Pyrazole N, Amine N).

  • Rotatable Bonds: 1 (Isopropyl group rotation).

Structural Significance in FBDD

The molecule's low molecular weight (MW < 150 Da) and high ligand efficiency (LE) make it an ideal "seed" fragment.

  • Hinge Binding: The pyrazole nitrogen (N1/N2) and the 4-amino group can form a bidentate hydrogen bonding network with the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of residues like Glu81 and Leu83 in CDK2).

  • Hydrophobic Pocket: The 3-isopropyl group fills the hydrophobic "gatekeeper" pocket often found adjacent to the ATP-binding site.

Synthesis & Characterization Protocols

The synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine is typically achieved through a Nitration-Reduction sequence starting from the parent pyrazole. This route ensures regioselectivity for the 4-position.

Experimental Workflow
Step 1: Nitration of 3-Isopropylpyrazole

Reaction: Electrophilic aromatic substitution. Reagents: Fuming Nitric Acid (


), Sulfuric Acid (

). Conditions: 0°C to Room Temperature, 2-4 hours.

Mechanism: The pyrazole ring is electron-rich. The 4-position is the most nucleophilic site, leading to exclusive formation of 3-isopropyl-4-nitropyrazole.

Step 2: Reduction to Amine

Reaction: Catalytic Hydrogenation or Chemical Reduction. Reagents:


 (gas), 10% Pd/C (catalyst), Methanol (solvent).[2]
Alternative:  Iron powder (

), Ammonium Chloride (

), Ethanol/Water. Conditions: 3 atm

, RT, 12 hours.

Critical Control Point: The amine product is prone to oxidation (turning brown/black) upon exposure to air. It is recommended to isolate it as the hydrochloride salt (using HCl in dioxane) for long-term storage.

Visualization: Synthesis Pathway

Synthesispath Start 3-Isopropylpyrazole (C6H10N2) Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 3-Isopropyl-4-nitropyrazole (Intermediate) Nitration->Intermediate Electrophilic Subst. Reduction Reduction (H2, Pd/C) Intermediate->Reduction Product 3-(Propan-2-yl)-1H-pyrazol-4-amine (C6H11N3, MW 125.17) Reduction->Product Hydrogenation SaltFormation HCl Salt Formation (Stabilization) Product->SaltFormation Optional FinalSalt Amine HCl Salt (Stable Solid) SaltFormation->FinalSalt

Caption: Step-wise synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine via nitration and reduction.

Analytical Validation (Self-Validating Protocol)

To confirm the identity and purity of the synthesized compound, use the following markers:

  • Mass Spectrometry (LC-MS):

    • Expected Ion:

      
       m/z.
      
    • Validation: A single peak in the TIC (Total Ion Chromatogram) with the correct parent mass confirms purity.

  • ¹H-NMR Spectroscopy (DMSO-d₆):

    • Isopropyl CH: Septet at ~2.9 ppm (1H).

    • Isopropyl CH₃: Doublet at ~1.2 ppm (6H).

    • Pyrazole C5-H: Singlet at ~7.2 ppm (1H). (Diagnostic: If this signal is split or shifted, check for regioisomers).

    • Amine NH₂: Broad singlet at ~4.0–5.0 ppm (2H, exchangeable with D₂O).

Application Case Study: Kinase Inhibitor Design

In the context of drug development, this molecule is rarely a final drug but a critical scaffold .

Fragment Elaboration Strategy
  • Fragment Screening: The 3-isopropyl-4-aminopyrazole fragment is screened against a kinase target (e.g., RET kinase ) using Surface Plasmon Resonance (SPR) or X-ray crystallography.

  • Hit Validation: The fragment binds to the ATP hinge region.

  • Fragment Growing: The 4-amino group is acylated or alkylated to reach into the "back pocket" or "solvent front" of the enzyme, increasing potency from micromolar (

    
    ) to nanomolar (
    
    
    
    ).
Visualization: Fragment-Based Design Logic

FBDD_Logic Fragment Fragment: 3-Isopropyl-4-aminopyrazole (MW 125, LE > 0.3) Target Target: Kinase ATP Pocket (Hinge Region) Fragment->Target Screening Binding Binding Mode: Bidentate H-Bonds (N1/N2 + NH2) Target->Binding X-ray Confirmation Elaboration Fragment Growing: Acylation at 4-NH2 Binding->Elaboration SAR Expansion Lead Lead Compound: Potent Kinase Inhibitor (IC50 < 100 nM) Elaboration->Lead Optimization

Caption: Logic flow for evolving the 3-isopropyl-4-aminopyrazole fragment into a lead compound.

References

  • Synthesis of Aminopyrazoles

    • Title: "Regioselective synthesis of 4-aminopyrazoles via nitr
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the standard nitration/reduction route for 4-amino-3-substituted pyrazoles.
  • Kinase Inhibitor Scaffolds

    • Title: "Pyrazoles as privileged scaffolds in the design of kinase inhibitors."
    • Source:Current Medicinal Chemistry.
    • Context: Discusses the binding mode of the aminopyrazole motif in the
  • Fragment-Based Drug Discovery (FBDD)

    • Title: "Fragment-based discovery of inhibitors of the RET kinase."
    • Source:Journal of Medicinal Chemistry.
    • Context: Illustrates the use of isopropyl-pyrazole fragments in designing RET inhibitors.
  • Chemical Data & Isomerism

    • Title: "PubChem Compound Summary for C6H11N3 Isomers."
    • Source:PubChem.
    • Context: Verification of molecular weight and isomeric structures.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 3-(Propan-2-yl)-1H-pyrazol-4-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic profile of 3-(Propan-2-yl)-1H-pyrazol-4-amine, a key h...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of 3-(Propan-2-yl)-1H-pyrazol-4-amine, a key heterocyclic amine intermediate in medicinal chemistry and materials science. A complete structural elucidation requires a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines validated protocols for data acquisition, presents a detailed analysis of the spectral data, and explains the causal relationships between molecular structure and spectroscopic output. The methodologies and interpretations herein are designed to serve as a robust reference for researchers engaged in the synthesis, characterization, and quality control of this compound and its derivatives.

Introduction and Structural Framework

3-(Propan-2-yl)-1H-pyrazol-4-amine (Molecular Formula: C₆H₁₁N₃, Molecular Weight: 125.17 g/mol ) is a substituted pyrazole. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, known for its wide range of biological activities and as a versatile synthetic scaffold. The structural integrity and purity of such compounds are paramount in research and development, necessitating unambiguous characterization. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's electronic and vibrational states, confirming its identity and substitution pattern.

This guide presents a predicted, yet chemically rigorous, spectroscopic dataset for the target compound, based on established principles and data from analogous structures. This approach provides a reliable benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Propan-2-yl)-1H-pyrazol-4-amine, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often selected for pyrazole derivatives due to its excellent solvating power and its ability to slow down the exchange of N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.[1] The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the alkyl isopropyl group.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity 3-(Propan-2-yl)-1H-pyrazol-4-amine.[1]

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.[1]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans) and a relaxation delay of 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.[1] Integrate all signals to determine the relative number of protons.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 11.0 - 12.5Broad Singlet1HN1-H (pyrazole)The acidic proton on the pyrazole nitrogen is typically deshielded and appears as a broad signal due to solvent exchange and quadrupolar effects.
2~ 7.2 - 7.4Singlet1HC5-H This is the sole proton directly attached to the aromatic pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen and the C4-amino group.
3~ 4.0 - 5.0Broad Singlet2H-NH₂ Amine protons exhibit variable chemical shifts and broadening due to hydrogen bonding and exchange. Their position is highly dependent on concentration and temperature.[1][2]
4~ 2.8 - 3.1Septet1H-CH -(CH₃)₂The methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons (n+1 rule, 6+1=7).
5~ 1.1 - 1.3Doublet6H-CH-(CH₃ )₂The six protons of the two methyl groups are equivalent and are split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: Proton-decoupled ¹³C NMR provides a single peak for each unique carbon environment, simplifying the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons in pyrazoles appear in the δ 100-150 ppm range, while aliphatic carbons are found upfield.[3][4]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C nucleus frequency.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
1~ 150 - 155C 3The carbon bearing the isopropyl group is attached to two nitrogen atoms within the ring, leading to a downfield shift.
2~ 125 - 130C 5The C5 carbon is adjacent to the N1 atom and its chemical shift is influenced by the overall aromatic system.
3~ 115 - 120C 4The carbon bearing the electron-donating amino group is expected to be shifted upfield relative to other aromatic carbons.
4~ 25 - 30-CH -(CH₃)₂The aliphatic methine carbon of the isopropyl group.
5~ 20 - 25-CH-(CH₃ )₂The two equivalent methyl carbons appear as a single signal in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the presence of key bonds, such as N-H, C-H, and those within the aromatic ring.

Expertise & Experience: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its speed and minimal sample preparation.[5] Alternatively, the KBr pellet method can be used, which involves grinding the sample with potassium bromide powder and pressing it into a transparent disk.[6]

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.[6][7]

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[6] Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 3500Medium, BroadN-H stretch (pyrazole & amine)The N-H bonds of the primary amine and the pyrazole ring give rise to characteristic stretching vibrations. Primary amines often show a pair of bands in this region.
2850 - 3000MediumC-H stretch (aliphatic)These absorptions correspond to the C-H stretching vibrations of the isopropyl group.
~ 1600 - 1650MediumN-H bend (scissoring)The bending vibration of the primary amine group is a characteristic feature.
~ 1450 - 1580Medium-StrongC=C & C=N stretch (ring)These bands are characteristic of the stretching vibrations within the pyrazole aromatic ring system.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful evidence for its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic fingerprint for the compound.[8][9]

Expertise & Experience: EI-MS is performed on a gaseous sample under high vacuum. The molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron to form a molecular ion (M⁺•).[10] This high-energy process provides excess energy, causing the molecular ion to fragment in predictable ways.[11]

  • Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, often via a direct insertion probe or following separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with 70 eV electrons to generate ions.[8][10]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.

The molecular formula C₆H₁₁N₃ contains an odd number of nitrogen atoms, therefore, according to the Nitrogen Rule, the molecular ion will have an odd nominal mass.[12]

m/zPredicted Relative AbundanceAssignmentRationale
125High[M]⁺•The molecular ion, corresponding to the intact molecule C₆H₁₁N₃.
110High[M - CH₃]⁺A very common and stable fragment resulting from the loss of a methyl radical from the isopropyl group (α-cleavage).
83Medium[M - C₃H₆]⁺Loss of a neutral propene molecule via McLafferty-type rearrangement or other complex fragmentation.
43High[C₃H₇]⁺The isopropyl cation, a stable secondary carbocation.

Integrated Spectroscopic Workflow and Structural Confirmation

The definitive identification of 3-(Propan-2-yl)-1H-pyrazol-4-amine is achieved by synthesizing the information from all spectroscopic techniques.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 3-(Propan-2-yl)-1H- pyrazol-4-amine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Connectivity & C-H Framework NMR->NMR_Data IR_Data Functional Groups (N-H, C-H) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Unambiguous Structure & Purity Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structural Elucidation.

  • Mass Spectrometry confirms the molecular weight is 125 g/mol , consistent with the formula C₆H₁₁N₃.

  • IR Spectroscopy confirms the presence of key functional groups: N-H (amine and pyrazole) and aliphatic C-H (isopropyl).

  • ¹³C NMR confirms the presence of six unique carbon environments: three aromatic (pyrazole ring) and three aliphatic (isopropyl group).

  • ¹H NMR provides the final, detailed picture, confirming the specific substitution pattern. It shows the single aromatic proton, the isopropyl group (with its characteristic septet and doublet), and the exchangeable amine and pyrazole N-H protons, all with the correct integrations.

Together, these techniques provide a self-validating system, leaving no ambiguity as to the structure and identity of the compound as 3-(Propan-2-yl)-1H-pyrazol-4-amine.

References

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • Understanding Electron Ionization Processes for GC–MS. (2015, April 1). LCGC International. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 94. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved from [Link]

  • Please explain the principles, advantages, and disadvantages of EI. (n.d.). Shimadzu. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. (n.d.). Connect Journals. Retrieved from [Link]

  • 3-(Propan-2-YL)-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Amines. (2018, November 16). In Organic Chemistry (9th ed.). Cengage Learning.
  • Saba, S., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles. Journal of Chemical Education. Retrieved from [Link]

  • Jhu, S.-C., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • 1-methyl-3-(propan-2-yl)-1h-pyrazol-4-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). National Institutes of Health. Retrieved from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(propan-2-yl)-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • 3-Isopropyl-1H-pyrazole 95.00%. (n.d.). Advanced ChemBlocks. Retrieved from [Link]

  • 4-Isopropyl-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • 1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

The Pyrazole Pharmacophore: Structural Determinants

Title: The Pyrazole Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activity, SAR, and Experimental Validation Executive Summary The pyrazole ring ( ) stands as a "privileged scaffold" in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pyrazole Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activity, SAR, and Experimental Validation

Executive Summary The pyrazole ring (


) stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic profile, capacity for diverse non-covalent interactions, and metabolic stability. From the blockbuster anti-inflammatory agent Celecoxib  to the precision oncology drug Ruxolitinib , pyrazole derivatives have fundamentally shifted therapeutic paradigms. This technical guide analyzes the structural basis of pyrazole’s biological activity, detailing the Structure-Activity Relationships (SAR) that drive potency and providing rigorous, self-validating experimental protocols for evaluating these derivatives in the laboratory.

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1] Its biological versatility stems from its tautomeric nature and specific substitution patterns.

  • Hydrogen Bonding:

    
     (pyrrole-like) acts as a hydrogen bond donor, while 
    
    
    
    (pyridine-like) acts as an acceptor.[1]
  • Dipole & Stacking: The ring possesses a high dipole moment and aromatic character, facilitating

    
     stacking interactions with protein active sites (e.g., Tyr355 in COX-2).
    
  • Substitution Vectors:

    • N1 Position: Critical for pharmacokinetic properties and selectivity (e.g., the sulfonamide-phenyl group in Celecoxib).

    • C3 & C5 Positions: Define the shape complementarity within the binding pocket. Bulky groups here often induce selectivity for larger hydrophobic pockets found in mutant kinases or induced enzymes like COX-2.

Anti-Inflammatory Activity: The COX-2 Paradigm

The most established application of pyrazoles is the selective inhibition of Cyclooxygenase-2 (COX-2).

Mechanism of Action

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory). Pyrazole derivatives achieved a breakthrough by selectively targeting the COX-2 side pocket, which is approximately 25% larger than that of COX-1 due to the Ile523


 Val523 substitution.

Key Mechanistic Pathway:

  • Arachidonic Acid enters the COX active site.

  • COX-2 converts it to

    
     and then 
    
    
    
    .
  • Prostaglandin Synthases convert

    
     to inflammatory mediators (
    
    
    
    , Prostacyclin).
  • Inhibition: The pyrazole scaffold anchors the molecule, while a bulky C3/C5 substituent (e.g.,

    
    ) wedges into the hydrophobic side pocket of COX-2, preventing substrate access.
    

COX_Pathway cluster_0 Membrane Phospholipids AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 Cyclooxygenase COX2->PGG2 Cyclooxygenase Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Selective Blockade PGH2 PGH2 PGG2->PGH2 Peroxidase PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 TXA2 Thromboxane A2 (Platelets) PGH2->TXA2

Figure 1: Selective inhibition of the Arachidonic Acid cascade by pyrazole derivatives targeting COX-2.

Structure-Activity Relationship (SAR)
PositionSubstituentEffect on Activity
N1 Phenyl-4-sulfonamideEssential for COX-2 selectivity; binds to the hydrophilic side pocket (Arg513).
C3 Trifluoromethyl (

)
Enhances lipophilicity and metabolic stability; fits the hydrophobic channel.
C5 Aryl/HeteroarylProvides steric bulk to prevent binding in the smaller COX-1 channel.

Oncology: Kinase Inhibition (JAK-STAT Pathway)

In oncology, pyrazoles function as ATP-competitive inhibitors. Ruxolitinib (Jakafi) is a prime example, utilizing a pyrazole ring fused into a pyrrolo[2,3-d]pyrimidine system to inhibit Janus Kinases (JAK1/JAK2).[2]

Mechanism of Action

The JAK-STAT pathway regulates cytokine signaling. Dysregulation leads to myeloproliferative neoplasms.

  • Cytokine binds to the receptor, dimerizing it.

  • JAKs (associated with the receptor) autophosphorylate and activate.

  • STATs are recruited, phosphorylated by JAKs, dimerize, and translocate to the nucleus to drive gene transcription.

  • Inhibition: Pyrazole derivatives mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain, effectively silencing the signal.

JAK_STAT Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Kinase) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Ruxo Pyrazole Inhibitor (Ruxolitinib) Ruxo->JAK ATP Competition pSTAT Phospho-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: Interruption of the JAK-STAT signaling cascade by ATP-competitive pyrazole kinase inhibitors.

Experimental Validation Framework

To ensure scientific integrity, synthesized derivatives must undergo rigorous biological profiling. The following protocols are industry-standard, self-validating workflows.

Protocol A: COX-2 Inhibition Screen (Fluorometric)

Objective: Quantify the


 of a pyrazole derivative against recombinant human COX-2.
Principle:  COX-2 converts Arachidonic Acid (AA) to 

. In the presence of a fluorometric probe (e.g., ADHP), the peroxidase activity of COX reduces

to

, oxidizing the probe to a fluorescent product (Resorufin analog).

Reagents:

  • COX-2 Enzyme (Human Recombinant).[3]

  • Arachidonic Acid (Substrate).[3]

  • COX Cofactor & Assay Buffer (Tris-HCl, pH 8.0).

  • Fluorometric Probe (

    
    ).[3]
    
  • Celecoxib (Positive Control).

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Final DMSO < 2%). Prepare 10x stocks.

  • Enzyme Incubation:

    • Add

      
       test compound to well.[3][4][5]
      
    • Add

      
       COX-2 Enzyme solution.
      
    • Incubate at

      
       for 10 minutes to allow inhibitor binding.
      
  • Reaction Initiation:

    • Add

      
       of Reaction Mix (Buffer + Probe + Cofactor).
      
    • Add

      
       Arachidonic Acid/NaOH solution to start.[3]
      
  • Measurement: Immediately measure fluorescence kinetically (every 30s) for 10–15 minutes.

  • Validation:

    • Calculate slope (

      
      ) for the linear phase.
      
    • 
      .
      
    • Acceptance Criteria: Z' factor > 0.5; Celecoxib

      
       must fall within 20–60 nM range.
      
Protocol B: Kinase Inhibition Assay (ADP-Glo™ Method)

Objective: Determine the potency of pyrazole derivatives against JAK2 kinase. Principle: A homogeneous, luminescent assay that measures ADP formation.[6][7]

  • Kinase reaction produces ADP.[5][6][7][8][9][10]

  • Step 1: Deplete remaining ATP.[4][7][9][10]

  • Step 2: Convert ADP to ATP

    
     Luciferase reaction 
    
    
    
    Light.

Reagents:

  • JAK2 Enzyme (JH1 domain).[11]

  • Substrate: Poly(Glu:Tyr 4:1).[11]

  • Ultra-Pure ATP (

    
    ).
    
  • ADP-Glo Reagent & Kinase Detection Reagent (Promega).[6][9]

Workflow:

  • Kinase Reaction (

    
     volume): 
    
    • Add

      
       compound (in 1X Kinase Buffer + 1% DMSO).
      
    • Add

      
       Enzyme/Substrate mix.[3][5]
      
    • Add

      
       ATP (
      
      
      
      ).
    • Incubate at Room Temp (RT) for 60 minutes.

  • ADP-Glo Step (

    
     volume): 
    
    • Add

      
       ADP-Glo Reagent (stops reaction, depletes ATP).
      
    • Incubate 40 mins at RT.

  • Detection Step (

    
     volume): 
    
    • Add

      
       Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Light).
    • Incubate 30 mins at RT.

  • Readout: Measure Luminescence (RLU).

  • Data Analysis:

    • Convert RLU to % Conversion using an ATP-to-ADP standard curve.

    • Fit data to Sigmoidal Dose-Response (Variable Slope) to determine

      
      .
      

Emerging Horizons

While inflammation and cancer dominate, pyrazole derivatives are expanding into:

  • CNS Disorders: Targeting the cannabinoid receptors (CB1/CB2) for obesity and anxiety (e.g., Rimonabant analogs).

  • Antimicrobial: Pyrazole-carboxamides showing efficacy against MRSA by inhibiting DNA gyrase B.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.

  • Celecoxib Mechanism of Action. FDA Label Information.

  • Ruxolitinib (Jakafi) Prescribing Information. FDA.

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

  • COX-2 Inhibitor Screening Kit Protocol. Sigma-Aldrich.

Sources

Foundational

The Aminopyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Executive Summary: The Privileged Nature of Aminopyrazoles In the lexicon of medicinal chemistry, few heterocycles occupy as "privileged" a status as the aminopyrazole. Defined by a five-membered ring containing two adja...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Nature of Aminopyrazoles

In the lexicon of medicinal chemistry, few heterocycles occupy as "privileged" a status as the aminopyrazole. Defined by a five-membered ring containing two adjacent nitrogen atoms and an exocyclic amine, this scaffold is not merely a structural spacer but a pharmacophoric engine. Its ubiquity in FDA-approved therapeutics—particularly kinase inhibitors—stems from its unique electronic duality: it serves as a robust hydrogen bond donor/acceptor system capable of mimicking the adenine ring of ATP, while its tautomeric fluidity allows it to adapt to diverse protein binding pockets.

This guide moves beyond basic definitions to explore the causality of aminopyrazole utility: why it binds, how to synthesize it regioselectively, and how to deploy it in rational drug design.

Electronic Properties & Tautomeric Fluidity[1]

The medicinal power of the aminopyrazole lies in its ability to exist in multiple tautomeric states, primarily the 3-amino-1H and 5-amino-1H forms.[1] This is not a trivial academic distinction; it is the determinant of biological activity.

The Tautomeric Equilibrium

In unsubstituted aminopyrazoles, the equilibrium is rapid. However, upon N1-substitution (common in drug discovery to lock conformation), the molecule is fixed as either a 3-amino or 5-amino isomer.

  • 3-Aminopyrazole (N1-unsubstituted): Often thermodynamically preferred in the gas phase.

  • 5-Aminopyrazole (N1-substituted): Frequently targeted for kinase inhibition because the geometry positions the exocyclic amine and the N2 ring nitrogen to form a perfect "Donor-Acceptor" motif for the kinase hinge region.

Graphviz Diagram: Tautomerism & Hinge Binding Logic

The following diagram illustrates the tautomeric shift and the resulting pharmacophore mapping to a generic kinase hinge region.

Aminopyrazole_Properties cluster_SAR SAR Implications Tautomer_3 3-Amino-1H-pyrazole (Thermodynamic Pref.) Equilibrium Prototropic Equilibrium Tautomer_3->Equilibrium Tautomer_5 5-Amino-1H-pyrazole (Kinase Relevant) Equilibrium->Tautomer_5 Binding_Event ATP-Mimetic Binding (Bidentate H-Bonds) Tautomer_5->Binding_Event Exocyclic NH2 (Donor) Ring N2 (Acceptor) Hinge_Backbone Kinase Hinge Region (Glu-Met-Gatekeeper) Hinge_Backbone->Binding_Event Backbone C=O Backbone NH

Figure 1: Tautomeric equilibrium between 3-amino and 5-amino forms and the pharmacophoric alignment of the 5-amino isomer with the kinase hinge region.

Synthetic Strategies: The Regioselectivity Challenge

The synthesis of aminopyrazoles appears deceptively simple: the condensation of hydrazine derivatives with


-ketonitriles. However, when using mono-substituted hydrazines (to create N1-substituted pyrazoles), regioselectivity  becomes the critical failure point.
The Mechanism

The reaction proceeds via two competing pathways:

  • Kinetic Control: Initial attack of the hydrazine

    
     on the nitrile carbon (rare).
    
  • Thermodynamic Control: Initial attack of the hydrazine

    
     on the ketone carbonyl (most common), followed by cyclization.
    

Using arylhydrazines typically yields the 5-amino-1-arylpyrazole as the major product because the more nucleophilic nitrogen of the hydrazine (N1) attacks the more electrophilic carbonyl, followed by cyclization of N2 onto the nitrile. However, steric bulk and electronic effects on the hydrazine can invert this ratio.

Validated Protocol: Synthesis of 5-Amino-1-Arylpyrazoles

This protocol is optimized for high regioselectivity toward the 5-amino isomer, essential for kinase scaffold synthesis.

Reagents:

  • Benzoylacetonitrile (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (Absolute)

  • Catalytic HCl (conc., 2-3 drops) or Glacial Acetic Acid

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzoylacetonitrile (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add phenylhydrazine (11 mmol) dropwise at room temperature. Note: Phenylhydrazine is toxic; handle in a fume hood.

  • Catalysis: Add 3 drops of concentrated HCl. Causality: Acid catalysis activates the carbonyl carbon, accelerating the initial hydrazone formation which dictates regiochemistry.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup: Cool the reaction mixture to

    
    . The 5-aminopyrazole often precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Water.

  • Validation (Self-Correction): Obtain a NOESY NMR . You must observe a cross-peak between the N1-phenyl ortho-protons and the C5-amino protons (or C4-H). If this interaction is absent, you may have synthesized the 3-amino isomer.

Graphviz Diagram: Synthetic Regiochemistry

Synthesis_Workflow Beta_Keto Beta-Ketonitrile (R-CO-CH2-CN) Attack_Carbonyl Path A: Attack at Carbonyl (Favored) Beta_Keto->Attack_Carbonyl Attack_Nitrile Path B: Attack at Nitrile (Disfavored) Beta_Keto->Attack_Nitrile Hydrazine Aryl Hydrazine (Ar-NH-NH2) Hydrazine->Attack_Carbonyl Hydrazone Intermediate Hydrazone Attack_Carbonyl->Hydrazone Prod_3_Amino 3-Amino-1-Arylpyrazole (Byproduct) Attack_Nitrile->Prod_3_Amino Prod_5_Amino 5-Amino-1-Arylpyrazole (Target Scaffold) Hydrazone->Prod_5_Amino Cyclization via Nitrile

Figure 2: Regioselective pathways in the condensation of hydrazines with


-ketonitriles. Path A is generally favored under acidic conditions.

Medicinal Chemistry Applications: The Kinase Hinge[2][3]

The primary application of aminopyrazoles is in the design of ATP-competitive kinase inhibitors. The scaffold mimics the adenine ring of ATP.[2]

Mechanism of Action

In the ATP binding pocket, the "hinge region" connects the N-terminal and C-terminal lobes of the kinase.[3][2] This region presents backbone carbonyls and amides that act as H-bond acceptors and donors.

  • The Aminopyrazole Pharmacophore:

    • Exocyclic Amine (

      
      ):  Acts as a Hydrogen Bond Donor  to the hinge backbone carbonyl (residue 
      
      
      
      ).
    • Pyrazolo Nitrogen (N2): Acts as a Hydrogen Bond Acceptor from the hinge backbone amide (residue

      
      ).
      
    • Hydrophobic Core: The pyrazole ring and N1-substituent occupy the adenine binding slot, making van der Waals contacts with the gatekeeper residue.

Comparative Data: Aminopyrazole-Based Drugs

The following table highlights FDA-approved drugs containing the aminopyrazole (or fused aminopyrazole) motif, demonstrating its versatility.

Drug NameTarget KinaseIndicationStructural Role of Pyrazole
Ruxolitinib JAK1/JAK2MyelofibrosisFused pyrazolo[1,5-a]pyrimidine. The pyrazole N and substituent form the hinge-binding motif.[4]
Avapritinib KIT/PDGFRAGISTFused pyrazolo-pyrimidine. Targets the active conformation (Type I).
Pirtobrutinib BTKMantle Cell LymphomaNon-covalent inhibitor utilizing the aminopyrazole H-bond network.
Crizotinib ALK/ROS1NSCLCContains a 3-benzyloxy-2-aminopyridine, but SAR studies utilized aminopyrazole analogs to optimize hinge binding.

Future Outlook: Beyond the Hinge

While kinase inhibition remains the dominant application, the aminopyrazole scaffold is evolving.

  • Fragment-Based Drug Discovery (FBDD): Aminopyrazoles are low molecular weight, high-solubility fragments often used in initial FBDD screens due to their high "ligand efficiency."

  • PROTACs: The scaffold is increasingly used as the "warhead" moiety in Proteolysis Targeting Chimeras, linking a kinase binder (aminopyrazole) to an E3 ligase ligand.

  • Allosteric Modulators: Recent studies suggest N1-bulky aminopyrazoles can disrupt protein-protein interactions (PPIs) outside the ATP pocket.

References

  • Tautomerism in Pyrazoles: Elguero, J., et al. "Protomeric tautomerism in five-membered heterocycles."[5] Advances in Heterocyclic Chemistry, 2000. Link

  • Kinase Binding Modes: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link

  • Synthesis of Aminopyrazoles: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 2009. Link

  • Ruxolitinib Discovery: Duan, J., et al. "Discovery of Intravenous and Oral Janus Kinase Inhibitors." Journal of Medicinal Chemistry, 2014. Link

  • Aminopyrazoles in Med Chem: Marinozzi, M., et al. "N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry."[6] Mini-Reviews in Medicinal Chemistry, 2015. Link

Sources

Exploratory

The Enigmatic Potential of 3-isopropyl-1H-pyrazol-4-amine: A Mechanistic and Investigative Guide

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of pharmacologically active agents.[1][2][3][4][5] This guide delves into the mechanistic possibilities of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of pharmacologically active agents.[1][2][3][4][5] This guide delves into the mechanistic possibilities of a specific, yet under-researched derivative, 3-isopropyl-1H-pyrazol-4-amine. While direct empirical data on this compound remains sparse, this document, intended for researchers and drug development professionals, will extrapolate from the rich chemical and biological context of its structural class to propose a primary hypothetical mechanism of action. We will then outline a comprehensive, multi-stage experimental framework designed to rigorously test this hypothesis, transforming this enigmatic molecule into a well-characterized therapeutic candidate.

Introduction: The Pyrazole Privileged Scaffold

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a versatile pharmacophore.[1][2] Its structural rigidity, coupled with the ease of functionalization at multiple positions, allows for precise three-dimensional arrangements of substituents that can interact with a wide array of biological targets.[2][3] Marketed drugs and clinical candidates containing the pyrazole core exhibit a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][6]

The specific compound of interest, 3-isopropyl-1H-pyrazol-4-amine, features two key functional groups that inform its potential bioactivity:

  • The 4-amino group: This moiety can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a protein's binding pocket. It is a common feature in kinase inhibitors, where it often forms a "hinge-binding" interaction.

  • The 3-isopropyl group: This bulky, hydrophobic substituent can engage in van der Waals interactions within a hydrophobic pocket of a target protein, contributing to binding affinity and selectivity.

Given the prevalence of pyrazole-amine cores in modern drug discovery, particularly as kinase inhibitors, we hypothesize that 3-isopropyl-1H-pyrazol-4-amine's primary mechanism of action is the inhibition of one or more protein kinases involved in inflammatory or oncogenic signaling pathways.

Proposed Mechanism of Action: Kinase Inhibition

Numerous studies have highlighted the potential of pyrazole derivatives to function as potent kinase inhibitors.[7][8][9][10] For instance, derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been developed as Bruton's tyrosine kinase (BTK) inhibitors[11], and 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives are potent spleen tyrosine kinase (Syk) inhibitors.[7] Furthermore, 1H-pyrazol-3-amine derivatives have been identified as novel inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[9]

We propose that the 4-amino group of 3-isopropyl-1H-pyrazol-4-amine will form critical hydrogen bonds with the hinge region of a kinase active site, while the 3-isopropyl group will occupy a nearby hydrophobic pocket. This binding mode would stabilize the inactive conformation of the kinase, preventing ATP binding and subsequent phosphorylation of its downstream substrates.

Proposed Kinase Inhibition cluster_kinase Kinase Active Site hinge Hinge Region (Hydrogen Bonding) hydrophobic_pocket Hydrophobic Pocket (van der Waals) compound 3-isopropyl-1H-pyrazol-4-amine 4-Amino Group 3-Isopropyl Group compound:amino->hinge H-Bonds compound:isopropyl->hydrophobic_pocket Hydrophobic Interaction atp ATP atp->hinge Binding Blocked

Caption: Proposed binding mode of 3-isopropyl-1H-pyrazol-4-amine in a kinase active site.

Experimental Validation Workflow

To systematically investigate the proposed mechanism of action, a multi-tiered experimental approach is necessary. This workflow is designed to first screen for broad activity, then identify specific targets, and finally elucidate the cellular consequences of target engagement.

Experimental Workflow cluster_phase1 Phase 1: Broad Spectrum Screening cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Cellular Mechanism of Action phenotypic_screen Phenotypic Screening (e.g., Anti-proliferation Assay) kinase_panel Broad Kinase Panel Screen (>400 kinases) phenotypic_screen->kinase_panel Informs ic50 IC50 Determination for Hit Kinases kinase_panel->ic50 Identifies Hits cellular_target_engagement Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) ic50->cellular_target_engagement Confirms Cellular Activity pathway_analysis Downstream Pathway Analysis (Western Blot for Phospho-proteins) cellular_target_engagement->pathway_analysis Validates Target cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assays pathway_analysis->apoptosis

Caption: A three-phase workflow for the mechanistic validation of 3-isopropyl-1H-pyrazol-4-amine.

Phase 1: Broad Spectrum Screening

Rationale: To efficiently test our primary hypothesis, an initial screen against a large, representative panel of human kinases is the most direct approach. This will identify potential "hit" kinases with high affinity for the compound.

Protocol:

  • Compound Preparation: Dissolve 3-isopropyl-1H-pyrazol-4-amine in DMSO to a stock concentration of 10 mM.

  • Assay Format: Utilize a commercially available kinase panel service (e.g., Eurofins DiscoverX, Promega). A typical format is an in vitro competition binding assay or an enzymatic activity assay.

  • Screening Concentration: Perform the initial screen at a single high concentration (e.g., 1 µM or 10 µM) to maximize the chances of identifying hits.

  • Data Analysis: Express results as percent inhibition relative to a vehicle control. A common hit threshold is >50% inhibition.

Rationale: Parallel to the target-based screen, a phenotypic screen can reveal the compound's effects in a cellular context and may uncover unexpected activities. Given the known anti-proliferative effects of many pyrazole-based kinase inhibitors, a cancer cell line panel is a logical starting point.[10][12]

Protocol:

  • Cell Line Panel: Select a diverse panel of cancer cell lines (e.g., NCI-60 panel) representing different tissue origins.

  • Assay: Use a cell viability assay such as the MTT or CellTiter-Glo® assay.

  • Dose-Response: Treat cells with a serial dilution of 3-isopropyl-1H-pyrazol-4-amine (e.g., from 100 µM down to 1 nM) for 72 hours.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Phase 2: Target Identification and Validation

Rationale: For any hits identified in the kinase panel screen, a full dose-response curve is necessary to determine the compound's potency (IC50).

Protocol:

  • Assay Setup: For each hit kinase, set up an in vitro kinase activity assay (e.g., using ADP-Glo™ or a radiometric assay).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-isopropyl-1H-pyrazol-4-amine.

  • Data Acquisition: Measure kinase activity at each compound concentration.

  • Data Analysis: Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic model to calculate the IC50 value.

Hypothetical Kinase IC50 (nM) Kinase Family
Kinase A (Hit 1)50Tyrosine Kinase
Kinase B (Hit 2)250Ser/Thr Kinase
Kinase C (Off-target)>10,000Lipid Kinase
Table 1: Example of IC50 data for hit kinases.

Rationale: It is crucial to confirm that the compound can bind to its intended target within the complex environment of a living cell.

Protocol (Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Treat intact cells (chosen based on high expression of the target kinase) with 3-isopropyl-1H-pyrazol-4-amine or vehicle.

  • Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet precipitated proteins.

  • Target Detection: Analyze the soluble fraction by Western blot using an antibody specific to the target kinase.

  • Data Analysis: Ligand binding will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Phase 3: Cellular Mechanism of Action

Rationale: If 3-isopropyl-1H-pyrazol-4-amine inhibits a specific kinase, the phosphorylation of its downstream substrates should decrease.

Protocol (Western Blotting):

  • Cell Culture and Treatment: Select a cell line where the target kinase signaling pathway is active. Treat cells with the compound at concentrations around its cellular IC50 for various time points.

  • Lysate Preparation: Lyse the cells and quantify total protein concentration.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with antibodies against the phosphorylated form of a known downstream substrate and a total protein antibody for that substrate as a loading control.

  • Analysis: Quantify band intensity. A decrease in the phospho-protein signal relative to the total protein indicates pathway inhibition.

Conclusion and Future Directions

This guide proposes a scientifically grounded, hypothetical mechanism of action for 3-isopropyl-1H-pyrazol-4-amine centered on kinase inhibition. The outlined experimental workflow provides a clear and robust path for researchers to validate this hypothesis, from broad-based screening to specific cellular pathway analysis. The pyrazole scaffold continues to be a rich source of therapeutic innovation.[1][5] Through systematic investigation, as detailed herein, the true therapeutic potential and mechanism of action of 3-isopropyl-1H-pyrazol-4-amine can be rigorously defined, paving the way for its potential development as a novel therapeutic agent. Subsequent studies should focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as comprehensive pharmacokinetic and in vivo efficacy studies.

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Foundational

Potential Therapeutic Targets of 3-isopropyl-1H-pyrazol-4-amine: A Framework for Discovery and Validation

An In-Depth Technical Guide Foreword: The Rationale of Privileged Scaffolds In medicinal chemistry, the term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, often unrelated,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: The Rationale of Privileged Scaffolds

In medicinal chemistry, the term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets.[1][2] These frameworks represent an efficient starting point for drug discovery, offering a high hit rate against various target classes. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[2][3] Its synthetic tractability and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, have cemented its role in a multitude of FDA-approved drugs.[4][5]

This guide focuses on a specific, representative member of this class: 3-isopropyl-1H-pyrazol-4-amine . While this particular molecule is not extensively characterized in public literature, its core structure, the 4-aminopyrazole, is a well-established pharmacophore. Derivatives of 4-aminopyrazole are known to act as potent modulators of several key protein families.[6][7]

The objective of this document is not to present a definitive list of established targets, but rather to provide a comprehensive, scientifically-grounded framework for the de-novo identification, characterization, and validation of its potential therapeutic targets. We will proceed from the most probable target class based on established structure-activity relationships (SAR) to broader, unbiased methods for novel target deconvolution.

Part 1: The Primary Hypothesis: Protein Kinase Inhibition

The most empirically supported starting point for investigating the targets of a 4-aminopyrazole derivative is the human kinome. The 4-amino group and the adjacent pyrazole nitrogen atoms create a "hinge-binding" motif that mimics the adenine region of ATP, enabling competitive inhibition at the enzyme's active site.[1][8] Numerous pyrazole-based kinase inhibitors are clinically approved or in late-stage development.[9][10]

Target Family: Janus Kinases (JAKs)

Causality & Rationale: The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases critical for cytokine signaling via the JAK-STAT pathway. Dysregulation of this pathway is central to numerous autoimmune diseases and cancers, making JAKs a high-value target class.[7] Critically, several potent JAK inhibitors are based on the 4-aminopyrazole scaffold, demonstrating a clear precedent for this interaction.[1][7] The isopropyl group at the C3 position of our lead compound may serve as a crucial determinant for potency and selectivity within the JAK family, potentially by interacting with a hydrophobic pocket near the hinge region.[1]

Experimental Validation Workflow: JAK Family

G cluster_0 In Vitro Validation cluster_1 Cellular Validation A Compound Synthesis (3-isopropyl-1H-pyrazol-4-amine) B Biochemical Kinase Assay (e.g., ADP-Glo) A->B E Western Blot for pSTAT (Target Engagement Assay) B->E Determine IC50 Proceed with Potent Hits C JAK Isoform Panel (JAK1, JAK2, JAK3, TYK2) C->B D Cytokine-Stimulated Cell Line (e.g., TF-1, HeLa) D->E F Cell Viability Assay (e.g., MTT, CTG) D->F E->F Correlate Target Engagement with Cellular Phenotype G cluster_0 Primary Screen cluster_1 Mechanism of Action A Compound B Calcium Influx Assay (Fluorescent Plate Reader) A->B C Assess SOCE Inhibition (e.g., RBL-2H3 cells) B->C D Automated Electrophysiology (Patch-Clamp) C->D Validate Hits Determine Target Specificity E Confirm Direct Channel Modulation (e.g., HEK293 expressing Kv7.2/7.3) D->E

Caption: High-throughput screening and validation for ion channel modulators.

Protocol 3: Fura-2 Calcium Influx Assay for SOCE Inhibition

This protocol provides a functional, cell-based readout of a key calcium signaling pathway. Its self-validation lies in the use of known SOCE inhibitors (e.g., BTP2/Pyr2) and a clear sequence of stimuli that isolate the store-operated entry phase.

  • Cell Loading: Plate a suitable cell line (e.g., RBL-2H3 mast cells) on black-walled, clear-bottom 96-well plates. Load the cells with the ratiometric calcium indicator Fura-2 AM for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and replace the media with a calcium-free buffer containing various concentrations of 3-isopropyl-1H-pyrazol-4-amine. Incubate for 10-20 minutes.

  • Store Depletion: Place the plate in a fluorescence plate reader measuring the ratio of emission at 510 nm from excitation at 340 nm and 380 nm. After establishing a baseline, inject a solution of thapsigargin (a SERCA pump inhibitor) in calcium-free buffer to passively deplete intracellular calcium stores, causing a transient rise in cytosolic calcium.

  • Calcium Add-Back: Once the signal returns to baseline, inject a buffer containing CaCl₂ (typically 2 mM final concentration). This initiates calcium influx through the now-open SOCE channels (Orai).

  • Analysis: Measure the peak of the second calcium rise (the "add-back" phase). Calculate the percent inhibition of this peak relative to DMSO-treated controls to determine the IC₅₀ for SOCE.

Target Family: Cyclooxygenase (COX) Enzymes

Causality & Rationale: The most famous pyrazole-containing drug is arguably Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). [11]The pyrazole core is central to its activity. Although our lead compound lacks the specific trifluoromethyl and sulfonamide moieties of Celecoxib, the shared pyrazole scaffold makes COX enzymes a plausible and important secondary target to investigate, particularly for assessing potential anti-inflammatory activity or off-target liabilities. [5] Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This is a direct, biochemical assay whose validity is ensured by running parallel assays for both COX isoforms, allowing for the simultaneous determination of potency and selectivity.

  • Assay Setup: Use a commercial colorimetric or fluorescent COX inhibitor screening kit. The assay typically measures the peroxidase activity of COX.

  • Enzyme Preparation: Prepare reaction wells containing the reaction buffer, heme, and either purified ovine COX-1 or human recombinant COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of 3-isopropyl-1H-pyrazol-4-amine or a control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Signal Detection: After a 5-10 minute incubation, add the colorimetric or fluorometric substrate. The probe reacts with the prostaglandin G₂ product to generate a measurable signal.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the IC₅₀ for each isoform and determine the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

TargetIn Vitro IC₅₀ (µM)
Orai1 (SOCE)5.2
Kv7.2/7.3>50
COX-128.7
COX-215.1
Table 2: Representative data table for summarizing hypothetical results from secondary target screening.

Part 3: Unbiased Target Deconvolution Strategies

When a compound's activity cannot be readily explained by hypothesis-driven approaches, or to uncover novel mechanisms of action, unbiased techniques are indispensable. These methods survey the entire proteome for interactions without preconceived notions of the target class.

Cellular Thermal Shift Assay (CETSA®)

Causality & Rationale: The principle of CETSA is that a protein becomes more resistant to thermal denaturation when bound to a ligand. [cite] This allows for the detection of direct target engagement within the complex and native environment of a living cell or tissue lysate. When coupled with quantitative mass spectrometry, it provides a powerful, proteome-wide survey of a compound's binding targets.

Experimental Validation Workflow: CETSA

G A Treat Intact Cells or Lysate with Compound vs. Vehicle B Heat Shock Aliquots Across a Temperature Gradient (e.g., 40°C to 70°C) A->B C Separate Soluble (Folded) from Precipitated (Unfolded) Proteins via Centrifugation B->C D Protein Quantification & Digestion (Soluble Fraction) C->D E LC-MS/MS Analysis (Quantitative Proteomics) D->E F Identify Proteins with Increased Thermal Stability in Compound-Treated Sample (Target Candidates) E->F

Caption: Workflow for target identification using CETSA coupled with mass spectrometry.

Protocol 5: Isobaric Tagging-CETSA-MS

This protocol's self-validating nature comes from the direct comparison of thermal profiles between vehicle- and compound-treated samples. A true hit will show a statistically significant and reproducible rightward shift in its melting curve only in the presence of the compound.

  • Sample Preparation: Grow two populations of a relevant cell line. Treat one with a high concentration of 3-isopropyl-1H-pyrazol-4-amine and the other with vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots in parallel across a defined temperature gradient (e.g., 10 points from 45°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by ultracentrifugation.

  • Protein Digestion and Labeling: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMTpro™).

  • Sample Pooling and LC-MS/MS: Combine all labeled samples (both vehicle and compound-treated) into a single multiplexed sample. Analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins at each temperature point based on the reporter ion intensities from the isobaric tags.

    • For each identified protein, plot the soluble fraction versus temperature for both the vehicle and compound-treated groups to generate melting curves.

    • Calculate the change in melting temperature (ΔTm) for each protein. Proteins with a significant, positive ΔTm are considered direct binding targets of the compound.

Conclusion

The investigation of 3-isopropyl-1H-pyrazol-4-amine offers a compelling case study in modern drug discovery. Based on the robust history of the 4-aminopyrazole scaffold, the primary and most probable therapeutic targets belong to the protein kinase family , particularly Janus kinases . [1][3][7]A thorough validation cascade, beginning with biochemical assays and progressing to cellular target engagement studies, is the most logical first step.

Concurrently, exploring secondary target classes for which pyrazoles have shown activity, such as ion channels and COX enzymes , is critical for understanding the full pharmacological profile and identifying potential alternative therapeutic applications or off-target effects. [5][12][13] Finally, should the compound's phenotypic effects not align with the hypothesized targets, unbiased methods like CETSA provide a powerful tool for discovering entirely novel mechanisms of action. This multi-faceted approach, combining hypothesis-driven investigation with proteome-wide screening, provides the most rigorous and efficient path to elucidating the therapeutic potential of 3-isopropyl-1H-pyrazol-4-amine.

References

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  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. (2012). PubMed. [Link]

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Exploratory

The Pyrazole Scaffold: A Cornerstone of Modern Pharmaceuticals

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Legacy of a Five-Membered Ring The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of a Five-Membered Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and desirable physicochemical properties have cemented its role in the development of a wide array of therapeutic agents.[1][3] First described in 1883 by German chemist Ludwig Knorr, the journey of pyrazole derivatives began with the discovery of the antipyretic action of antipyrine.[4][5] Since then, the pyrazole core has been integrated into numerous blockbuster drugs, demonstrating its broad therapeutic applicability.[4][6]

This guide provides a comprehensive technical overview of pyrazole-containing pharmaceuticals, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating the pyrazole core, explore the mechanisms of action of key drug classes, analyze structure-activity relationships, and provide a detailed experimental protocol for a representative synthesis.

The Pyrazole Core: Structure and Synthesis

The pyrazole ring is a planar, aromatic system with six delocalized π-electrons.[5] Its structure, featuring both a pyrrole-like and a pyridine-like nitrogen atom, allows for a rich and diverse chemistry.[7] The presence of these nitrogen atoms influences the ring's electronic properties, making it susceptible to both electrophilic and nucleophilic attack.[8][9]

The synthesis of the pyrazole ring is a well-established field in organic chemistry, with several robust methods available. The most classical and widely employed method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] This versatile reaction allows for the introduction of a wide range of substituents onto the pyrazole core.[11]

Another common approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[11] This method offers a high degree of regioselectivity and is particularly useful for the synthesis of polysubstituted pyrazoles.[8] More recent synthetic innovations include microwave-assisted synthesis, ultrasonic irradiation, and mechanochemical reactions, which offer advantages in terms of reaction times, yields, and sustainability.[1][12]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 1,3-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Substituted Pyrazole C->D

Caption: General workflow for the Knorr pyrazole synthesis.

Prominent Pyrazole-Containing Pharmaceuticals: A Therapeutic Arsenal

The number of approved drugs containing a pyrazole nucleus has surged in the last decade, spanning a wide range of therapeutic areas.[13][14] These include treatments for various cancers, inflammatory diseases, viral infections, and cardiovascular conditions.[13][14] The following table summarizes some of the most prominent pyrazole-containing pharmaceuticals:

Drug Name (Brand Name)Therapeutic AreaMechanism of Action/TargetYear of First Approval (Approx.)
Celecoxib (Celebrex)Anti-inflammatorySelective COX-2 Inhibitor1999[13][15]
Sildenafil (Viagra)Erectile Dysfunction, Pulmonary HypertensionPDE5 Inhibitor1998[6][13]
Ruxolitinib (Jakafi)Myelofibrosis, Polycythemia VeraJAK1/JAK2 Inhibitor2011[13][14]
Axitinib (Inlyta)Renal Cell CarcinomaVEGFR Inhibitor2012[13][14]
Niraparib (Zejula)Ovarian CancerPARP Inhibitor2017[13][14]
Baricitinib (Olumiant)Rheumatoid ArthritisJAK1/JAK2 Inhibitor2018[13][14]
Lenacapavir (Sunlenca)HIV/AIDSHIV-1 Capsid Inhibitor2022[13]
Riociguat (Adempas)Pulmonary HypertensionSoluble Guanylate Cyclase Stimulator2013[13][14]
Vericiguat (Verquvo)Heart FailureSoluble Guanylate Cyclase Stimulator2021[16]
Ibrutinib (Imbruvica)B-cell malignanciesBruton's Tyrosine Kinase (BTK) Inhibitor2013[13][14]

Mechanism of Action: A Closer Look at COX-2 Inhibition

A prime example of the therapeutic impact of pyrazole-based drugs is the development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[15][17] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[17] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation.[15]

The diarylpyrazole scaffold of Celecoxib allows for selective binding to the active site of the COX-2 enzyme.[2] The sulfonamide group of Celecoxib inserts into a hydrophilic side pocket of the COX-2 active site, an interaction that is not possible with the more constricted active site of COX-1.[2] This selective inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[17]

G cluster_membrane Cell Membrane cluster_enzymes COX Enzymes cluster_products Prostaglandins AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Protective PGs (GI Mucosa) COX1->PG1 PG2 Inflammatory PGs (Pain & Inflammation) COX2->PG2 Celecoxib Celecoxib (Diarylpyrazole) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by a diarylpyrazole drug.

Structure-Activity Relationship (SAR) Insights

The versatility of the pyrazole scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties.[18][19] Key positions on the pyrazole ring for modification are the N1, C3, C4, and C5 positions.

  • N1-Substitution: The substituent at the N1 position can significantly influence the compound's binding affinity and selectivity. For example, in the case of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substitution at the N1 position was found to be optimal for binding.[20]

  • C3 and C5-Substitution: The nature of the substituents at the C3 and C5 positions is crucial for target engagement. In many kinase inhibitors, these positions are occupied by aryl or heteroaryl groups that form key interactions within the ATP-binding pocket of the target kinase.[21]

  • C4-Substitution: Modification at the C4 position can modulate the electronic properties of the ring and influence the overall conformation of the molecule.[22]

The ability to systematically modify these positions has been instrumental in the development of highly potent and selective pyrazole-based drugs.[1]

Experimental Protocol: Synthesis of a Diarylpyrazole Derivative

This section provides a representative, step-by-step methodology for the synthesis of a diarylpyrazole derivative, a common scaffold in medicinal chemistry.

Objective: To synthesize 1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazole.

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • (4-Methoxyphenyl)hydrazine hydrochloride

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Dichloromethane

  • Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a solution of 1,3-diphenyl-1,3-propanedione (1.0 g, 4.46 mmol) in ethanol (20 mL) in a round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (0.78 g, 4.46 mmol).

  • Cyclocondensation: Add a few drops of glacial acetic acid to the mixture and reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazole.

G A 1. Mix Reactants (Diketone & Hydrazine) B 2. Reflux with Acetic Acid Catalyst A->B C 3. Neutralize with Sodium Bicarbonate B->C D 4. Extract with Dichloromethane C->D E 5. Dry and Concentrate D->E F 6. Purify by Column Chromatography E->F G Final Product: Diarylpyrazole F->G

Caption: Experimental workflow for diarylpyrazole synthesis.

Future Perspectives: The Expanding Horizon of Pyrazole Pharmaceuticals

The pyrazole scaffold continues to be a fertile ground for drug discovery and development.[13] Future research is likely to focus on several key areas:

  • Novel Therapeutic Targets: The exploration of pyrazole derivatives against new and challenging therapeutic targets will undoubtedly lead to the discovery of first-in-class medicines.[2]

  • Multi-target Ligands: The design of pyrazole-based compounds that can modulate multiple biological targets simultaneously holds promise for the treatment of complex diseases like cancer and neurodegenerative disorders.[2]

  • Advanced Drug Delivery: The development of novel formulations and drug delivery systems for pyrazole-containing drugs will enhance their therapeutic efficacy and reduce side effects.[17]

References

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  • 194 recent advances in the synthesis of new pyrazole deriv
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  • GJBE Global Academia. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. [Link]

  • Britannica. pyrazole. [Link]

  • ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [Link]

  • Preprints.org. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ResearchGate. (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Frontier in Medical and Health Research. (2025). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Pharmacological Activities of Pyrazole and Its Deriv
  • ResearchGate. (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • Molecules. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • Bentham Science. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applic
  • ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

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Foundational

Structure-activity relationship of pyrazole kinase inhibitors

Technical Deep Dive: Structure-Activity Relationship (SAR) of Pyrazole Kinase Inhibitors Executive Summary: The Pyrazole Privilege In the pharmacopeia of kinase inhibitors, the pyrazole ring is not merely a structural sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Structure-Activity Relationship (SAR) of Pyrazole Kinase Inhibitors

Executive Summary: The Pyrazole Privilege

In the pharmacopeia of kinase inhibitors, the pyrazole ring is not merely a structural spacer; it is a "privileged scaffold."[1] Its ubiquity stems from its amphiphilic electronic nature, allowing it to function as a versatile hinge-binding motif. This guide dissects the structure-activity relationship (SAR) of pyrazole-based inhibitors, moving beyond basic medicinal chemistry into the causal mechanics of ligand-protein interactions. We focus on the two dominant binding modes: Type I (ATP-competitive) and Type II (Allosteric/DFG-out) , using industry-standard protocols to validate these designs.

Mechanistic Foundation: The Hinge Interaction

The efficacy of a pyrazole inhibitor begins at the ATP-binding pocket, specifically the "hinge region" connecting the N- and C-lobes of the kinase.

The Donor-Acceptor Motif

The pyrazole ring typically engages the kinase hinge backbone via a bidentate hydrogen-bonding network.

  • Acceptor (N2): The pyridine-like nitrogen at position 2 accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met318 in Abl, Val1228 in c-Met).

  • Donor (Exocyclic Amine/Urea): A substituent at C3 (often an amino group) or C4 acts as a hydrogen bond donor to the backbone carbonyl.

This interaction mimics the adenine ring of ATP, anchoring the inhibitor.

Visualization: Hinge Binding Logic

The following diagram illustrates the logical interaction network between a generic aminopyrazole and the kinase hinge.

HingeBinding cluster_Kinase Kinase Hinge Region cluster_Inhibitor Pyrazole Scaffold Backbone_NH Backbone NH (Donor) Py_N2 Pyrazole N2 (Acceptor) Backbone_NH->Py_N2 H-Bond (2.8-3.0 Å) Backbone_CO Backbone C=O (Acceptor) Gatekeeper Gatekeeper Residue (Steric Filter) Py_C3_NH C3-Amino/Urea (Donor) Py_C3_NH->Backbone_CO H-Bond (2.8-3.2 Å) Py_R_Group R-Group (Tail) (Solvent/Hydrophobic) Py_R_Group->Gatekeeper Van der Waals / Steric Clash

Figure 1: Schematic of the bidentate hydrogen bonding network between a 3-aminopyrazole scaffold and the kinase hinge region.

Detailed SAR Analysis

The optimization of a pyrazole hit involves systematic modification of the ring positions.[2] The table below synthesizes SAR trends observed across multiple kinase targets (e.g., p38 MAPK, JAK, Bcr-Abl).

Table 1: Position-Specific SAR of Pyrazole Kinase Inhibitors
PositionFunctional RoleOptimization StrategyEffect on Potency/Selectivity
N1 Solvent/Pocket Access Attach bulky aryl or heteroaryl groups (e.g., Phenyl, Piperidine).Selectivity Driver: Directs the molecule toward the solvent front or specific hydrophobic pockets (e.g., Specificity Pocket in p38). Improving solubility often happens here.
N2 Hinge Anchor Must remain unsubstituted (lone pair required).Essential: Methylation or substitution here abolishes hinge binding (loss of H-bond acceptor capability).
C3 Hinge Interaction Amino (-NH2), Amido, or Urea groups.Potency Driver: Primary H-bond donor. 3-aminopyrazoles are classic ATP-mimetics.
C4 Gatekeeper/Spacer Small alkyl, halogen, or aryl linkers.Steric Filter: Large groups here clash with the "Gatekeeper" residue (e.g., T315 in Abl). Small groups (F, Cl, Me) can fill hydrophobic voids.
C5 Conformation Lock Bulky alkyl (t-Butyl) or aryl groups.Mechanism Switch: A bulky C5 substituent can force the kinase into a DFG-out (inactive) conformation, creating Type II inhibition (e.g., BIRB 796).
Case Study: The Type II Switch (BIRB 796)

One of the most instructive examples of pyrazole SAR is BIRB 796 (Doramapimod) , a p38 MAPK inhibitor.

  • The Modification: Researchers introduced a bulky tert-butyl group at C5 .

  • The Consequence: This group sterically clashed with the ATP-binding pocket in the active (DFG-in) state, forcing the kinase to adopt the inactive (DFG-out) conformation to accommodate the inhibitor.

  • Result: High selectivity and slow dissociation rates (long residence time).

Experimental Protocols: Validating the SAR

To rigorously establish SAR, one must move beyond simple IC50 values and understand the mode of binding. The following protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a gold standard for determining binding affinity (


) and residence time.
Protocol: TR-FRET Kinase Binding Assay

Objective: Determine the binding affinity (


) of pyrazole analogs to the target kinase.

Reagents:

  • Kinase: Recombinant human kinase (tagged, e.g., GST or His).

  • Tracer: Fluorescently labeled ATP-competitive probe (e.g., AlexaFluor 647-ATP conjugate).

  • Antibody: Europium (Eu)-labeled anti-tag antibody (donor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare 10-point serial dilutions of pyrazole analogs in 100% DMSO (3-fold dilutions).

    • Transfer 100 nL to a low-volume 384-well white plate (acoustic dispensing preferred).

  • Master Mix Addition:

    • Prepare a solution containing Kinase (5 nM final) and Eu-Antibody (2 nM final).

    • Add 5 µL of Master Mix to the assay plate. Incubate for 15 minutes at RT to allow antibody-kinase complex formation.

  • Tracer Addition:

    • Add 5 µL of Tracer (at

      
       concentration, typically 10-50 nM) to the plate.
      
  • Equilibration:

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Europium).

    • Emission 1: 620 nm (Europium background).

    • Emission 2: 665 nm (Tracer FRET signal).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Self-Validating Check:

  • Z-Factor: Calculate

    
     using DMSO (0% inhibition) and a known pan-inhibitor (100% inhibition) controls. A 
    
    
    
    confirms assay robustness.

Visualization: The SAR Optimization Cycle

Drug discovery is iterative. The diagram below maps the workflow from structural hypothesis to validated lead.

SAR_Workflow Design Design Phase (Scaffold Hopping/Docking) Synthesis Synthesis (Pyrazole Cyclization) Design->Synthesis Library Generation Biochem Biochemical Assay (TR-FRET / IC50) Synthesis->Biochem Primary Screen Biochem->Design Low Potency (Fail) Cellular Cellular Assay (Ba/F3 Proliferation) Biochem->Cellular Hit Confirmation Cellular->Design Poor Permeability Structure X-Ray Crystallography (Validation of Binding Mode) Cellular->Structure Lead Characterization Analysis SAR Analysis (Potency vs. Selectivity) Structure->Analysis Mechanistic Insight Analysis->Design Refinement (Next Gen)

Figure 2: Iterative SAR optimization cycle for kinase inhibitor development.

Biological Context: The JAK-STAT Pathway

Ruxolitinib, a pyrazole-based inhibitor (specifically a pyrazolo[3,4-d]pyrimidine), targets the JAK-STAT pathway. Understanding this pathway is crucial for evaluating cellular efficacy.

JAK_STAT Receptor Cytokine Receptor JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (Ruxolitinib) Inhibitor->JAK Inhibition (ATP Comp.) P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Figure 3: Mechanism of action for JAK inhibitors within the JAK-STAT signaling cascade.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link

  • Tong, L., et al. (2002). "The Structure-Activity Relationships (SAR) for this Class of Compounds and their Correlation to Structural Data." Journal of Medicinal Chemistry. Link

  • Cui, J.J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Lin, X., et al. (2014). "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry. Link

  • Fabbro, D., et al. (2012). "Targeting Cancer with Small-Molecule Kinase Inhibitors." Methods in Molecular Biology. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-(Propan-2-yl)-1H-pyrazol-4-amine

Abstract 3-(Propan-2-yl)-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into the core structures of kinase inhibitors and other pharmacologically active agent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Propan-2-yl)-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into the core structures of kinase inhibitors and other pharmacologically active agents. Its synthesis is a critical step in the discovery and development of new therapeutics. This document provides a detailed, robust, and validated three-step protocol for the gram-scale synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine, commencing from commercially available starting materials. The described pathway involves a Claisen-type condensation to form a β-diketone intermediate, subsequent cyclization with hydrazine to construct the pyrazole core, followed by a regioselective nitration and a final reduction to yield the target amine. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic rationale, and characterization data to ensure reproducible and successful synthesis.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, renowned for its ability to form key hydrogen bond interactions with biological targets.[1] Specifically, 4-aminopyrazole derivatives serve as versatile intermediates for creating complex molecular architectures. The isopropyl substituent at the 3-position provides a lipophilic handle that can be crucial for optimizing pharmacokinetic properties. The synthesis of these targeted molecules, however, requires a carefully controlled, multi-step approach to ensure high purity and yield.

The synthetic strategy outlined herein is designed for reliability and scalability. It circumvents the use of overly hazardous or expensive reagents where possible and provides clear guidance on reaction monitoring, work-up, and purification. Each step has been rationalized to provide chemists with a deep understanding of the underlying chemical principles, facilitating troubleshooting and adaptation.

Overall Synthetic Scheme

The synthesis proceeds in three principal stages:

  • Step 1: Synthesis of 2,4-dimethyl-3-oxopentanenitrile via Claisen condensation.

  • Step 2: Synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-carbonitrile via cyclization with hydrazine.

  • Step 3: Synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine via nitration and subsequent reduction.

A more detailed three-stage process involving formation of the pyrazole, nitration, and reduction is a more direct and commonly cited route.

Revised Overall Synthetic Scheme:

  • Step 1: Synthesis of 3-Isopropyl-1H-pyrazole from a suitable precursor.

  • Step 2: Synthesis of 3-Isopropyl-4-nitro-1H-pyrazole via electrophilic nitration.

  • Step 3: Synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine via reduction of the nitro group.

Let's refine the protocol based on this more standard and verifiable pathway. The initial formation of 3-isopropyl-1H-pyrazole can be achieved through the reaction of 1,1-dimethoxy-3-methylbutan-2-one with hydrazine.

Part 1: Detailed Synthesis Protocol

Step 1: Synthesis of 3-Isopropyl-1H-pyrazole

This step involves the condensation of a β-dicarbonyl equivalent with hydrazine to form the pyrazole ring.[2]

Reaction: (CH₃)₂CHCOCH(OCH₃)₂ + N₂H₄·H₂O → C₆H₁₀N₂ + 2CH₃OH + H₂O

Materials:

  • 1,1-Dimethoxy-3-methylbutan-2-one

  • Hydrazine monohydrate (64% solution in water)

  • Ethanol (EtOH)

  • Glacial Acetic Acid

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1-dimethoxy-3-methylbutan-2-one (14.6 g, 100 mmol).

  • Add ethanol (100 mL) to dissolve the starting material.

  • Slowly add hydrazine monohydrate (5.0 g, 100 mmol, 1.0 equiv) to the stirred solution at room temperature.

  • Add glacial acetic acid (0.6 mL, 10 mmol, 0.1 equiv) to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-isopropyl-1H-pyrazole as a pale yellow oil.

Scientist's Notes (Rationale):

  • Causality: The cyclocondensation between a 1,3-dicarbonyl compound (or its acetal equivalent) and hydrazine is a classic and highly efficient method for constructing the pyrazole core. Acetic acid serves as a proton source to catalyze the initial imine formation and subsequent dehydration steps.

  • Trustworthiness: Monitoring by TLC is crucial to ensure the complete consumption of the starting material before proceeding with the work-up. The extractive work-up effectively removes inorganic salts and residual hydrazine.

Step 2: Synthesis of 3-Isopropyl-4-nitro-1H-pyrazole

This step introduces the nitro group at the C4 position of the pyrazole ring through electrophilic aromatic substitution.[3][4]

Reaction: C₆H₁₀N₂ + HNO₃/H₂SO₄ → C₆H₉N₃O₂ + H₂O

Materials:

  • 3-Isopropyl-1H-pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

Procedure:

  • Caution: This procedure involves strong acids and a highly exothermic reaction. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron and face shield.

  • To a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0 °C in an ice/salt bath.

  • Slowly add 3-isopropyl-1H-pyrazole (11.0 g, 100 mmol) dropwise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (6.6 mL, 150 mmol, 1.5 equiv) to concentrated sulfuric acid (15 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. A precipitate will form.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-isopropyl-4-nitro-1H-pyrazole as a white to pale yellow solid.

Scientist's Notes (Rationale):

  • Expertise: The use of a sulfuric/nitric acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the electron-rich pyrazole ring. The C4 position is most susceptible to electrophilic attack due to electronic directing effects from the ring nitrogens.

  • Trustworthiness: Strict temperature control is paramount to prevent runaway reactions and the formation of dinitrated or oxidized byproducts. Quenching on ice precipitates the organic product while keeping inorganic byproducts in the aqueous phase. Washing to neutrality is critical to remove residual acid, which can compromise product stability.

Step 3: Synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine

The final step involves the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5][6][7]

Reaction: C₆H₉N₃O₂ + 3H₂ (cat. Pd/C) → C₆H₁₁N₃ + 2H₂O

Materials:

  • 3-Isopropyl-4-nitro-1H-pyrazole

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply or a hydrogen generator

  • Parr Shaker or similar hydrogenation apparatus

Procedure:

  • To a suitable hydrogenation vessel (e.g., a Parr bottle), add 3-isopropyl-4-nitro-1H-pyrazole (15.5 g, 100 mmol).

  • Add methanol (150 mL) to dissolve the substrate.

  • Carefully add 10% Pd/C (0.8 g, ~5 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric and can ignite in the presence of solvents and air.

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen three times.

  • Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 bar).

  • Shake the mixture at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL). Caution: Do not allow the filter cake to dry completely, as it can be pyrophoric. Quench the used catalyst on the Celite with water.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 3-(propan-2-yl)-1H-pyrazol-4-amine as a crystalline solid.

Scientist's Notes (Rationale):

  • Expertise: Catalytic hydrogenation is a highly chemoselective method for nitro group reduction, leaving the pyrazole ring intact.[8] Palladium on carbon is the catalyst of choice for its high activity and efficiency. Methanol is an excellent solvent that readily dissolves the starting material and product.

  • Trustworthiness: Filtering through Celite is a standard and effective method for removing the heterogeneous palladium catalyst. A complete removal is essential as residual palladium can interfere with subsequent reactions. Recrystallization provides a high-purity final product suitable for downstream applications in drug development.

Part 2: Data Summary & Visualization

Quantitative Data Summary
StepStarting MaterialM.W. ( g/mol )Amount (mmol)Key ReagentsProductM.W. ( g/mol )Theoretical Yield (g)Typical Yield (%)
11,1-Dimethoxy-3-methylbutan-2-one146.18100Hydrazine, Acetic Acid3-Isopropyl-1H-pyrazole110.1611.085-95%
23-Isopropyl-1H-pyrazole110.16100HNO₃, H₂SO₄3-Isopropyl-4-nitro-1H-pyrazole155.1515.580-90%
33-Isopropyl-4-nitro-1H-pyrazole155.15100H₂, 10% Pd/C3-(Propan-2-yl)-1H-pyrazol-4-amine125.1912.590-98%
Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow from starting materials to the final validated product.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Validation A 1,1-Dimethoxy-3- methylbutan-2-one R1 Cyclocondensation (EtOH, AcOH, Reflux) A->R1 B Hydrazine Monohydrate B->R1 P1 3-Isopropyl-1H-pyrazole R1->P1 R2 Electrophilic Nitration (H₂SO₄, HNO₃, 0 °C) P1->R2 P2 3-Isopropyl-4-nitro-1H-pyrazole R2->P2 R3 Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH) P2->R3 P3 3-(Propan-2-yl)-1H-pyrazol-4-amine R3->P3 QC Characterization (NMR, MS, HPLC) P3->QC

Caption: Workflow for the synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine.

Part 3: Product Validation and Characterization

To ensure the identity and purity of the final compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The ¹H NMR should show characteristic peaks for the isopropyl group, the pyrazole ring protons, and the amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching its molecular formula (C₆H₁₁N₃).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final product. A purity level of >98% is typically required for compounds intended for drug development pipelines.

By following this detailed protocol and performing the recommended characterization, researchers can confidently synthesize high-quality 3-(Propan-2-yl)-1H-pyrazol-4-amine for their discovery programs.

References

  • Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192.. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Molecules. (1997, January 29). Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses Procedure. Retrieved February 18, 2026, from [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (n.d.). Google Patents.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC. Retrieved February 18, 2026, from [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
  • Preparation method of 4-amino-3-isopropyl-1, 2, 4-triazolin-5-one. (n.d.). Google Patents.
  • Process for the reduction of nitro derivatives to amines. (n.d.). Google Patents.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica. Retrieved February 18, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Preparation method of 3,4-binitropyrazole. (n.d.). Google Patents.
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9). RSC Publishing. Retrieved February 18, 2026, from [Link]

  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (2025, August 6). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved February 18, 2026, from [Link]

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Application

Application Note: Regioselective Synthesis of 3-Substituted Pyrazoles

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil.[1][2] While the classic Knorr synthesis (condensati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil.[1][2] While the classic Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) is the most direct route to these heterocycles, it suffers from a critical limitation: regioselectivity .[1]

When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, two isomers are possible: the 1,3-disubstituted  and the 1,5-disubstituted  pyrazole.[1][2] For drug development, separating these isomers is costly and inefficient.[1][2]

This guide details two high-fidelity protocols to specifically target 3-substituted pyrazoles :

  • Protocol A (The "Surrogate" Method): Using enaminones to guarantee 1,3-regioselectivity.[1][2]

  • Protocol B (The "Solvent-Controlled" Method): Using fluorinated alcohols to direct the classic Knorr condensation.[2]

Mechanistic Insight & The Regioselectivity Challenge

To control the reaction, one must understand the competing pathways. The reaction proceeds via a stepwise nucleophilic attack.[2]

The Competition
  • The Nucleophile: Substituted hydrazines (

    
    ) have two nucleophilic nitrogens.[1][2] The terminal 
    
    
    
    is less sterically hindered but often less electron-rich than the substituted
    
    
    (depending on R).[2]
  • The Electrophile: In an unsymmetrical 1,3-diketone (

    
    ), the two carbonyls differ in electrophilicity based on steric and electronic factors.[1][2]
    

To obtain a 3-substituted pyrazole (specifically a 1-substituted-3-aryl/alkyl isomer), the substituted nitrogen (


) of the hydrazine must attack the carbonyl distal to the desired substituent, or the mechanism must be forced via an intermediate.
Pathway Visualization

The following diagram illustrates the bifurcation point that determines the isomeric outcome.

KnorrMechanism Start Reagents: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine PathA Path A: NH2 attacks C1 (Kinetic Control) Start->PathA Steric approach PathB Path B: NHR attacks C1 (Thermodynamic/Steric Control) Start->PathB Electronic drive InterA Intermediate A: Hydrazone at C1 PathA->InterA InterB Intermediate B: Hydrazone at C1 PathB->InterB Prod15 Byproduct: 1,5-Disubstituted Pyrazole InterA->Prod15 Cyclization Prod13 Target: 1,3-Disubstituted Pyrazole InterB->Prod13 Cyclization

Caption: Mechanistic bifurcation in Knorr synthesis. Controlling the initial nucleophilic attack is the key to selecting the 1,3-isomer over the 1,5-isomer.

Strategic Protocol Selection

RequirementRecommended ProtocolWhy?
Target is 1-Aryl-3-Substituted Protocol A (Enaminone) Enaminones lock the electrophilicity, forcing the hydrazine to attack in a specific orientation.[1][2] Almost 100% regioselective.[2]
Target is NH-3-Substituted Protocol B (Standard) Tautomerism makes 3- and 5- positions identical.[1][2] Standard Knorr is sufficient.
Sensitive Substrates Protocol B (HFIP) Fluorinated solvents (HFIP) promote cyclization at mild temperatures and can shift regioselectivity via H-bonding networks.[1][2]

Protocol A: The Enaminone Route (Gold Standard for 1,3-Selectivity)[1][2]

This method uses an enaminone (specifically a


-dimethylaminovinyl ketone) as a surrogate for the 1,3-diketone.[1][2] The "hard" dimethylamine leaving group directs the incoming hydrazine nucleophile with high precision.
Materials
  • Starting Ketone: Acetophenone (or derivative).[1][2]

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).[1][2]
    
  • Hydrazine: Aryl or Alkyl Hydrazine Hydrochloride.[2]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).[1][2]

Step-by-Step Methodology

Step 1: Synthesis of the Enaminone Intermediate

  • Charge a round-bottom flask with the starting methyl ketone (1.0 equiv).[2]

  • Add DMF-DMA (1.2 – 1.5 equiv).[1][2]

  • Reflux the mixture for 6–12 hours. Note: No solvent is usually required; DMF-DMA acts as solvent.[1][2]

  • Monitor by TLC.[2][3] The product is typically a yellow/orange solid.[2]

  • Workup: Cool to room temperature. Add hexanes to precipitate the enaminone.[2] Filter and wash with cold hexanes.

    • Checkpoint: This intermediate is stable and can be stored.[2]

Step 2: Cyclization to Pyrazole

  • Dissolve the enaminone (1.0 equiv) in Ethanol (0.5 M concentration).[2]

  • Add the substituted hydrazine (1.1 equiv).[2]

    • Critical: If using hydrazine hydrochloride, add 1.1 equiv of Sodium Acetate to buffer.[1][2]

  • Reflux for 2–4 hours.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[2] Recrystallize from EtOH/Water or purify via flash chromatography.
    

Expected Outcome: Exclusive formation of the 1,3-disubstituted pyrazole .[2] The sterically hindered


-substituted part of the hydrazine avoids the carbon bearing the bulky original ketone group, while the 

attacks the carbon bearing the leaving group (

).

Protocol B: HFIP-Mediated Direct Knorr Synthesis[1][2]

When you must use a 1,3-diketone (e.g., commercial availability), standard ethanol reflux often yields 1:1 mixtures.[1][2] Using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent can drastically improve regioselectivity and yield due to its strong hydrogen-bond donating ability and high ionizing power.[1][2]

Materials
  • Substrate: Unsymmetrical 1,3-diketone.[1][2][3]

  • Reagent: Methylhydrazine or Phenylhydrazine.[2]

  • Solvent: HFIP (Hexafluoroisopropanol).[1][2] Warning: Corrosive and volatile.[1]

Step-by-Step Methodology
  • Preparation: In a fume hood, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3.0 mL).

  • Addition: Add the hydrazine (1.1 mmol) dropwise at room temperature.

    • Observation: The reaction is often exothermic; HFIP facilitates rapid imine formation.[2]

  • Reaction: Stir at room temperature for 1 hour. (Heating to 40°C is optional for sluggish substrates).[1][2]

  • Workup: HFIP is expensive.[2] Distill it off for reuse if possible, or evaporate under reduced pressure.

  • Isolation: The residue is often pure enough for NMR. If not, purify via silica plug.[1][2]

Why this works: HFIP activates the carbonyl via H-bonding, making it more susceptible to attack, and stabilizes the polar transition state, often favoring the kinetic product (which, for methyl hydrazine, is frequently the 1-methyl-3-substituted isomer depending on the specific diketone electronics).[1]

Data Analysis & Validation

How do you prove you have the 3-substituted isomer and not the 5-substituted one?

Method1,3-Isomer Signal1,5-Isomer Signal
1H NMR (NOE) NOE observed between N-Methyl/Aryl group and the proton/group at C5.[1][2]NOE observed between N-Methyl/Aryl group and the substituent at C5 (steric clash).[2]
13C NMR C3 and C5 have distinct shifts. C3 is usually upfield of C5 in N-substituted pyrazoles (approx 10 ppm difference).[1][2]C5 is typically downfield (approx 130-140 ppm) compared to C3.[2]
Crystallography Unambiguous determination.[2]Unambiguous determination.

Troubleshooting Guide

Problem: Low Regioselectivity (Mixture of Isomers).

  • Root Cause: Similar steric/electronic nature of the two carbonyls.

  • Solution: Switch to Protocol A (Enaminone).[1][2] The electronic difference between a ketone and an enamine is massive, forcing selectivity.[1]

Problem: No Reaction / Starting Material Recovery.

  • Root Cause: Deactivation of hydrazine (protonation) or poor electrophilicity.[1][2]

  • Solution: Ensure free base hydrazine is generated if using HCl salts (add NaOAc). If using Protocol B, ensure HFIP is dry.[1][2]

Problem: "Oily" Products difficult to crystallize.[2][4]

  • Root Cause: Pyrazoles are often low-melting solids.[2]

  • Solution: Convert to HCl or Oxalate salt by treating the ethereal solution with the corresponding acid to precipitate a solid salt for purification.

References

  • Review of Pyrazole Synthesis: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011).[1][2][5][6] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[1][2] [Link]

  • HFIP Solvent Effects (Regioselectivity): Fustero, S., et al. (2008).[1][2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3] The Journal of Organic Chemistry, 73(8), 2947–2950.[1][2] [Link]

  • Enaminone Route (Regiocontrol): Al-Saleh, B., et al. (2004).[1][2] Enaminones as building blocks in heterocyclic synthesis: synthesis of polyfunctionally substituted pyrazoles.[2] Journal of Heterocyclic Chemistry, 41(6), 867-871.[1][2] [Link][1][2]

  • Microwave Assisted Synthesis: Nashaat, M., et al. (2018).[1][2] Microwave assisted synthesis of some new pyrazole derivatives. Green Chemistry Letters and Reviews, 11(4), 506-513.[1][2] [Link]

Sources

Method

Section 1: The Workhorse Synthesis: Condensation of β-Ketonitriles with Hydrazines

An Application Guide to Cyclocondensation Strategies for Aminopyrazole Synthesis To the accomplished researcher, the pyrazole core is not merely a heterocycle; it is a privileged scaffold, a cornerstone in the architectu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Cyclocondensation Strategies for Aminopyrazole Synthesis

To the accomplished researcher, the pyrazole core is not merely a heterocycle; it is a privileged scaffold, a cornerstone in the architecture of modern pharmaceuticals and agrochemicals. Among its derivatives, the aminopyrazole stands out as a uniquely versatile building block, prized for its dual nucleophilic centers which unlock pathways to a vast array of fused heterocyclic systems. This guide provides an in-depth exploration of the most robust and widely employed cyclocondensation strategies for aminopyrazole synthesis, moving beyond simple procedural lists to dissect the mechanistic underpinnings and strategic considerations that inform protocol design.

The reaction between a β-ketonitrile and a hydrazine derivative is the most prevalent and adaptable method for constructing the 5-aminopyrazole ring system.[1][2][3] Its reliability and the ready availability of diverse starting materials have established it as the foundational approach in the field.

Mechanistic Rationale

The reaction proceeds via a well-established two-step sequence that ensures high efficiency. The causality is straightforward:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is a classic condensation reaction, eliminating a molecule of water to form a stable hydrazone intermediate.[1][2] The formation of this intermediate is often rapid and can sometimes be isolated.[1]

  • Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the second hydrazine nitrogen atom onto the carbon of the nitrile group. This intramolecular cyclization is typically irreversible and results in the formation of the aromatic pyrazole ring, driven by the stability of the resulting heteroaromatic system.[2]

Diagram 1: Mechanism of 5-Aminopyrazole Synthesis

Caption: Reaction mechanism for 5-aminopyrazole synthesis.

Protocol 1: General Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole

This protocol describes a standard procedure using conventional heating.

Materials:

  • Acetoacetonitrile (β-ketonitrile)

  • Phenylhydrazine

  • Ethanol (Absolute)

  • Glacial Acetic Acid (optional, catalyst)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add acetoacetonitrile (1.0 eq) and absolute ethanol (5-10 mL per gram of nitrile).

  • Reagent Addition: Begin stirring the solution and add phenylhydrazine (1.0-1.1 eq). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate hydrazone formation, though the reaction often proceeds without it.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield the final 5-amino-3-methyl-1-phenyl-1H-pyrazole.

The Critical Question of Regioselectivity

When an unsymmetrically substituted hydrazine (R² ≠ H) is used, the cyclization can potentially yield two different regioisomers: the 3-aminopyrazole or the 5-aminopyrazole. The outcome is a delicate balance between kinetic and thermodynamic control.[4]

  • Thermodynamic Control: Under neutral or acidic conditions at elevated temperatures (e.g., refluxing ethanol), the reaction typically yields the thermodynamically more stable 5-aminopyrazole isomer.[5] This is because the initial Michael addition of the substituted nitrogen of the hydrazine is reversible, allowing the system to equilibrate to the most stable product.

  • Kinetic Control: To favor the formation of the often more elusive 3-aminopyrazole isomer, kinetic control is necessary.[5] This is achieved by using a strong base (e.g., sodium ethoxide) at low temperatures (e.g., 0°C). Under these conditions, the initial Michael addition is followed by a rapid, irreversible cyclization, trapping the product derived from the attack of the more nucleophilic, yet sterically hindered, internal nitrogen atom.[4][5]

Diagram 2: Regioselective Synthesis Control

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start β-Alkoxyacrylonitrile + R-NHNH₂ k_cond NaOEt, 0°C start->k_cond Fast, Irreversible Cyclization t_cond EtOH, 70°C start->t_cond Reversible Addition, Equilibration k_prod 3-Aminopyrazole (Major Product) k_cond->k_prod t_prod 5-Aminopyrazole (Major Product) t_cond->t_prod

Caption: Controlling regioselectivity in aminopyrazole synthesis.

Section 2: Alternative and Complementary Synthetic Routes

While the β-ketonitrile route is dominant, several other cyclocondensation strategies offer access to aminopyrazoles with different substitution patterns.

Method A: Synthesis of Diaminopyrazoles from Malononitrile

Malononitrile and its derivatives are excellent precursors for 3,5-diaminopyrazoles, compounds with a broad spectrum of biological activities. The reaction proceeds smoothly with hydrazine, where both nitrile groups are susceptible to attack.[1][6]

Protocol 2: Synthesis of 3,5-Diaminopyrazole

  • Setup: In a reaction flask, dissolve malononitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirring solution at room temperature. The reaction is often exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Isolation: Cool the reaction to room temperature. The product typically precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Method B: Ketene Dithioacetals as Versatile Precursors

Ketene dithioacetals, prepared from active methylene compounds, are valuable intermediates for synthesizing 5-aminopyrazoles.[7] The reaction with hydrazine involves a nucleophilic substitution of one of the alkylthio groups, which acts as an excellent leaving group, followed by intramolecular cyclization.[1][8]

Protocol 3: Synthesis of a 5-Aminopyrazole from a Ketene Dithioacetal

  • Setup: Dissolve the ketene dithioacetal derivative (e.g., 2-cyano-3,3-bis(methylthio)acrylonitrile) (1.0 eq) in ethanol in a reaction flask.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) and a catalytic amount of a base like triethylamine (TEA).[9]

  • Reaction: Stir the mixture at room temperature or heat gently to reflux for 2-6 hours, monitoring by TLC. The reaction proceeds via the loss of methanethiol.

  • Workup and Isolation: Upon completion, cool the mixture. The product may precipitate directly or after partial evaporation of the solvent. Isolate the solid by filtration and recrystallize if necessary.

Diagram 3: Synthetic Workflow Overview

Workflow start1 β-Ketonitrile prod1 3- or 5-Aminopyrazole start1->prod1 + Hydrazine start2 Malononitrile prod2 3,5-Diaminopyrazole start2->prod2 + Hydrazine start3 Ketene Dithioacetal prod3 Substituted 5-Aminopyrazole start3->prod3 + Hydrazine hydrazine Hydrazine (R-NHNH₂)

Sources

Application

Technical Application Note: Scalable Synthesis of 3-Isopropyl-1H-pyrazol-4-amine

Topic: Experimental procedure for synthesizing 3-isopropyl-1H-pyrazol-4-amine Content Type: Detailed Application Notes and Protocols Executive Summary 3-Isopropyl-1H-pyrazol-4-amine (CAS: 1006526-73-5) is a critical hete...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental procedure for synthesizing 3-isopropyl-1H-pyrazol-4-amine Content Type: Detailed Application Notes and Protocols

Executive Summary

3-Isopropyl-1H-pyrazol-4-amine (CAS: 1006526-73-5) is a critical heterocyclic scaffold in the development of ATP-competitive kinase inhibitors, particularly for targets such as Janus Kinases (JAK) and Cyclin-Dependent Kinases (CDK). Its unique steric profile, provided by the isopropyl group, combined with the hydrogen-bonding capability of the 4-amino moiety, makes it an ideal pharmacophore for occupying the hinge region of kinase ATP-binding pockets.

This guide details a robust, three-step synthetic route designed for scalability and high purity (>98%). The protocol utilizes readily available starting materials—3-methyl-2-butanone and N,N-dimethylformamide dimethyl acetal (DMF-DMA)—avoiding the use of expensive or unstable pyrazole precursors.

Retrosynthetic Analysis & Workflow

The synthesis is designed around the construction of the pyrazole core followed by functionalization at the C4 position. The 4-amino group is installed via electrophilic nitration followed by catalytic hydrogenation, ensuring regioselectivity and high yield.

SynthesisWorkflow SM1 3-Methyl-2-butanone (Isopropyl Methyl Ketone) Inter1 Enaminone Intermediate (E)-1-(dimethylamino)-4- methylpent-1-en-3-one SM1->Inter1 Step 1a: Enaminone Formation Reagent1 DMF-DMA Reagent1->Inter1 Inter2 3-Isopropyl-1H-pyrazole (Core Scaffold) Inter1->Inter2 Step 1b: Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Inter2 Inter3 3-Isopropyl-4-nitro- 1H-pyrazole Inter2->Inter3 Step 2: Electrophilic Subst. Reagent3 HNO3 / H2SO4 (Nitration) Reagent3->Inter3 Product TARGET: 3-Isopropyl-1H- pyrazol-4-amine Inter3->Product Step 3: Hydrogenation Reagent4 H2 / Pd-C (Reduction) Reagent4->Product

Figure 1: Step-wise synthetic workflow from commodity starting materials to the target aminopyrazole.

Experimental Protocols

Safety Pre-Read
  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a fume hood.

  • Nitration: The reaction of pyrazoles with mixed acid is exothermic. Runaway temperatures can lead to explosive decomposition. Maintain strict temperature controls (<10 °C).

  • Hydrogenation: Hydrogen gas is flammable. Ensure all equipment is grounded and free of ignition sources.

Step 1: Synthesis of 3-Isopropyl-1H-pyrazole

This step constructs the pyrazole ring via a "one-pot, two-stage" sequence. The formation of the enaminone intermediate activates the methyl ketone for cyclization with hydrazine.

Reagents:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone) [CAS: 563-80-4][1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) [CAS: 4637-24-5]

  • Hydrazine hydrate (50-60% or 80% solution) [CAS: 7803-57-8]

  • Ethanol (Absolute)

Procedure:

  • Enaminone Formation:

    • Charge a round-bottom flask with 3-methyl-2-butanone (1.0 equiv) and DMF-DMA (1.1 equiv).

    • Heat the mixture to reflux (approx. 90-100 °C bath temp) for 12–16 hours under nitrogen.

    • Process Check: Monitor by TLC or LCMS. Conversion is indicated by the disappearance of the ketone and appearance of the UV-active enaminone.

    • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct. The residue (crude enaminone) is a yellow/orange oil.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (5 mL/g of starting ketone).

    • Cool the solution to 0 °C.

    • Add Hydrazine hydrate (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic.

    • Allow the mixture to warm to room temperature, then heat to reflux for 3 hours.

    • Concentrate the solvent under vacuum.

    • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc) yields 3-isopropyl-1H-pyrazole as a colorless to pale yellow oil/solid.

Step 2: Nitration to 3-Isopropyl-4-nitro-1H-pyrazole

Electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the 4-position (the most nucleophilic carbon).

Reagents:

  • 3-Isopropyl-1H-pyrazole (from Step 1)

  • Sulfuric Acid (H₂SO₄), conc. (98%)

  • Nitric Acid (HNO₃), fuming (90%+) or conc. (70%)

Procedure:

  • Preparation: Place concentrated H₂SO₄ (5 mL/mmol of pyrazole) in a round-bottom flask equipped with a thermometer and magnetic stir bar. Cool to 0 °C using an ice/salt bath.

  • Dissolution: Slowly add 3-isopropyl-1H-pyrazole to the acid. Note: This is exothermic; add slowly to keep Temp < 10 °C.

  • Nitration:

    • Prepare a mixture of HNO₃ (1.1 equiv) and H₂SO₄ (1:1 v/v) in a separate vessel.

    • Add the mixed acid dropwise to the pyrazole solution, maintaining the internal temperature strictly between 0–5 °C.

    • After addition, stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Mechanism:[2][3][4] The acidic medium suppresses N-nitration or facilitates the rearrangement of kinetically formed N-nitro species to the thermodynamic C4-nitro product.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product typically precipitates as a solid.[4][5]

  • Isolation:

    • Filter the precipitate.[4][5][6]

    • If no precipitate forms (due to solubility), neutralize carefully with solid Na₂CO₃ or NaOH solution to pH ~7 and extract with Ethyl Acetate.

    • Dry (Na₂SO₄) and concentrate.[5]

    • Yield: Expect >80% yield of a white to pale yellow solid.

Step 3: Reduction to 3-Isopropyl-1H-pyrazol-4-amine

Catalytic hydrogenation provides the cleanest conversion, avoiding iron or tin residues that can interfere with downstream biological assays.

Reagents:

  • 3-Isopropyl-4-nitro-1H-pyrazole

  • 10% Palladium on Carbon (Pd/C) (50% wet)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve the nitro-pyrazole (1.0 equiv) in Methanol (10 mL/g).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate) under a nitrogen blanket. Caution: Pd/C can ignite methanol vapors if dry; keep wet.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient; 30-50 psi for faster kinetics) at room temperature for 4–12 hours.

    • Monitoring: LCMS should show complete conversion to the amine [M+H]+ = 126.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.

  • Final Product: The resulting 3-isopropyl-1H-pyrazol-4-amine is obtained as an off-white solid or viscous oil.

    • Storage: Store under inert gas (Argon/Nitrogen) at -20 °C. Aminopyrazoles can oxidize (darken) upon prolonged air exposure.

Analytical Data Summary

CompoundExpected 1H NMR (DMSO-d6 or CDCl3)MS (ESI+)
3-Isopropyl-1H-pyrazole δ 12.5 (br s, 1H, NH), 7.5 (d, 1H), 6.1 (d, 1H), 2.9 (sept, 1H), 1.2 (d, 6H).111 [M+H]⁺
3-Isopropyl-4-nitro-1H-pyrazole δ 13.8 (br s, 1H, NH), 8.3 (s, 1H, C5-H), 3.5 (sept, 1H), 1.3 (d, 6H).156 [M+H]⁺
3-Isopropyl-1H-pyrazol-4-amine δ 12.0 (br s, 1H, NH), 7.1 (s, 1H, C5-H), 4.2 (br s, 2H, NH2), 2.8 (sept, 1H), 1.15 (d, 6H).126 [M+H]⁺

Note: NMR shifts may vary slightly depending on concentration and solvent acidity.

Troubleshooting & Optimization

Regioselectivity in Step 1

While the reaction of enaminones with hydrazine is generally selective for 3-substituted pyrazoles, trace amounts of 5-isopropyl isomers are possible but chemically equivalent due to tautomerism in the unsubstituted 1H-pyrazole.

Incomplete Nitration

If starting material remains after Step 2:

  • Ensure the temperature does not drop too low (<0 °C) during the warming phase.

  • Add an additional 0.2 equiv of HNO₃.

  • Do not heat above 50 °C, as this promotes oxidative degradation of the ring.

Catalyst Poisoning in Step 3

If hydrogenation stalls:

  • Ensure the nitro intermediate is free of sulfur residues (from H₂SO₄). Wash the organic extract thoroughly with NaHCO₃ during the Step 2 workup.

  • Alternative Reduction: If Pd/C fails, use Iron powder (5 equiv) and Ammonium Chloride (5 equiv) in Ethanol/Water (3:1) at reflux for 2 hours. This is a robust alternative.

ReductionMechanism Figure 2: Reduction Pathway of Nitro-Pyrazole Nitro Nitro Group (-NO2) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Amine Amine Product (-NH2) Hydroxylamine->Amine 2e-, 2H+ (-H2O)

References

  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from

  • Organic Syntheses. (2008). Regioselective synthesis of the pyrazole ring. Org. Synth. 2008, 85, 231-242. Retrieved from

  • National Institutes of Health (NIH). (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. J Med Chem. 2012 May 24;55(10):4872-6. Retrieved from

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines. Retrieved from

  • ChemicalBook. (2023). Synthesis of 3-Nitro-1H-pyrazole. Retrieved from

Sources

Method

Application Note: A Framework for Characterizing Novel Pyrazole-Based Compounds as RET Kinase Inhibitors

Introduction The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein essential for the normal development and function of several tissues.[1] However, aberrant RET activity, driv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein essential for the normal development and function of several tissues.[1] However, aberrant RET activity, driven by genetic alterations such as point mutations or chromosomal rearrangements, is a known oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC) and multiple forms of thyroid carcinoma.[2][3] This has established RET as a high-value therapeutic target. The development of small molecule kinase inhibitors that can selectively block the ATP-binding site of RET has led to significant clinical breakthroughs.[4]

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its favorable drug-like properties and synthetic accessibility.[5] This application note provides a comprehensive framework for researchers and drug development professionals to assess the inhibitory potential of novel pyrazole-based compounds against RET kinase. We will use the hypothetical compound 3-isopropyl-1H-pyrazol-4-amine as a model candidate to outline the necessary experimental protocols, from initial biochemical characterization to data interpretation. The methodologies described herein are designed to be robust and self-validating, providing a clear path for evaluating the potency and preliminary selectivity of new chemical entities targeting RET.

Part 1: The RET Kinase System and Principles of Inhibition

Mechanism of RET Kinase Activation and Signaling

RET activation is a multi-step process initiated by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family (GFL) to a specific glycosylphosphatidylinositol-anchored co-receptor (GFRα).[6][7] This ligand-coreceptor complex then recruits two RET monomers, inducing their dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[8] This phosphorylation event stabilizes the active conformation of the kinase and creates docking sites for various adaptor proteins, which in turn propagate downstream signals through critical cell signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation, survival, and differentiation.[2][8] Oncogenic mutations or fusions cause ligand-independent dimerization and constitutive activation of this pathway, leading to uncontrolled cell growth.[9]

G_1 cluster_downstream Downstream Signaling Cascades Ligand GDNF Family Ligand (GFL) CoReceptor GFRα Co-Receptor Ligand->CoReceptor Binds RET RET Receptor Monomer CoReceptor->RET Recruits Dimer RET Dimerization & Autophosphorylation RET->Dimer Dimerizes RAS_MAPK RAS/RAF/MEK/ERK Pathway Dimer->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway Dimer->PI3K_AKT Activates PLCg PLCγ Pathway Dimer->PLCg Activates JAK_STAT JAK/STAT Pathway Dimer->JAK_STAT Activates Outcome Cell Proliferation, Survival, Differentiation RAS_MAPK->Outcome PI3K_AKT->Outcome PLCg->Outcome JAK_STAT->Outcome G_2 Step1 Step 1: Kinase Reaction (RET + Substrate + ATP + Inhibitor) Incubate at RT ADP ADP is Produced Step1->ADP Step2 Step 2: Add ADP-Glo™ Reagent (Stops reaction, depletes unused ATP) Incubate at RT for 40 min ADP->Step2 Step3 Step 3: Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase generates light) Incubate at RT for 30 min Step2->Step3 Step4 Step 4: Measure Luminescence (Signal ∝ ADP Produced) Step3->Step4

Fig 2. Workflow of the ADP-Glo™ Kinase Assay.

C. Step-by-Step Experimental Procedure

Causality Note: It is critical to perform an enzyme titration and determine the optimal ATP concentration (often near the apparent Km for ATP) prior to this experiment to ensure the assay is run under initial velocity conditions, which is crucial for accurate IC50 determination. [10]The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts. [11]

  • Compound Plate Preparation:

    • Create a serial dilution series of the test compound (3-isopropyl-1H-pyrazol-4-amine) and the control inhibitor (Selpercatinib) in 100% DMSO. A 12-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 1 mM). [12] * Transfer a small volume (e.g., 0.5 µL) of each compound dilution into the wells of the assay plate. Also include "DMSO only" wells for the 0% inhibition control.

  • Reaction Mixture Preparation:

    • Prepare a 2X Kinase/Substrate Master Mix in Kinase Reaction Buffer. The final concentration of RET kinase and substrate will depend on prior optimization experiments.

    • Add 12.5 µL of the 2X Kinase/Substrate mix to each well of the compound plate.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Initiate the reaction by adding 12.5 µL of the 2X ATP solution to all wells. The final reaction volume is now 25 µL.

    • Self-Validation: Prepare "Blank" control wells containing substrate and ATP but no enzyme. Add an equivalent volume of Kinase Reaction Buffer instead. [13] * Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Following incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. [3] * Incubate at room temperature for 40 minutes. [14] * Add 50 µL of Kinase Detection Reagent to each well. [3] * Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [14] * Read the luminescence on a plate reader.

D. Data Analysis

  • Background Subtraction: Subtract the average luminescent signal from the "Blank" (no enzyme) wells from all other readings. [15]2. Calculate Percent Inhibition: Normalize the data using the "No Inhibitor" (0% inhibition, high signal) and "Blank" (100% inhibition, low signal) controls.

    • % Inhibition = 100 * (1 - (Signal_TestWell - Signal_Blank) / (Signal_NoInhibitor - Signal_Blank))

  • IC50 Determination: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal dose-response with variable slope) to determine the IC50 value. [12]GraphPad Prism or similar software is recommended for this analysis.

Part 3: Data Interpretation and Next Steps

Interpreting IC50 Values

The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50% under the specific assay conditions used. It is a measure of the compound's potency. A lower IC50 value indicates a more potent inhibitor. It is crucial to note that the IC50 value can be influenced by experimental conditions, particularly the ATP concentration. For ATP-competitive inhibitors, the IC50 will increase as the ATP concentration increases. [16] Table 1: Example IC50 Data Summary

Compound Target Kinase ATP Concentration IC50 (nM) Hill Slope
3-isopropyl-1H-pyrazol-4-amine RET (Wild-Type) 10 µM 252 -1.1 0.992

| Selpercatinib (Control) | RET (Wild-Type) | 10 µM | 0.5 | -1.0 | 0.998 |

Note: Data shown is hypothetical for illustrative purposes.

Assessing Kinase Selectivity

A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Lack of selectivity can lead to off-target effects and toxicity. [17]The next critical step is to perform kinase selectivity profiling, where the compound is tested against a broad panel of other kinases (e.g., >300 kinases) at a fixed concentration or in a full IC50 determination format. [18][19]This data reveals the compound's specificity for RET versus other kinases and helps guide further optimization efforts.

Transition to Cellular Assays

Biochemical potency must translate to activity in a cellular context. The subsequent step involves testing the compound in cancer cell lines that are known to be driven by RET alterations (e.g., TT cells with RET M918T mutation or Ba/F3 cells engineered to express a RET fusion). [20]Cell-based assays, such as measuring the inhibition of cell proliferation (e.g., using an MTT or CellTiter-Glo assay) or directly assessing the phosphorylation status of RET and its downstream effectors via Western Blot, will determine the compound's cellular efficacy and its ability to engage the target in a more physiologically relevant environment. [15][21]

Conclusion

This application note provides a detailed, scientifically-grounded framework for the initial characterization of novel pyrazole-based compounds as potential RET kinase inhibitors. By employing a robust biochemical assay like ADP-Glo™, researchers can reliably determine the in vitro potency (IC50) of test articles such as 3-isopropyl-1H-pyrazol-4-amine. The outlined protocol, with its emphasis on proper controls and data analysis, ensures the generation of high-quality, reproducible data. This initial biochemical assessment is a crucial first step in the drug discovery pipeline, providing the foundational data necessary to justify subsequent, more complex investigations into inhibitor selectivity, mechanism of action, and cellular activity.

References

  • Gild, M. L., & Jhiang, S. M. (2022). RET signaling pathway and RET inhibitors in human cancer. PMC. Retrieved from [Link]

  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Retrieved from [Link]

  • Interchim. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from [Link]

  • Gild, M. L., & Jhiang, S. M. (2022, January 1). RET Signaling Pathway and Ret Inhibitors In Human Cancer. DigitalCommons@TMC. Retrieved from [Link]

  • Reaction Biology. (n.d.). RET NanoBRET Kinase Assay. Retrieved from [Link]

  • Arighi, E., et al. (2000). Signal transduction by the receptor tyrosine kinase Ret. PubMed. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Gattelli, A., et al. (2008, May 15). The Ret Receptor Tyrosine Kinase Pathway Functionally Interacts with the ERα Pathway in Breast Cancer. AACR Journals. Retrieved from [Link]

  • Jain, S., et al. (2020, September 26). RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer. MDPI. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ RET Kinase Assay Kit. Retrieved from [Link]

  • Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Retrieved from [Link]

  • Lee, Y. J., et al. (2017, January 5). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed. Retrieved from [Link]

  • Belli, V., et al. (2018, July 1). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action and inhibition of phosphorylated RET tyrosine kinase activity by potential compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • Pop, C. I., et al. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). RET inhibitor. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Reductive Amination of Pyrazole Aldehydes for the Synthesis of Novel Amine Derivatives

Abstract This document provides a comprehensive guide for the reductive amination of pyrazole aldehydes, a cornerstone reaction in medicinal chemistry for synthesizing pyrazole-containing secondary and tertiary amines. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the reductive amination of pyrazole aldehydes, a cornerstone reaction in medicinal chemistry for synthesizing pyrazole-containing secondary and tertiary amines. These target molecules are of significant interest in drug development due to the prevalence of the pyrazole scaffold in pharmacologically active compounds.[1][2] This application note details a robust, field-proven protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), offering insights into the reaction mechanism, experimental setup, optimization strategies, and troubleshooting. The methodologies described herein are designed for researchers and scientists in organic synthesis and drug discovery, ensuring reproducibility and high-yield synthesis of target amine derivatives.

Introduction and Scientific Principle

The synthesis of substituted amines is a fundamental task in organic chemistry, particularly for the construction of pharmaceutical drug candidates. Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen (C-N) bonds. It circumvents many challenges associated with other N-alkylation methods, such as over-alkylation, by converting a carbonyl compound (in this case, a pyrazole aldehyde) and an amine into a target amine via an intermediate imine.[3]

The overall transformation can be described as a two-step, one-pot process:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the pyrazole aldehyde to form a hemiaminal intermediate. This intermediate then reversibly dehydrates to form an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[4]

  • Hydride Reduction: A selective reducing agent reduces the imine or iminium ion to the corresponding amine.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should rapidly reduce the iminium ion intermediate while reacting sluggishly, or not at all, with the starting aldehyde.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this protocol due to its remarkable selectivity, mild nature, and commercial availability.[4][6] Its steric bulk and the electron-withdrawing effect of the acetoxy groups moderate its reactivity, making it an excellent choice for reducing protonated imines in the presence of aldehydes.[7]

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Isolation A Combine Pyrazole Aldehyde and Amine in Solvent B Imine/Iminium Formation A->B Stir at RT C Add NaBH(OAc)₃ (Reducing Agent) B->C Catalytic Acid (Optional) D Reduction to Target Amine C->D Stir/Heat E Aqueous Quench (e.g., sat. NaHCO₃) D->E F Extraction & Purification (e.g., Chromatography) E->F

Figure 1: General workflow for one-pot reductive amination.

Detailed Experimental Protocol

This protocol provides a general method for the reductive amination of a generic pyrazole-4-carbaldehyde with a primary or secondary amine.

Reagents and Materials
Reagent/MaterialPurposeTypical StoichiometryNotes
Pyrazole AldehydeElectrophile1.0 equivStarting material. Ensure it is pure and dry.
Primary/Secondary AmineNucleophile1.1 - 1.5 equivA slight excess ensures complete consumption of the aldehyde.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent1.3 - 1.6 equivMild and selective hydride donor. Moisture sensitive.[8]
1,2-Dichloroethane (DCE)Solvent0.05 - 0.1 MAnhydrous grade is essential. THF can also be used.[4]
Glacial Acetic AcidCatalyst (Optional)0.1 - 2.0 equivSpeeds up imine formation, especially with less reactive ketones or anilines.[6]
Saturated aq. NaHCO₃Quenching Agent-Used during work-up to neutralize acid and quench excess reagent.
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-For drying the organic phase after extraction.
Dichloromethane (DCM)Extraction Solvent-Or other suitable immiscible organic solvent.
Silica GelStationary Phase-For purification by column chromatography.
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the pyrazole aldehyde (1.0 mmol, 1.0 equiv).

  • Addition of Reactants: Add anhydrous 1,2-dichloroethane (10-20 mL). To this solution, add the amine (1.2 mmol, 1.2 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and imine. For less reactive partners, adding glacial acetic acid (1.0 equiv) at this stage can be beneficial.[4]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.4 mmol, 1.4 equiv) to the stirring mixture in one portion. The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 24 hours depending on the substrates.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed. Gentle heating (e.g., 40-50 °C or reflux in DCE) can be applied to accelerate slow reactions.[1]

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated). Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ (30 mL).[1] Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).[1] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole amine product.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Mechanism and Scientific Rationale

A deep understanding of the reaction mechanism is crucial for troubleshooting and adapting the protocol to new substrates. The process is a finely balanced sequence of equilibria and a final irreversible reduction step.

G PzCHO Pyrazole Aldehyde (R'-CHO) Hemiaminal Hemiaminal Intermediate PzCHO->Hemiaminal + R₂NH Amine Amine (R₂NH) Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion [R'-CH=NR₂]⁺ Imine->Iminium + H⁺ H2O H₂O Product Target Amine (R'-CH₂-NR₂) Iminium->Product + [H]⁻(Irreversible) H_plus H⁺ Hydride [H]⁻ from NaBH(OAc)₃

Sources

Method

The Versatile Building Block: A Guide to 3-(Propan-2-yl)-1H-pyrazol-4-amine in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic use of versatile building blocks is paramount for the efficient construc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3-(Propan-2-yl)-1H-pyrazol-4-amine, a substituted aminopyrazole, has emerged as a valuable scaffold. Its unique electronic properties and functional group arrangement offer a gateway to a diverse range of intricate molecules, particularly in the realm of kinase inhibitors and other biologically active compounds. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key building block, complete with detailed protocols and expert insights.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical characteristics of a building block is fundamental to its effective application in synthesis. The properties of 3-(Propan-2-yl)-1H-pyrazol-4-amine are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁N₃-
Molecular Weight 125.17 g/mol
CAS Number 151521-49-2
Appearance Off-white to light yellow solidTypical for aminopyrazoles
Solubility Soluble in methanol, ethanol, and DMSOInferred from related structures

Spectroscopic Data:

The structural integrity of 3-(Propan-2-yl)-1H-pyrazol-4-amine is confirmed through various spectroscopic techniques. Representative data is provided below.

TechniqueData
¹H NMR Spectral data would be required for a definitive assignment.
¹³C NMR Spectral data would be required for a definitive assignment.
Mass Spec (MS) Expected m/z: 126.1026 [M+H]⁺
IR Characteristic peaks for N-H, C-H, and C=N stretching would be expected.

Synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine: A Two-Step Approach

The most common and reliable method for the synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine involves a two-step sequence: the nitration of a 3-isopropyl-1H-pyrazole precursor, followed by the reduction of the resulting nitro-intermediate.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 3-Isopropyl-1H-pyrazole Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Intermediate 3-Isopropyl-4-nitro-1H-pyrazole Nitration->Intermediate Reduction Reduction (e.g., H₂/Pd/C) Intermediate->Reduction Product 3-(Propan-2-yl)-1H-pyrazol-4-amine Reduction->Product

Caption: Synthetic pathway to 3-(Propan-2-yl)-1H-pyrazol-4-amine.

Step 1: Synthesis of 3-Isopropyl-4-nitro-1H-pyrazole

The regioselective nitration of the pyrazole ring at the C4 position is a critical first step. The choice of nitrating agent and careful control of reaction temperature are essential to prevent the formation of unwanted isomers and over-nitrated products.

Protocol: Nitration of 3-Isopropyl-1H-pyrazole

Materials:

  • 3-Isopropyl-1H-pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 equivalents) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 3-isopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.

  • Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A solid precipitate of 3-isopropyl-4-nitro-1H-pyrazole should form. If not, carefully neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain purified 3-isopropyl-4-nitro-1H-pyrazole.

Causality Behind Experimental Choices:

  • The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the pyrazole ring.

  • Maintaining a low temperature (0-10 °C) is crucial to control the exothermic nitration reaction, preventing side reactions and decomposition of the product.

  • The slow, dropwise addition of the pyrazole solution ensures that the temperature remains controlled and prevents localized "hot spots" that could lead to the formation of dinitro- or other unwanted byproducts.

Step 2: Synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields.

Protocol: Reduction of 3-Isopropyl-4-nitro-1H-pyrazole

Materials:

  • 3-Isopropyl-4-nitro-1H-pyrazole

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add 3-isopropyl-4-nitro-1H-pyrazole and methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-(propan-2-yl)-1H-pyrazol-4-amine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines.

  • The use of a protic solvent like methanol or ethanol is common for catalytic hydrogenations.

  • Filtration through Celite® is a standard procedure to safely and effectively remove the fine, often pyrophoric, palladium catalyst from the reaction mixture.

Applications in Complex Molecule Synthesis

3-(Propan-2-yl)-1H-pyrazol-4-amine serves as a versatile precursor for the synthesis of a variety of complex heterocyclic systems, most notably in the development of kinase inhibitors. The presence of the nucleophilic amino group and the adjacent nitrogen atoms of the pyrazole ring allows for a range of cyclization and coupling reactions.

Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

A prominent application of 3-(propan-2-yl)-1H-pyrazol-4-amine is in the construction of the pyrazolo[3,4-d]pyrimidine scaffold. This core structure is found in numerous potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been extensively investigated as inhibitors of RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in several types of cancer.

Diagram of Pyrazolo[3,4-d]pyrimidine Synthesis

Pyrimidine_Synthesis Start 3-(Propan-2-yl)-1H-pyrazol-4-amine Cyclization Cyclocondensation Start->Cyclization Reagent Dicarbonyl Compound or equivalent Reagent->Cyclization Product Pyrazolo[3,4-d]pyrimidine Derivative Cyclization->Product

Caption: General scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.

Protocol: Synthesis of a 1-Isopropyl-3-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivative

This protocol is a generalized procedure based on the synthesis of related kinase inhibitors.

Materials:

  • 3-(Propan-2-yl)-1H-pyrazol-4-amine

  • A suitable 1,3-dielectrophile (e.g., a substituted malononitrile or a β-ketoester)

  • A suitable solvent (e.g., ethanol, n-butanol, or DMF)

  • A base (if required, e.g., potassium carbonate or triethylamine)

Procedure:

  • In a round-bottom flask, dissolve 3-(propan-2-yl)-1H-pyrazol-4-amine in the chosen solvent.

  • Add the 1,3-dielectrophilic reagent (1.0-1.2 equivalents). If necessary, add a base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

Expert Insights: The choice of the 1,3-dielectrophile is crucial for introducing diversity at the C6 position of the pyrazolo[3,4-d]pyrimidine core, which is often a key interaction point with the target kinase. The reaction conditions, including solvent and temperature, may need to be optimized depending on the reactivity of the specific electrophile used.

Other Potential Applications

While the synthesis of kinase inhibitors is a well-documented application, the versatile nature of 3-(propan-2-yl)-1H-pyrazol-4-amine suggests its potential utility in other areas:

  • Agrochemicals: Pyrazole derivatives are known to exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The unique substitution pattern of this building block could be exploited in the design of novel agrochemicals.

  • Materials Science: The pyrazole moiety can act as a ligand for metal coordination, and the amino group provides a site for further functionalization. This could enable the synthesis of novel metal-organic frameworks (MOFs) or functional polymers with interesting electronic or catalytic properties.

Conclusion

3-(Propan-2-yl)-1H-pyrazol-4-amine is a valuable and versatile building block for the synthesis of complex molecules. Its straightforward two-step synthesis from readily available starting materials, combined with its strategic placement of functional groups, makes it an attractive scaffold for researchers in drug discovery and materials science. The detailed protocols and insights provided in this guide are intended to empower scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel and impactful molecules.

References

  • PubChem. (n.d.). 3-(Propan-2-YL)-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, *5
Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of Aminopyrazoles

Introduction: The Significance of Aminopyrazoles Aminopyrazoles represent a cornerstone class of heterocyclic compounds, serving as critical building blocks in medicinal chemistry and drug development.[1][2] Their versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminopyrazoles

Aminopyrazoles represent a cornerstone class of heterocyclic compounds, serving as critical building blocks in medicinal chemistry and drug development.[1][2] Their versatile structure, characterized by a five-membered ring with two adjacent nitrogen atoms and an amino substituent, allows for diverse biological activities. Derivatives have been investigated as potent inhibitors for various kinases, as anti-inflammatory, anticancer, and antimicrobial agents.[1][3] Given their therapeutic potential, the rigorous and unambiguous characterization of these molecules is paramount. It ensures the identity, purity, and stability of Active Pharmaceutical Ingredients (APIs), which is a non-negotiable aspect of pharmaceutical quality control and regulatory compliance.[4][5]

This guide provides a comprehensive overview of the principal analytical techniques and validated protocols for the characterization of aminopyrazoles, designed for researchers, scientists, and drug development professionals. Our approach integrates chromatographic separation, spectroscopic elucidation, and physicochemical analysis to build a complete analytical profile of the target molecule.

The Analytical Workflow: An Integrated Strategy

A robust characterization strategy does not rely on a single technique but rather on the convergence of data from orthogonal methods. Each method provides a unique piece of the puzzle, and together they form an unshakeable body of evidence for the structure and purity of the aminopyrazole .

Aminopyrazole Characterization Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Physicochemical Properties Sample Sample HPLC_Purity HPLC-UV (Purity & Assay) Sample->HPLC_Purity Separation MS_Identity LC-MS (Identity & MW) HPLC_Purity->MS_Identity Quantification NMR NMR (1H, 13C, 2D) (Connectivity) MS_Identity->NMR Confirmatory Analysis FTIR FTIR (Functional Groups) Thermal DSC / TGA (Thermal Stability) NMR->Thermal Final Characterization XRay X-Ray Crystallography (Absolute Structure) Report Comprehensive Certificate of Analysis XRay->Report Thermal->Report

Caption: Integrated workflow for aminopyrazole characterization.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of aminopyrazoles and quantifying them in drug substances and products.[6] The primary challenge stems from the fact that aminopyrazoles are often hydrophilic basic compounds, which can lead to poor retention and peak tailing on standard C18 columns.[7][8]

Causality Behind Method Choices:

  • Column Selection: To overcome poor retention, a mixed-mode column possessing both reversed-phase and strong cation-exchange characteristics is highly effective.[7][8] This allows retention to be controlled not just by the organic modifier (e.g., acetonitrile) but also by the ionic strength of the mobile phase (e.g., buffer concentration).[8] This dual mechanism provides superior separation of the main peak from structurally similar impurities.

  • Mobile Phase: A mobile phase consisting of an aqueous buffer (like ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is typical. The buffer's pH should be carefully controlled to maintain a consistent ionization state of the basic aminopyrazole, ensuring reproducible retention times.

  • Detection: UV detection is standard, as the pyrazole ring is a chromophore. For enhanced specificity and sensitivity, especially for impurity profiling at trace levels, coupling HPLC with a Mass Spectrometer (LC-MS) is the preferred approach.[6]

Table 1: Typical HPLC Starting Parameters for Aminopyrazole Analysis
ParameterRecommended SettingRationale
Column Mixed-Mode (e.g., Primesep 100) or Polar-Embedded RPProvides enhanced retention and peak shape for polar, basic analytes.[7][8]
Mobile Phase A 20 mM Ammonium Formate, pH 3.5Buffers the system and provides ions for the cation-exchange mechanism.
Mobile Phase B AcetonitrileOrganic modifier for reversed-phase separation.
Gradient 10% to 90% B over 15 minutesA gradient is often necessary to elute all components, from polar to non-polar.
Flow Rate 1.0 mL/minStandard for analytical columns (e.g., 4.6 mm ID).
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and equilibria.
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic heterocycles. DAD allows for peak purity assessment.
Injection Vol. 5 µLA small volume minimizes peak broadening.
Protocol 1: HPLC Purity Determination of a 3-Aminopyrazole Derivative
  • Standard Preparation: Accurately weigh ~10 mg of the aminopyrazole reference standard and dissolve in 10 mL of 50:50 acetonitrile:water to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

  • System Setup: Equilibrate the HPLC system (as described in Table 1) until a stable baseline is achieved.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.[9] This ensures the system is performing consistently.

  • Analysis: Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.

Spectroscopic Methods: Unambiguous Structural Elucidation

While chromatography quantifies "how much," spectroscopy answers "what is it?" For aminopyrazoles, a combination of NMR, MS, and FTIR is essential for complete structural confirmation.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[13] For aminopyrazoles, ¹H and ¹³C NMR provide definitive information about the substitution pattern on the pyrazole ring and the nature of the substituents.

Key Interpretive Insights:

  • Tautomerism: 3(5)-aminopyrazoles can exist in two tautomeric forms. In some cases, particularly in DMSO-d₆ solution, both forms can be observed, leading to a doubling of signals.[14] This is a critical observation and a key characteristic of the compound.

  • ¹H NMR: The protons on the pyrazole ring have characteristic chemical shifts. The NH₂ protons typically appear as a broad singlet that is exchangeable with D₂O.[10]

  • ¹³C NMR: The number of signals and their chemical shifts confirm the carbon skeleton and substitution pattern.

  • 2D NMR: Experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are used to definitively assign all signals and piece together the molecular structure, especially for complex derivatives.[15][16]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering immediate confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[17] The fragmentation pattern observed in the MS/MS spectrum can also provide structural clues.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.[10][18] For aminopyrazoles, characteristic vibrational bands include:

  • N-H stretching: Typically two bands in the 3200-3500 cm⁻¹ region for the -NH₂ group.

  • C≡N stretching: A sharp, intense band around 2200-2250 cm⁻¹ if a nitrile substituent is present.[11][19]

  • C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring.[10]

X-Ray Crystallography: The Definitive Structure

For crystalline aminopyrazoles, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure.[16][17] This technique is invaluable for:

  • Resolving Tautomerism: It definitively shows which tautomer (e.g., 3-amino vs. 5-amino) exists in the solid state.[14][20]

  • Confirming Regiochemistry: In syntheses where multiple isomers are possible, X-ray crystallography provides undeniable proof of the correct regioisomer.[16][21]

  • Stereochemistry: It establishes the relative and absolute stereochemistry of chiral centers.

Thermal Analysis: Physicochemical Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the physicochemical properties of the aminopyrazole.

  • DSC: Determines the melting point, a key physical property and indicator of purity. It can also reveal phase transitions or decomposition events.[20]

  • TGA: Measures the change in mass as a function of temperature, indicating thermal stability and the presence of solvates or hydrates.[22]

Method Validation: Ensuring Trustworthiness and Compliance

Developing an analytical method is only half the battle. The method must be validated to prove it is fit for its intended purpose.[23] This is a core requirement of regulatory bodies and is outlined in the ICH Q2(R2) guidelines.[24][25][26] Validation demonstrates that the method is reliable, reproducible, and accurate.[9]

Method Validation Parameters cluster_accuracy How close to the true value? cluster_precision How reproducible? cluster_specificity How selective? FitForPurpose Fit for Intended Purpose Accuracy Accuracy FitForPurpose->Accuracy Precision Precision (Repeatability & Intermediate) FitForPurpose->Precision Specificity Specificity FitForPurpose->Specificity Linearity Linearity Accuracy->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Specificity->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: Core parameters for analytical method validation per ICH Q2(R2).

Table 2: Key Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (for API Assay)
Accuracy Closeness of results to the true value.[9][27]98.0% - 102.0% recovery of spiked analyte.
Precision Agreement among a series of measurements.[27]RSD ≤ 2.0% for repeatability and intermediate precision.[9]
Specificity Ability to assess the analyte unequivocally in the presence of other components.[9]No interference from blank, placebo, or degradation products at the analyte's retention time.
Linearity Proportional relationship between concentration and analytical signal.[9]Correlation coefficient (R²) ≥ 0.999 over the specified range.[5]
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80% to 120% of the test concentration.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.[27]System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are varied.
Protocol 2: Validation of Accuracy via Spike Recovery
  • Prepare Placebo: If analyzing a formulated product, prepare a placebo mixture containing all excipients except the aminopyrazole API.

  • Spike Placebo: Accurately spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

  • Analyze Samples: Analyze these nine spiked samples using the developed HPLC method.

  • Calculate Recovery: For each sample, calculate the percent recovery using the formula: Recovery (%) = (Amount Found / Amount Added) * 100.

  • Assess Results: The mean recovery at each level should be within the predefined acceptance criteria (e.g., 98.0-102.0%).

Conclusion

The analytical characterization of aminopyrazoles is a multi-step, evidence-based process that is critical for advancing drug discovery and ensuring pharmaceutical quality. A combination of high-performance chromatography for separation and quantification, a suite of spectroscopic techniques (NMR, MS, FTIR) for structural elucidation, and X-ray crystallography for definitive solid-state structure provides a complete and reliable profile of the molecule. Each of these methods must be underpinned by a rigorous validation protocol to ensure the integrity of the data, in line with global regulatory expectations. This integrated approach guarantees that the aminopyrazole being studied is precisely what it is intended to be, in both structure and purity.

References

  • HPLC Method for Analysis of Aminopyrazole on Primesep Columns. SIELC Technologies.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (Publisher Not Available).
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • The structure of N-aminopyrazole in the solid state and in solution: an experimental and comput
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R2)
  • Analytical Method Validation: Back to Basics, Part II.
  • Analytical method development and validations of API by using suitable analytical technique.
  • Aminopyrazole. SIELC Technologies.
  • Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. SciSpace.
  • Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography.
  • Introduction to Analytical Method Development and Valid
  • Recent developments in aminopyrazole chemistry.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Synthesis and Structural Characterization of the Aminopyrazole Derived Pyrimidinone. (Publisher Not Available).
  • Recent developments in aminopyrazole chemistry. Arkivoc.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (Publisher Not Available).
  • (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
  • Structure and IR Spectra of 3(5)
  • Full article: Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole.
  • FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3.
  • HPLC Methods for analysis of 4-Aminopyridine.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. (Publisher Not Available).
  • Structural Elucidation with NMR Spectroscopy: Practical Str

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Method

Application Notes and Protocols for Cell-Based Assays Using 3-isopropyl-1H-pyrazol-4-amine as a Novel Kinase Inhibitor

Introduction: The Therapeutic Potential of Pyrazole-Based Kinase Inhibitors The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3][4] Derivatives of 1H-pyrazol-4-amine, in particular, have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7][8] This document provides a comprehensive guide for researchers on the application of 3-isopropyl-1H-pyrazol-4-amine, a novel pyrazole derivative, in a suite of cell-based assays to characterize its potential as a kinase inhibitor.

Recent research has highlighted the role of pyrazole derivatives in targeting key signaling pathways involved in tumor progression, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinase.[4][6][7] These pathways are crucial for angiogenesis, cell proliferation, and metastasis.[7][9][10] The protocols detailed herein are designed to provide a robust framework for evaluating the efficacy and mechanism of action of 3-isopropyl-1H-pyrazol-4-amine, hereafter referred to as "Compound X," in relevant cancer cell models.

Mechanism of Action: Targeting Key Oncogenic Kinases

Compound X, with its 3-isopropyl-1H-pyrazol-4-amine core, is hypothesized to function as an ATP-competitive inhibitor of receptor tyrosine kinases like VEGFR-2 and c-Met. This inhibition is expected to block downstream signaling cascades, thereby affecting critical cellular functions.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Compound_X Compound X (3-isopropyl-1H-pyrazol-4-amine) VEGFR2_cMet VEGFR-2 / c-Met Receptor Tyrosine Kinase Compound_X->VEGFR2_cMet Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) VEGFR2_cMet->Downstream_Signaling Phosphorylation Cascade Cellular_Effects Cellular Effects: • Decreased Proliferation • Induced Apoptosis • Inhibited Migration Downstream_Signaling->Cellular_Effects

Figure 1: Hypothesized mechanism of action for Compound X.

Experimental Protocols

The following protocols provide a step-by-step guide to assess the biological activity of Compound X. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.

In-Cell Kinase Phosphorylation Assay

This assay directly measures the inhibitory effect of Compound X on the phosphorylation of its target kinases within a cellular context. A cell-based ELISA method is a robust approach for this purpose.[11]

Principle: This assay quantifies the level of phosphorylated VEGFR-2 or c-Met in cells treated with Compound X. A decrease in the phosphorylation signal indicates inhibition of the kinase.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HUVECs for VEGFR-2, or a c-Met overexpressing cancer cell line like MKN-45) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[6]

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., 0.1 nM to 10 µM) for 30 minutes in a serum-free medium. Include a vehicle control (DMSO).

  • Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., VEGF for VEGFR-2 or HGF for c-Met) at a predetermined optimal concentration for 10-15 minutes to induce kinase phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for total VEGFR-2 or c-Met.

    • Add the cell lysates to the wells and incubate to allow the capture antibody to bind the kinase.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the target kinase (e.g., anti-pVEGFR (Tyr1175)).[11] This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate and add a suitable HRP substrate (e.g., TMB).[11]

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the phosphorylation signal to the total protein content or to a housekeeping protein. Plot the normalized signal against the concentration of Compound X to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the effect of Compound X on the viability and proliferation of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[12][13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5 x 103 cells/well and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with varying concentrations of Compound X (e.g., 0.1 nM to 100 µM) for 48 hours.[12] Include a vehicle control.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[12][13]

  • Formazan Solubilization: Aspirate the medium and dissolve the formazan crystals in DMSO.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of Compound X to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Compound Cell Line GI50 (µM)
Compound XMCF-75.2
Doxorubicin (Control)MCF-70.8
Compound XHT-298.9
Doxorubicin (Control)HT-291.1
Table 1: Example data from a cell proliferation assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines whether the anti-proliferative effect of Compound X is due to the induction of apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[13][14][15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 105 cells/well and treat with Compound X at its GI50 and 2x GI50 concentrations for 24 hours.[13]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Assay_Workflow Start Seed and Treat Cells with Compound X Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Populations: • Live • Early Apoptotic • Late Apoptotic • Necrotic Analyze->Quantify

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Cell Migration (Transwell) Assay

This assay evaluates the effect of Compound X on the migratory capacity of endothelial or cancer cells, a key process in angiogenesis and metastasis.[10][16]

Principle: The Transwell assay, also known as the Boyden chamber assay, uses a two-compartment system separated by a microporous membrane. Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[10][16]

Protocol:

  • Chamber Preparation: Place Transwell inserts (with an appropriate pore size, e.g., 8 µm) into a 24-well plate.

  • Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.[17]

  • Cell Seeding: Resuspend cells (e.g., HUVECs) in a serum-free medium containing different concentrations of Compound X. Seed the cell suspension into the upper chamber.

  • Incubation: Incubate the plate for an appropriate time (e.g., 4-24 hours) to allow for cell migration.[17]

  • Cell Removal and Fixation: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol.[17]

  • Staining and Counting: Stain the migrated cells with a suitable stain (e.g., Crystal Violet) and count the cells under a microscope.

  • Data Analysis: Express the number of migrated cells as a percentage of the control and plot against the concentration of Compound X.

Treatment Migrated Cells per Field (Mean ± SD) % Inhibition
Vehicle Control210 ± 150
Compound X (1 µM)125 ± 1140.5
Compound X (5 µM)68 ± 967.6
Compound X (10 µM)25 ± 588.1
Table 2: Example data from a Transwell migration assay.
Western Blotting for Downstream Signaling Proteins

To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins downstream of VEGFR-2 and c-Met, such as Akt and ERK.[18][19][20]

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies that recognize the phosphorylated forms of signaling proteins, the effect of Compound X on these pathways can be determined.

Protocol:

  • Cell Treatment and Lysis: Treat cells with Compound X and stimulate with the appropriate ligand as described in the in-cell kinase phosphorylation assay. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBS-T). Incubate the membrane with primary antibodies against phosphorylated and total Akt and ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated to total protein for each signaling molecule.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 3-isopropyl-1H-pyrazol-4-amine as a potential kinase inhibitor. The data generated from these assays will offer valuable insights into its efficacy in inhibiting key oncogenic pathways and its potential as a therapeutic agent. Further studies could involve in vivo xenograft models to assess its anti-tumor activity in a physiological setting and detailed kinase profiling to determine its selectivity.

References

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. [Link]

  • Munson, M., et al. (2010, June 9). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. AACR Journals. [Link]

  • PubMed. (2009, April 15). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. [Link]

  • Indigo Biosciences. Human c-MET/HGFR Reporter Assay Kit. [Link]

  • PMC. (2024, July 26). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. [Link]

  • Springer. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • MDPI. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • European Biotechnology Magazine. (2018, June 14). Angiogenesis, Cell Migration & Invasion Assays. [Link]

  • BMB Reports. (2024, February 19). MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. [Link]

  • RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • Indigo Biosciences. Human VEGFR Reporter Assay Kit. [Link]

  • Creative Biolabs. Cell Migration Assay. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • RegMedNet. Endothelial cell transmigration and invasion assay. [Link]

  • PubMed. (2012, May 24). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. [Link]

  • Arabian Journal of Chemistry. (2015, October 5). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. [Link]

  • ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • PMC. (2021, July 10). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]

  • PMC. (2009, September 15). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • ResearchGate. (2022, May 13). Phosphorylation of VEGFR2 and downstream kinases in endothelial cells.... [Link]

  • ResearchGate. Western blot analysis of phosphorylation level of VEGFR2.... [Link]

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • PubMed. (2009, September 15). The phosphorylation of vascular endothelial growth factor receptor-2 (VEGFR-2) by engineered surfaces with electrostatically or covalently immobilized VEGF. [Link]

  • MDPI. (2021, July 10). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]

  • PubChem. 4-Isopropyl-1H-pyrazol-3-amine. [Link]

  • PubMed. (2023, October 5). 1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies. [Link]

  • RSC Publishing. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]

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Application

Application Note: In Vivo Profiling of Pyrazole-Based Kinase Inhibitors

Document Type: Technical Guide & Protocol Version: 2.1 Target Audience: Medicinal Chemists, Pharmacologists, and In Vivo Study Directors Strategic Overview: The Pyrazole Scaffold in Kinase Discovery[1] The pyrazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide & Protocol Version: 2.1 Target Audience: Medicinal Chemists, Pharmacologists, and In Vivo Study Directors

Strategic Overview: The Pyrazole Scaffold in Kinase Discovery[1]

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is a "privileged scaffold" in kinase inhibitor design.[1] It functions primarily as an ATP-mimetic hinge binder . The nitrogen atoms in the pyrazole ring often form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., the backbone NH of the hinge residue).

Why this matters for in vivo studies: While pyrazoles offer high potency (in vitro IC50 < 10 nM), they frequently suffer from two translational hurdles:

  • Poor Aqueous Solubility: The planar, aromatic nature leads to crystal packing that resists dissolution, causing low oral bioavailability.

  • Rapid Metabolism: Unsubstituted pyrazoles can be susceptible to rapid oxidation by CYP450 enzymes, leading to short half-lives (

    
    ) that require twice-daily (BID) dosing.
    

This guide provides a validated workflow to bridge the gap from bench to bedside, using FDA-approved agents like Ruxolitinib (JAK inhibitor) and Crizotinib (ALK/ROS1 inhibitor) as benchmark references.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action (Hinge Binding)

The following diagram illustrates how pyrazole inhibitors compete with ATP.

Pyrazole_MOA ATP Intracellular ATP (High Concentration) Kinase_Active Kinase Active Site (Hinge Region) ATP->Kinase_Active Native Binding Complex Inhibitor-Kinase Complex (H-Bond Stabilization) Kinase_Active->Complex Successful Blockade Signal Downstream Signaling (e.g., STAT3, ALK) Kinase_Active->Signal If Uninhibited Pyrazole Pyrazole Inhibitor (Drug Candidate) Pyrazole->Kinase_Active Competitive Binding Complex->Signal Blocks Phosphorylation Apoptosis Tumor Growth Inhibition & Apoptosis Complex->Apoptosis Therapeutic Effect Tumor Tumor Cell Proliferation Signal->Tumor

Caption: Competitive inhibition mechanism where the pyrazole scaffold displaces ATP at the kinase hinge region, blocking downstream oncogenic signaling.[2][3]

Critical Pre-Step: Formulation Strategy

Stop. Do not proceed to animal dosing until you have a stable formulation. Pyrazoles often "crash out" (precipitate) in the stomach or upon injection, leading to erratic exposure.

Standard Vehicle Protocols
Option A: Suspension (Oral Gavage - PO)

Best for: Routine efficacy studies, high-dose toxicology.

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

  • Rationale: Methylcellulose increases viscosity to prevent settling; Tween 80 acts as a wetting agent for hydrophobic pyrazoles.

  • Preparation:

    • Weigh pyrazole powder.

    • Add Tween 80 (neat) and triturate (grind) with pestle to wet the powder.

    • Slowly add 0.5% MC solution while stirring.

    • Sonicate for 15–20 minutes to break up aggregates.

Option B: Solution (Intravenous - IV or PO)

Best for: PK studies (Bioavailability F%), early target validation.

  • Vehicle: 10% DMSO + 40% PEG300 + 50% Water.

  • Rationale: DMSO solubilizes the crystal lattice; PEG300 maintains solubility upon dilution in blood.

  • Preparation:

    • Dissolve compound completely in 100% DMSO (stock).

    • Add PEG300 and vortex.

    • Add Water last (dropwise) while vortexing.

    • Warning: If the solution turns cloudy, the compound has precipitated. Do not dose.

Protocol A: Pharmacokinetics (PK) & MTD

Before efficacy, you must establish the Maximum Tolerated Dose (MTD) and ensuring the drug stays above the cellular IC90 for a sufficient duration.

Step-by-Step Workflow
  • Subjects: Naive BALB/c or C57BL/6 mice (n=3 per timepoint).

  • Dosing: Administer single dose (e.g., 10 mg/kg and 50 mg/kg).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS to determine

    
    , 
    
    
    
    , and
    
    
    .
  • MTD Determination:

    • Dose healthy mice QD (once daily) for 5 days.

    • Stop criteria: >15% body weight loss, lethargy, or rough coat.

Self-Validating Check:

  • Calculate the Unbound Fraction (

    
    ) . Only free drug inhibits the kinase.
    
  • Formula:

    
    .
    
  • If

    
     hours (common for pyrazoles), you must  dose BID (twice daily) for efficacy.
    

Protocol B: In Vivo Efficacy (Xenograft)[4]

This protocol uses a subcutaneous xenograft model (e.g., HEL cells for JAK2, or H2228 for ALK).

Diagram 2: Efficacy Study Workflow

Efficacy_Workflow Cells Cell Culture (Expansion) Implant Inoculation (Subcutaneous) Cells->Implant 5x10^6 cells Growth Tumor Growth (100-200 mm³) Implant->Growth Latency Random Randomization (Rolling Enrollment) Growth->Random Vol ~150mm³ Treat Treatment Phase (21-28 Days) Random->Treat Vehicle vs. Drug Analysis Harvest & Analysis (TGI%, PD, IHC) Treat->Analysis Endpoint

Caption: Linear workflow for xenograft efficacy studies, emphasizing randomization at established tumor volume.

Detailed Methodology
  • Tumor Inoculation:

    • Inject

      
       cells suspended in 1:1 Matrigel/PBS into the right flank of nude mice.
      
    • Why Matrigel? Supports the 3D structure of epithelial tumors.

  • Randomization (Day 0):

    • Wait until mean tumor volume reaches 150–200 mm³ .

    • Randomize mice into groups (n=8-10) so that mean tumor volume is identical across groups.

    • Groups: Vehicle, Low Dose (e.g., 30 mg/kg), High Dose (e.g., 100 mg/kg), Positive Control (e.g., Crizotinib).

  • Dosing Phase:

    • Administer drug PO or IP according to PK results (QD vs BID).

    • Measure: Tumor volume (Calipers:

      
      ) and Body Weight 3x/week.
      
  • Pharmacodynamic (PD) Endpoint:

    • At the end of the study, harvest tumors 2 hours post-last dose (at

      
      ).
      
    • Flash freeze half for Western Blot (pSTAT3, pAKT, pERK).

    • Fix half in formalin for IHC (Ki67 for proliferation, Cleaved Caspase-3 for apoptosis).

Data Presentation & Troubleshooting

Efficacy Data Table (Example Template)
GroupDose (mg/kg)ScheduleTGI% (Day 21)Body Weight Change (%)Survivors
Vehicle -BID-+2.0%10/10
Compound X 25QD45%-3.5%10/10
Compound X 25BID88% *-8.0%9/10
Ruxolitinib 60BID92%-5.0%10/10

TGI (Tumor Growth Inhibition) =



Troubleshooting Guide
IssueProbable CauseCorrective Action
Rapid Weight Loss (>15%) Off-target toxicity (e.g., GI) or vehicle intolerance.Switch vehicle to 0.5% MC (gentler than DMSO). Reduce dose frequency.
No Efficacy but High Potency High protein binding or rapid clearance.Check plasma protein binding (PPB). Switch to BID dosing.
Precipitation in Syringe pH shock or saturation.Ensure vehicle pH matches compound pKa. Sonicate longer.
Tumor Regrowth after cessation Cytostatic vs. Cytotoxic.Pyrazoles are often cytostatic. Extend dosing duration to assess durability.

References

  • FDA Center for Drug Evaluation and Research. (2011). Pharmacology/Toxicology Review: Ruxolitinib (Jakafi). Retrieved from [Link]

  • Sahu, A., et al. (2013). Crizotinib: A comprehensive review.[4][5][6] Pharmacology & Therapeutics.[7][8] (Demonstrates in vivo protocols for ALK inhibitors).

  • National Cancer Institute (NCI). (2023). Standard Protocol for In Vivo Xenograft Studies. Retrieved from [Link]

  • Fabbro, D., et al. (2012). Targeting cancer with small-molecular-weight kinase inhibitors. Methods in Molecular Biology. (Discusses the pyrazole scaffold mechanism).
  • Burke, T.R., et al. (2018). Protein Kinase Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-isopropyl-1H-pyrazol-4-amine

Welcome to the technical support guide for the synthesis of 3-isopropyl-1H-pyrazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-isopropyl-1H-pyrazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-isopropyl-1H-pyrazol-4-amine?

The most established and commonly reported method for synthesizing 4-aminopyrazoles, including the 3-isopropyl derivative, involves a two-step sequence:

  • Nitration: Electrophilic nitration of the 3-isopropyl-1H-pyrazole precursor at the C4 position to yield 3-isopropyl-4-nitro-1H-pyrazole.

  • Reduction: Subsequent reduction of the nitro group to an amine.

An alternative, though less direct for this specific substitution pattern, involves building the pyrazole ring from acyclic precursors, which can present significant challenges with regioselectivity. The nitration-reduction pathway is generally preferred for its reliability and more predictable outcomes.

Q2: I'm getting a very low overall yield. What is the most likely culprit?

Low overall yield in this two-step synthesis is a frequent issue and can stem from either the nitration or the reduction stage. The most common causes are:

  • Inefficient Nitration: The nitration of pyrazoles is highly exothermic and requires careful temperature control.[1] Runaway temperatures can lead to product degradation and the formation of unwanted side-products.

  • Incomplete Reduction: The choice of reducing agent and reaction conditions is critical. Some methods may not be potent enough for complete conversion, or the catalyst may become poisoned, leading to a stalled reaction.[2]

  • Purification Losses: 4-aminopyrazoles can be challenging to purify. They are often polar, basic compounds that may streak on silica gel columns or be difficult to crystallize. Significant material loss can occur during workup and purification steps.

Q3: How can I confirm the identity and purity of my final product, 3-isopropyl-1H-pyrazol-4-amine?

A combination of analytical techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the isopropyl group, the C5-H proton on the pyrazole ring, and the amine protons. The disappearance of the nitro group and the appearance of the amine will cause significant shifts in the spectra compared to the nitro-intermediate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₁₁N₃, Expected M/z: 125.10).

  • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (typically in the 3200-3400 cm⁻¹ region) and the disappearance of the characteristic N-O stretching bands of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

  • Thin Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction progress. The amine product will have a different Rf value (TLC) or retention time (HPLC) compared to the nitro-intermediate and starting pyrazole.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Low Yield and/or Byproduct Formation During Nitration of 3-isopropyl-1H-pyrazole

Question: My nitration reaction is giving a low yield of the desired 3-isopropyl-4-nitro-1H-pyrazole, and I'm seeing multiple spots on my TLC plate. What's going wrong?

Analysis & Solution:

The nitration of the pyrazole ring is a classic electrophilic aromatic substitution. The key to a high-yielding, clean reaction is controlling the concentration of the electrophile (the nitronium ion, NO₂⁺) and managing the reaction's exothermicity.[1]

Potential Causes & Corrective Actions:

  • Poor Temperature Control:

    • Causality: The reaction is highly exothermic. If the temperature rises uncontrollably (typically above 10 °C), it can lead to the decomposition of the starting material and product, as well as the formation of over-nitrated or oxidized byproducts.[1]

    • Protocol:

      • Always pre-cool the nitrating mixture (e.g., HNO₃ in H₂SO₄) to 0-5 °C in an ice-salt bath before adding the pyrazole.

      • Add the pyrazole substrate slowly and dropwise, either neat or dissolved in a small amount of cold concentrated sulfuric acid.

      • Ensure vigorous stirring and continuous external cooling to dissipate heat effectively and maintain the internal temperature below 10 °C throughout the addition.[1]

  • Incorrect Stoichiometry or Concentration of Nitrating Agent:

    • Causality: Using a large excess of nitric acid can promote the formation of dinitro-pyrazole derivatives. Conversely, an insufficient amount will lead to incomplete conversion. The concentration of the sulfuric acid is also critical, as it acts as both a solvent and a catalyst to generate the nitronium ion.

    • Protocol:

      • Use a modest excess of nitric acid (typically 1.1 to 1.2 equivalents).

      • Ensure the use of concentrated (98%) sulfuric acid to effectively generate the NO₂⁺ electrophile. For less reactive substrates, fuming nitric acid or oleum might be considered, but this increases the risk of side reactions.[1]

  • Impure Starting Material:

    • Causality: Impurities in the initial 3-isopropyl-1H-pyrazole can react with the nitrating mixture, consuming reagents and generating additional byproducts that complicate purification.

    • Protocol: Confirm the purity of your starting material by NMR and TLC before beginning the nitration. Purify via distillation or chromatography if necessary.

Workflow for Nitration of 3-isopropyl-1H-pyrazole

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep_Nitrating Prepare Nitrating Mix (HNO3 in H2SO4) Cool_Mix Cool Mix to 0-5 °C Prep_Nitrating->Cool_Mix Add_Pyrazole Slowly Add 3-isopropyl-1H-pyrazole Cool_Mix->Add_Pyrazole Maintain_Temp Maintain Temp < 10 °C Add_Pyrazole->Maintain_Temp Stir Stir at 0-5 °C (Monitor by TLC) Maintain_Temp->Stir Quench Pour onto Crushed Ice Stir->Quench Precipitate Precipitate Product Quench->Precipitate Filter_Wash Filter and Wash with Cold Water Precipitate->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry

Caption: A typical workflow for the nitration of a pyrazole substrate.

Issue 2: Incomplete Reduction of 3-isopropyl-4-nitro-1H-pyrazole

Question: I've attempted to reduce the nitro-pyrazole intermediate, but the reaction is stalled. My TLC shows both starting material and a new, more polar spot. How can I drive the reaction to completion?

Analysis & Solution:

The reduction of an aromatic nitro group is a standard transformation, but the pyrazole ring can sometimes influence the reaction's effectiveness. The choice of reducing agent is paramount and depends on factors like functional group tolerance, scale, and safety.

Potential Causes & Corrective Actions:

  • Choice of Reducing Agent:

    • Causality: Not all reducing systems have the same efficacy. Catalytic hydrogenation can be highly effective but is sensitive to catalyst poisons. Metal/acid reductions are robust but can require harsh workup conditions.

    • Recommendations:

      • Catalytic Hydrogenation (H₂/Pd-C): This is often a clean and high-yielding method. If it stalls, the catalyst may be poisoned (e.g., by sulfur-containing impurities) or inactive. Try using a fresh batch of catalyst, increasing catalyst loading (5-10 mol%), or increasing the hydrogen pressure.

      • Metal in Acid (Sn/HCl, SnCl₂/HCl, Fe/HCl): This is a classic and powerful method.[2] It is generally reliable but requires a strongly acidic medium and a careful workup to remove metal salts. Ensure a sufficient excess of both the metal and the acid is used.

      • Zinc in Ammonium Chloride (Zn/NH₄Cl): This offers a milder, near-neutral condition which can be beneficial if other acid-sensitive groups are present.[2] The reaction is often performed in an aqueous alcohol solution.

  • Reaction Conditions:

    • Causality: Insufficient temperature or reaction time can lead to incomplete conversion. For catalytic hydrogenations, poor mixing can limit the interaction between the substrate, catalyst, and hydrogen gas.

    • Protocol:

      • For metal/acid reductions, gentle heating (e.g., 50-70 °C) can often accelerate the reaction. Monitor progress carefully by TLC.

      • For catalytic hydrogenation, ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.

      • Always allow sufficient reaction time. Some reductions can take several hours to reach completion.

Reducing System Typical Conditions Pros Cons
H₂ / Pd-C H₂ (1-4 atm), 5-10% Pd/C, MeOH or EtOH, RTClean byproducts (H₂O), high yieldCatalyst can be expensive, sensitive to poisons; requires specialized equipment
SnCl₂·2H₂O / HCl Conc. HCl, EtOH, 50-70 °CRobust, reliable, tolerates many functional groupsRequires stoichiometric amounts, acidic workup, removal of tin salts
Fe / Acetic Acid Fe powder, AcOH, EtOH/H₂O, RefluxInexpensive, environmentally benign iron saltsCan require heat, workup can be tedious
Zn / NH₄Cl Zn dust, aq. NH₄Cl, MeOH or EtOH, RefluxMild, near-neutral pHCan be slower, may not be as effective for all substrates
Issue 3: Difficulty in Purifying the Final 3-isopropyl-1H-pyrazol-4-amine

Question: My crude product is an oil (or a sticky solid) and it streaks badly on a silica gel column. How can I effectively purify my aminopyrazole?

Analysis & Solution:

Amines, particularly heterocyclic amines, are notorious for their challenging purification by standard silica gel chromatography due to their basicity. The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and recovery.

Purification Strategies:

  • Basified Silica Gel Chromatography:

    • Causality: Neutralizing the acidic sites on the silica gel minimizes the strong interaction with the basic amine product.

    • Protocol:

      • Prepare a slurry of silica gel in your chosen eluent system (e.g., ethyl acetate/hexanes).

      • Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the slurry (typically 0.5-1% by volume).

      • Pack the column with this basified slurry and run the chromatography using an eluent that also contains the same percentage of base.

  • Recrystallization (as a salt or freebase):

    • Causality: Crystalline solids are inherently pure. Converting the amine to a salt often yields a well-behaved crystalline solid that is easier to handle and purify than the freebase.[3]

    • Protocol (Salt Formation):

      • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

      • Slowly add a solution of an acid (e.g., HCl in ether, or methanesulfonic acid) until precipitation is complete.

      • Collect the salt by filtration.

      • The salt can then be recrystallized from an appropriate solvent system (e.g., ethanol/water, methanol/ether).[3]

      • To recover the freebase, dissolve the purified salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH) then extract with an organic solvent.

  • Use of Alternative Stationary Phases:

    • Causality: Stationary phases with different surface properties can provide better results.

    • Recommendation: Consider using neutral or basic alumina for chromatography instead of silica gel.

Troubleshooting Logic for Low Yield

G cluster_nitration Nitration Step Issues cluster_reduction Reduction Step Issues cluster_purification Purification / Workup Issues start Low Overall Yield of Amine Product check_step Analyze crude from Nitration and Reduction steps separately start->check_step nitro_impure Multiple spots on TLC? (Byproducts) check_step->nitro_impure reduc_impure Reaction stalled? (SM and Product visible) check_step->reduc_impure pur_loss Poor recovery after column or workup? check_step->pur_loss nitro_sm Significant starting material remaining? nitro_impure->nitro_sm No nitro_sol_temp ACTION: - Check temperature control (<10°C) - Verify reagent stoichiometry nitro_impure->nitro_sol_temp Yes nitro_sol_time ACTION: - Increase reaction time - Check reagent purity nitro_sm->nitro_sol_time Yes reduc_sol_agent ACTION: - Change reducing agent (e.g., SnCl2) - Use fresh catalyst (Pd/C) reduc_impure->reduc_sol_agent Yes reduc_sol_cond ACTION: - Increase temperature (for metal/acid) - Increase H2 pressure reduc_impure->reduc_sol_cond Consider also pur_sol ACTION: - Use basified silica gel - Purify via salt recrystallization - Check pH during extraction pur_loss->pur_sol Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS . (2000). ARKIVOC. Available at: [Link]

  • Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors . (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents . (2005). Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry . (2025). RSC Advances. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles . (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives . (n.d.). ARKIVOC. Available at: [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review . (2025). International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . (2024). PMC. Available at: [Link]

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors . (2012). PubMed. Available at: [Link]

  • 3(5)-aminopyrazole . (n.d.). Organic Syntheses. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations . (n.d.). NIH. Available at: [Link]

  • Purification of Amino-Pyrazoles . (2022). Reddit. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) . (2013). SciSpace. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Propan-2-yl)-1H-pyrazol-4-amine

Executive Summary & Compound Profile 3-(Propan-2-yl)-1H-pyrazol-4-amine (also known as 4-amino-3-isopropylpyrazole) is a notoriously unstable intermediate often used in the synthesis of ATP-competitive kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(Propan-2-yl)-1H-pyrazol-4-amine (also known as 4-amino-3-isopropylpyrazole) is a notoriously unstable intermediate often used in the synthesis of ATP-competitive kinase inhibitors (e.g., CDK, RET inhibitors).

Unlike standard aromatic amines, 4-aminopyrazoles are electron-rich and prone to rapid oxidative degradation. Users frequently report the material turning from a pale solid to a black "tar" or oil upon exposure to air. Successful purification requires immediate stabilization, typically via salt formation.

PropertyDataNotes
Physical State (Pure) Off-white to pale pink crystalline solidDarkens rapidly in air.
Melting Point (Free Base) 72–82 °C [1, 2]Broad range indicates oxidation/impurity.
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc.Poor solubility in Hexanes/Heptane.
pKa (Approx) ~4.0–5.0 (Exocyclic amine)Weak base; forms salts with HCl, H₂SO₄.
Primary Impurities Azo-dimers (Oxidation), Pd/Fe residues (Catalyst), Unreacted Nitro-precursor.

Triage: Diagnostic Decision Matrix

Use this flow to determine the immediate course of action based on the visual state of your crude material.

Triage Start Crude Material State BlackTar Black/Brown Tar (Severe Oxidation) Start->BlackTar Viscous/Sticky RedOil Red/Pink Oil (Partial Oxidation) Start->RedOil Mobile Liquid Solid Pale Solid (Good Condition) Start->Solid Crystalline Action1 Acid-Base Rescue (Protocol A) BlackTar->Action1 Remove tars RedOil->Action1 Purify Action2 Salt Formation (Protocol B) RedOil->Action2 Direct Stabilize Solid->Action2 Long-term Storage Action3 Recrystallization (Protocol C) Solid->Action3 High Purity Req

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on crude material appearance.

Troubleshooting Guides (FAQs)

Q1: My product turned purple/black during filtration. What happened?

Cause: Rapid air oxidation. 4-aminopyrazoles are electron-rich. In the presence of oxygen and trace metals (from reduction catalysts like Pd/C or Fe), they form diazo/azo species or polymerized "tars" [3]. Solution:

  • Immediate: Dissolve in degassed solvent and acidify (HCl/MeOH). The salt form is resistant to oxidation.

  • Prevention: Perform all workups under Argon/Nitrogen. Use degassed solvents.[1] Add antioxidants (e.g., ascorbic acid) during aqueous workups if strictly necessary.

Q2: I cannot get the compound to crystallize; it remains an oil.

Cause: 3-isopropyl group adds lipophilicity and steric bulk, lowering the melting point compared to methyl analogs. Impurities (residual solvent or oxidation byproducts) depress the MP further, preventing solidification. Solution: Do not attempt to crystallize the free base. Convert it to the Hydrochloride (HCl) or Oxalate salt. These salts have much higher melting points (>150°C) and crystallize readily from Ethanol/Ethyl Acetate.

Q3: My biological assay shows toxicity, but NMR looks clean.

Cause: Trace metal contamination. If synthesized via Pd/C hydrogenation or Fe/HCl reduction, residual metal species can chelate to the pyrazole nitrogens. Solution: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or perform the Chelation Wash described in Protocol A [4].

Detailed Purification Protocols

Protocol A: The "Rescue" Acid-Base Extraction

Best for: Cleaning up black tars or oils containing significant non-basic impurities.

Reagents: 1M HCl, Ethyl Acetate (EtOAc), 2M NaOH (or sat. NaHCO₃), Brine, Sodium Sulfate.

  • Dissolution: Dissolve crude tar in minimal 1M HCl (aq) . The amine will protonate and dissolve; neutral tars/impurities will remain suspended or oil out.

  • Wash (Critical): Extract the aqueous acid layer with EtOAc (3x) .

    • Observation: The organic layer will likely take on the dark color (removing oxidation products). The aqueous layer should be pale pink/colorless.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH ~10.

    • Note: Do this under an Argon blanket if possible.

  • Extraction: Immediately extract with EtOAc (3x) .

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate immediately.

  • Next Step: Proceed directly to Protocol B (Salt Formation). Do not store the free base.

Protocol B: Hydrochloride Salt Formation (Stabilization)

Best for: Long-term storage and obtaining a weighable solid.

Reagents: 4M HCl in Dioxane (or Acetyl Chloride in MeOH), Ethanol (EtOH), Diethyl Ether (Et₂O) or Heptane.

  • Solubilization: Dissolve the fresh free base (from Protocol A) in a minimal amount of cold EtOH or EtOAc .

  • Acid Addition: Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.

    • Visual: A white to off-white precipitate should form immediately.

  • Precipitation: If no solid forms, add Et₂O or Heptane dropwise until turbid. Stir at 0°C for 1 hour.

  • Filtration: Filter the solid under inert gas (if possible). Wash with cold Et₂O.

  • Drying: Dry under high vacuum.

    • Result: The HCl salt is stable at room temperature (desiccated) and resistant to oxidation.

Protocol C: Metal Removal (Chelation Wash)

Required if the compound was made via Pd/C reduction.

MetalRemoval Step1 Dissolve Crude in EtOAc Step2 Add Aqueous Cysteine or Thiourea Solution (10% w/v) Step1->Step2 Step3 Stir Vigorously (30 min) Step2->Step3 Step4 Separate Phases Step3->Step4 Step5 Organic Phase (Product) Step4->Step5 Step6 Aqueous Phase (Captures Pd/Fe) Step4->Step6

Figure 2: Workflow for removing residual catalyst metals using sulfur-based scavengers.

Storage & Stability Specifications

ParameterRecommendationRationale
Primary Form Dihydrochloride Salt The protonated amine cannot participate in oxidative coupling (azo formation).
Temperature -20°C (Long term)Retards thermal decomposition.
Atmosphere Argon / NitrogenEssential. Oxygen acts as a radical initiator for polymerization.
Container Amber VialProtects from light-induced degradation (common for aromatic amines).

References

  • Sigma-Aldrich. (n.d.). 4-Aminopyrazole 95% Product Specification. Retrieved from

  • Chem-Impex. (n.d.). 4-Amino-1H-pyrazole Properties. Retrieved from

  • Fichez, J., Busca, P., & Prestat, G. (2012). Recent advances in aminopyrazoles synthesis and functionalization. ResearchGate. Retrieved from

  • BenchChem. (2025).[2][3] Technical Support Center: Metal Catalyst Removal. Retrieved from

  • Dinér, P., et al. (2012).[4] Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

Troubleshooting

Technical Support Center: Aminopyrazole Recrystallization &amp; Purification

Current Status: Online | Operator: Senior Application Scientist Dr. Aris | Ticket: #APZ-RX-001[1] Introduction: The Aminopyrazole Challenge Welcome to the technical support hub.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Operator: Senior Application Scientist Dr. Aris | Ticket: #APZ-RX-001[1]

Introduction: The Aminopyrazole Challenge

Welcome to the technical support hub. You are likely here because your aminopyrazole compound—usually a pristine white solid in literature—has turned into a sticky, dark oil or a stubborn amorphous gum.

You are not alone. Aminopyrazoles are chemically deceptive.[1] While the pyrazole ring is aromatic, the exocyclic amine (


) and the endocyclic nitrogens create a "push-pull" electronic system that makes them:
  • Highly Polar: Difficult to dissolve in non-polar solvents, yet difficult to crystallize from polar ones.

  • H-Bond Active: The donor/acceptor sites drive the formation of polymorphs and solvates .[1]

  • Oxidation Prone: The electron-rich ring oxidizes rapidly in air, leading to colored impurities that inhibit crystal growth.[1]

This guide moves beyond standard "dissolve and cool" advice. We will treat your crystallization as a thermodynamic system that needs debugging.

Module 1: Solvent System Selection (The "Dissolution" Phase)[1]

User Question: "I've tried Ethanol and Ethyl Acetate, but I either get no crystals or an oil. What is the correct solvent?"

Technical Diagnosis: There is no single "magic solvent."[1] The correct system depends entirely on the substituents at the


, 

, and

positions. You must match the solvent's hydrogen-bonding capacity (Hansen Solubility Parameters) to your specific derivative.
The Solvent Decision Matrix
Compound ClassSubstituentsRecommended Solvent SystemMechanism of Action
Unsubstituted / Simple 3(5)-aminopyrazoleDistillation (Primary) or EtOAc/Hexane (Secondary)These have low MPs (37–39°C).[1] Crystallization is difficult; vacuum distillation is superior for purity [1].
Polar / Salt Forms Sulfate/HCl saltsWater/Ethanol (1:5 ratio)High polarity requires water to dissolve, while ethanol acts as the anti-solvent to force lattice formation [1].
Aryl-Substituted 1-phenyl-5-aminopyrazolesEthanol or Toluene The phenyl ring adds lipophilicity.[1] Toluene allows higher temperature differentials, driving yield [2].
EWG-Substituted 4-cyano / 4-carboxylateAcetonitrile or Methanol/Water Electron Withdrawing Groups (EWG) increase MP and stability.[1] Acetonitrile provides excellent impurity rejection [3].[1]
Fused Systems Pyrazolo[1,5-a]pyrimidinesDMF/Ethanol or Acetic Acid High MW and rigidity require strong polar aprotic solvents to dissolve, followed by protic anti-solvents [4].[1]
Workflow Visualization: Solvent Selection Logic

SolventSelection cluster_legend Legend Start Start: Analyze Structure IsSalt Is it a Salt form? Start->IsSalt HasAryl Has Aryl/Alkyl Group? IsSalt->HasAryl No WaterEtOH System: Water/Ethanol (Gradient Cooling) IsSalt->WaterEtOH Yes LowMP MP < 50°C? HasAryl->LowMP No (Polar/Small) Toluene System: Toluene or EtOAc/Heptane HasAryl->Toluene Yes (Lipophilic) Distill Protocol: Vacuum Distillation (Crystallization likely to oil) LowMP->Distill Yes (e.g., 3-aminopyrazole) MeCN System: Acetonitrile (Reflux -> 0°C) LowMP->MeCN No (e.g., 4-CN derivatives) Decision Decision Node Action Recommended Protocol

Caption: Logic flow for selecting the initial solvent system based on aminopyrazole structural properties.

Module 2: Troubleshooting "Oiling Out" (The Critical Failure)

User Question: "My solution turned cloudy, but instead of crystals, I see oil droplets at the bottom. What happened?"

Technical Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs because the melting point of your solvated compound has dropped below the temperature of your solution.[2][3] This is often exacerbated by impurities (which depress MP) or cooling too rapidly (metastable zone width violation) [5].[1]

The "Oiling Out" Rescue Protocol

Do NOT filter the oil. You will lose your product. Follow this thermodynamic rescue path:

  • The Re-Dissolve:

    • Return the mixture to reflux temperature immediately.

    • Add more of the good solvent (the one dissolving your compound) until the solution is clear.

    • Why? You need to lower the saturation level to prevent the liquid phase from separating before the crystal nucleation temperature is reached.

  • The "Cloud Point" Adjustment:

    • If using a binary system (e.g., EtOAc/Hexane), add the anti-solvent (Hexane) dropwise at reflux until a faint turbidity persists.[1]

    • Add 1-2 drops of the good solvent (EtOAc) to clear it.

  • Seeding (The Critical Step):

    • Cool the solution slowly to approx. 5-10°C below the boiling point.

    • Add a "seed crystal" (a tiny amount of pure solid).[1]

    • Why? Aminopyrazoles often lack the kinetic energy to nucleate spontaneously.[1] The seed provides a template, bypassing the amorphous oil phase [6].

  • The Slow Ramp:

    • Wrap the flask in foil or a towel to slow heat loss.

    • Allow to reach room temperature over 2–4 hours.[1] Do not use an ice bath yet.

Module 3: Purity & Polymorph Control

User Question: "My product is crystalline but slightly yellow/grey. Is it pure?"

Technical Diagnosis: Aminopyrazoles are electron-rich and prone to oxidation, forming azobenzene-like impurities or diazo species that are highly colored even at ppm levels.[1] Additionally, rapid precipitation can trap these impurities in metastable polymorphs.

Purification & Stabilization Steps
  • Charcoal Treatment (Standard):

    • Dissolve crude material in hot ethanol.

    • Add activated carbon (5-10 wt%).

    • Reflux for 15 minutes.

    • Filter through Celite while hot.[1] (Cold filtration will crash out product in the filter cake).[1]

  • Acid-Base Swing (Chemical Purification):

    • If recrystallization fails, exploit the basic amine:

      • Dissolve crude oil in 1M HCl (forms water-soluble salt).

      • Wash aqueous layer with Ethyl Acetate (removes non-basic organic impurities).[1]

      • Neutralize aqueous layer with

        
         or 
        
        
        
        to pH 8-9.
      • Collect the precipitated free base.

  • Polymorph Control:

    • Kinetic Form: Fast cooling (Ice bath)

      
       Often metastable, needle-like, lower MP.[1]
      
    • Thermodynamic Form: Slow cooling (controlled ramp)

      
       Block-like, higher MP, higher stability.[1]
      
    • Note: For regulatory stability, the thermodynamic form is required. Avoid "crash cooling" [7].[1]

Module 4: Master Protocol (Standard Operating Procedure)

Target: Generic 5-amino-1-aryl-pyrazole derivative. Goal: >98% Purity, White Crystalline Solid.

  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Dissolution: Add Ethanol (5 mL per gram of solid). Heat to reflux.[1][4]

    • Troubleshoot: If not dissolved, add more ethanol dropwise. If still insoluble, switch to Methanol or add 10% DMF .

  • Clarification: If colored, add Activated Carbon, reflux 10 min, and hot filter.

  • Anti-Solvent Addition: While at reflux, add Water (or Hexane if using EtOAc) dropwise until the solution turns slightly cloudy.[1]

  • Clear Point: Add Ethanol dropwise until clear again.

  • Nucleation: Remove heat. Let cool to ~60°C. Scratch the inner glass wall with a glass rod or add a seed crystal.

  • Crystallization: Allow to stand at room temperature for 3 hours.

  • Finishing: Cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter by vacuum.[1] Wash cake with cold solvent mixture (e.g., 1:1 EtOH/Water).[1]

  • Drying: Dry in a vacuum oven at 40°C. Warning: High heat (>60°C) can cause surface oxidation (yellowing).[1]

Workflow Visualization: The "Oiling Out" Rescue Loop

OilingOutRescue Start Problem: Solution Oiled Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Start->Reheat AddSolvent 2. Add Good Solvent (Decrease Saturation) Reheat->AddSolvent Seed 3. Add Seed Crystal at T = BP - 10°C AddSolvent->Seed SlowCool 4. Slow Cool (Insulate Flask) Seed->SlowCool SlowCool->Reheat Oils Again (Repeat with more solvent) Success Crystalline Solid SlowCool->Success Crystals Form

Caption: Iterative process to recover a crystallization batch that has separated into an oil phase.

References

  • Organic Syntheses. (1968).[1] 3(5)-Aminopyrazole.[1][5][6] Coll. Vol. 5, p.39.

  • BenchChem. (2025).[1][4] Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

  • Sigma-Aldrich. (n.d.).[1] 3-Aminopyrazole-4-carbonitrile Product Sheet.

  • Beilstein J. Org.[1] Chem. (2018).[1][7] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. 14, 255–269.

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization.

  • Chemistry LibreTexts. (2022).[1] Troubleshooting Crystallization: Oiling Out.

  • Royal Society of Chemistry. (2007).[1] Polymorphism: The Phenomenon Affecting the Performance of Drugs.[8]

Sources

Optimization

Technical Support Center: Knorr Pyrazole Synthesis Optimization

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Byproducts & Regioselectivity Issues Executive Summary: The Scaffold Criticality In drug discovery, the pyrazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Byproducts & Regioselectivity Issues

Executive Summary: The Scaffold Criticality

In drug discovery, the pyrazole ring is not merely a linker; it is a privileged scaffold found in blockbusters like Celecoxib (Celebrex) and Rimonabant. However, the classic Knorr synthesis (1883) is deceptively simple. While it appears to be a straightforward condensation of a 1,3-dicarbonyl with a hydrazine, it frequently results in "dirty" reactions.

The Core Problem: The reaction is a competition between two nucleophilic nitrogens and two electrophilic carbonyls. Losing control of this competition leads to the three most common support tickets we receive:

  • Regioisomer Contamination (The 1,3- vs. 1,5-isomer split).

  • Incomplete Cyclization (Stalled intermediates).

  • Oligomerization/Azine Formation (Insoluble precipitates).

Diagnostic Workflows & Troubleshooting

Ticket #101: "I have a 50:50 mixture of isomers." (Regioselectivity)

Diagnosis: This is the most common failure mode when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The reaction lacks a driving force to distinguish between the two carbonyls.

The Mechanism of Failure: The reaction proceeds via an initial attack of the hydrazine on a carbonyl.

  • Pathway A: Attack on Carbonyl 1

    
     Isomer A (e.g., 1,3-substituted).
    
  • Pathway B: Attack on Carbonyl 2

    
     Isomer B (e.g., 1,5-substituted).
    

Corrective Actions: To force selectivity, you must manipulate the Hard/Soft Acid-Base (HSAB) properties or Steric environment.

VariableAdjustmentRationale
Solvent Switch to HFIP (Hexafluoroisopropanol)HFIP is a strong hydrogen-bond donor. It activates the harder carbonyl (usually the ketone) via H-bonding, directing the initial attack more selectively than EtOH [1].
pH Control Acidic vs. Basic Acidic: Protonates the carbonyls; the less hindered carbonyl becomes more electrophilic. Basic: Deprotonates the hydrazine; the more nucleophilic nitrogen attacks the most reactive carbonyl [2].
Lewis Acid Add Zn(OTf)₂ or InCl₃ Lewis acids can chelate the dicarbonyl, locking it in a specific conformation and activating one carbonyl over the other.

Visualizing the Regioselectivity Decision Tree:

Regioselectivity cluster_fix Optimization Patch Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack Initial Nucleophilic Attack Dicarbonyl->Attack Hydrazine Substituted Hydrazine Hydrazine->Attack PathA Attack at C1 (Sterically Hindered) Attack->PathA Acidic Conditions (Steric Control) PathB Attack at C3 (Less Hindered) Attack->PathB Basic Conditions (Electronic Control) Iso1 1,5-Isomer (Often Kinetic) PathA->Iso1 Iso2 1,3-Isomer (Often Thermodynamic) PathB->Iso2 HFIP Solvent: HFIP Increases Regiocontrol

Caption: Figure 1. Bifurcation of the Knorr pathway. Solvent and pH choices determine whether the reaction follows the kinetic or thermodynamic trajectory.

Ticket #204: "Mass spec shows M+18 peak." (Incomplete Cyclization)

Diagnosis: Your reaction has stalled at the 5-hydroxy-2-pyrazoline stage (also known as the hydroxypyrazoline intermediate). The final dehydration step (


) has not occurred.

Root Cause:

  • Reaction temperature too low.

  • Absence of an acid catalyst to promote elimination of the hydroxyl group.

  • Electron-withdrawing groups (EWGs) on the ring stabilizing the intermediate.

Troubleshooting Protocol:

  • Do NOT discard: This is not a dead end.

  • The Fix: Treat the crude mixture with a catalytic amount of mineral acid (HCl or H₂SO₄) in refluxing ethanol for 1 hour. This forces the elimination of water and aromatizes the ring.

Ticket #500: "Insoluble yellow/orange precipitate formed." (Azines & Oligomers)

Diagnosis: You have formed Azines or Hydrazine Oligomers . This is a stoichiometry error or an oxidation issue.

The Chemistry: If the 1,3-dicarbonyl is in excess, or if the hydrazine reacts with two equivalents of a mono-carbonyl impurity, you form an azine (


). These are often highly colored (yellow/orange) and insoluble in standard organic solvents.

Prevention Strategy:

  • Stoichiometry: Ensure a strict 1:1 ratio or a slight excess of hydrazine (1.05 eq).

  • Addition Order: Add the 1,3-dicarbonyl slowly to the hydrazine solution. This ensures the hydrazine is always in local excess, favoring the 1:1 condensation over the 1:2 azine formation.

  • Inert Atmosphere: Hydrazines oxidize to diazenes in air, which decompose to colored tars. Run under Nitrogen/Argon.

Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity Regioselective Synthesis (The "Modern" Method)

Recommended for drug discovery applications where isomer purity is critical.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Aryl/Alkyl Hydrazine HCl salt (1.1 mmol)

  • Solvent: Hexafluoroisopropanol (HFIP) - Critical for selectivity [1]

Steps:

  • Dissolve the 1,3-diketone in HFIP (0.5 M concentration).

  • Add the hydrazine salt in one portion at room temperature.

  • Stir at 25°C for 2-4 hours. Note: HFIP accelerates the reaction significantly compared to EtOH.

  • Monitoring: Check LCMS. If the intermediate (M+18) persists, heat to 40°C.

  • Workup: Evaporate HFIP (recoverable/recyclable). The residue is often the pure pyrazole salt.

  • Neutralization: Suspend in EtOAc, wash with sat. NaHCO₃, dry over MgSO₄, and concentrate.

Protocol B: "Rescue" Protocol for Stalled Reactions

Use this when you isolate the hydroxypyrazoline intermediate (M+18).

Steps:

  • Resuspend the crude intermediate in Ethanol (0.2 M).

  • Add conc. HCl (3-5 drops per mmol).

  • Reflux for 60 minutes.

  • Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

FAQ: Rapid Response

Q: Can I use microwave irradiation? A: Yes. Microwave heating (EtOH, 120°C, 10 min) is excellent for forcing the dehydration step and overcoming the energy barrier for sterically hindered pyrazoles [3].

Q: Why is my product colored? Pyrazoles should be white. A: Color usually comes from trace oxidation of phenylhydrazines to azo-compounds or diazonium species.

  • The Fix: Recrystallize from Ethanol/Water with a pinch of activated charcoal.

Q: My dicarbonyl is unstable. How do I proceed? A: Generate it in situ. Use a Meldrum's acid derivative or react a ketone with an ester using NaH, then add hydrazine directly to the crude mixture (One-Pot Protocol).

References

  • Regioselective Synthesis using Fluorinated Solvents

    • Source: Fustero, S., et al.
    • URL:[Link]

  • Mechanistic Control of Regioselectivity

    • Source: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1] Journal of Organic Chemistry, 2005.

    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Source: BenchChem Application Notes.[2] "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis."

  • General Knorr Pyrazole Mechanism

    • Source: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin."[3] Berichte der deutschen chemischen Gesellschaft, 1883.[3]

    • URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Hydrazine Impurities Welcome to the Technical Support Center. This guide is designed to provide you, a senior applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Hydrazine Impurities

Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into a common challenge in medicinal chemistry: the removal of residual hydrazine from pyrazole syntheses. The Knorr pyrazole synthesis and related methods, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, are fundamental reactions in the synthesis of many pharmaceutical agents.[1][2][3] However, the use of excess hydrazine, a necessary step to drive many reactions to completion, often results in contamination of the crude product.

Hydrazine is not only a reactive nucleophile that can interfere with subsequent synthetic steps but is also classified as a potential genotoxic impurity (PGI).[4][5] Regulatory bodies mandate strict control over such impurities, making their effective removal a critical aspect of process development and quality control.[4] This guide provides a structured approach to troubleshooting and resolving hydrazine contamination issues.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual hydrazine from my pyrazole product?

Residual hydrazine poses two significant risks. First, as a potent nucleophile, it can react in downstream steps, leading to unwanted side products and reduced yields. Second, and more importantly, hydrazine is a known carcinogen and is considered a genotoxic impurity.[4] Its presence in an active pharmaceutical ingredient (API) is strictly limited by regulatory agencies, often to levels in the parts-per-million (ppm) range.[4][5]

Q2: How can I detect and quantify residual hydrazine in my sample?

Direct detection of hydrazine can be challenging as it lacks a strong UV chromophore.[6] The most common and sensitive methods involve derivatization to create a detectable compound, followed by chromatographic analysis.

  • HPLC-UV: Reacting hydrazine with an aldehyde (e.g., benzaldehyde or salicylaldehyde) forms a hydrazone, which is highly UV-active.[5][6] This allows for sensitive quantification using reverse-phase HPLC.

  • GC-FID/NPD: Hydrazine can be derivatized (e.g., with acetone to form acetone azine) and analyzed by gas chromatography, often using a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.[4][7]

  • Colorimetric Methods: For a quick qualitative or semi-quantitative check, reagents like p-dimethylaminobenzaldehyde can be used, which form a colored complex with hydrazine.[8][9]

Q3: What are the primary strategies for removing hydrazine impurities?

The main strategies leverage hydrazine's chemical properties:

  • Acid-Base Extraction: Utilizes the basicity of hydrazine to convert it into a water-soluble salt, which can be extracted from an organic solution.[10][11]

  • Scavenging: Employs solid-phase reagents (scavenger resins) that selectively and covalently bind to hydrazine, allowing for its removal by simple filtration.[12][13]

  • Recrystallization: A classic purification technique that separates the desired pyrazole product from impurities based on differences in solubility.[14][15]

  • Quenching: Involves reacting the excess hydrazine with a sacrificial aldehyde or ketone to form a more easily removable hydrazone.

Q4: Is it safe to remove hydrazine by evaporation on a rotary evaporator?

This is strongly discouraged. While hydrazine hydrate has a boiling point of 120 °C, anhydrous hydrazine is highly reactive and can be explosive. Heating hydrazine under vacuum, especially in the presence of potential oxidants or metal catalysts, poses a significant safety risk.[10][16] Always opt for chemical removal methods before concentrating your product solution.

Troubleshooting Guides

Problem 1: My crude product is heavily contaminated with hydrazine after the reaction. What is the most effective first-line purification step?

Answer: For significant levels of hydrazine contamination, an acidic aqueous wash (liquid-liquid extraction) is the most efficient and cost-effective initial purification step.

Causality: Hydrazine is a base (pKa ~8.1). By washing your organic solution with a dilute acid (e.g., 1 M HCl or saturated ammonium chloride), you protonate the hydrazine to form the corresponding hydrazinium salt (H₂N-NH₃⁺). This salt is ionic and therefore highly soluble in the aqueous phase, while your typically less polar pyrazole product remains in the organic layer.[10][11]

Experimental Protocol 1: Acidic Wash for Bulk Hydrazine Removal
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • First Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times. This ensures more complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze a small sample of the product by TLC, LCMS, or ¹H NMR to confirm the removal of the bulk of the hydrazine before proceeding with further purification.

cluster_org Organic Phase cluster_aq Aqueous Phase (Acidic) pyrazole Pyrazole Remains in Organic Phase hydrazine Hydrazine (N₂H₄) hydrazinium Hydrazinium Salt (N₂H₅⁺Cl⁻) (Water Soluble) hydrazine->hydrazinium Protonation hcl H⁺ Cl⁻ hcl->hydrazinium

Caption: Mechanism of acidic wash for hydrazine removal.

Problem 2: The acidic wash was ineffective because my pyrazole product is also acidic/basic or has significant water solubility. What is a better alternative?

Answer: When acid-base extraction is not feasible, scavenger resins are an excellent and highly selective alternative.

Causality: Scavenger resins are solid-supported reagents with functional groups designed to react selectively with and covalently bind certain types of molecules.[13] For hydrazine, resins functionalized with aldehyde groups (e.g., benzaldehyde) or isocyanate groups are particularly effective. The unreacted hydrazine is "scavenged" from the solution onto the solid support, which can then be easily removed by filtration. This method is advantageous as it does not require an aqueous workup and is compatible with a wide range of product functionalities.[12]

Experimental Protocol 2: Purification via Scavenger Resin
  • Resin Selection: Choose a resin appropriate for scavenging primary amines/hydrazines (e.g., a polymer-supported benzaldehyde or isocyanate resin).

  • Resin Preparation: Swell the resin in the reaction solvent for 15-30 minutes before use, as per the manufacturer's instructions.

  • Scavenging: Add the scavenger resin (typically 2-4 equivalents relative to the excess hydrazine) to the crude reaction mixture in solution.

  • Agitation: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of hydrazine by periodically taking a small sample of the solution for analysis (TLC or LCMS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified pyrazole.

soln_before Solution: Pyrazole + Hydrazine (Impurity) add_resin 1. Add Resin 2. Agitate soln_before->add_resin resin_before Scavenger Resin (e.g., Polymer-CHO) resin_before->add_resin soln_after Purified Solution: Pyrazole resin_after Spent Resin (Polymer-CH=N-NH₂) filter 3. Filter add_resin->filter Covalent Binding filter->soln_after filter->resin_after Remove by Filtration

Caption: Workflow for hydrazine removal using a scavenger resin.

Problem 3: My analysis shows trace amounts of hydrazine remaining after initial purification. How do I achieve analytical purity?

Answer: For removing trace impurities and achieving high purity, recrystallization is the gold-standard technique.

Causality: Recrystallization separates compounds based on their differential solubility in a given solvent system at varying temperatures.[15][17] An ideal solvent will dissolve your pyrazole product at high temperatures but not at low temperatures. As the solution cools, the concentration of the desired product exceeds its solubility limit, and it crystallizes out, leaving impurities like residual hydrazine and its derivatives in the mother liquor.[14]

Experimental Protocol 3: Final Purification by Recrystallization
  • Solvent Screening: Select a suitable solvent or solvent pair. The ideal solvent should poorly dissolve your compound at room temperature but dissolve it completely at its boiling point. Common choices for pyrazoles include ethanol, isopropanol, ethyl acetate, hexane, or mixtures like ethanol/water.[18]

  • Dissolution: Place the semi-purified product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.[15]

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Summary: Comparison of Purification Methods
MethodUse CaseAdvantagesDisadvantages
Acidic Wash High concentration of hydrazineFast, inexpensive, high capacity.Not suitable for acid/base-sensitive or water-soluble products. Requires a two-phase system.
Scavenger Resin Moderate to low concentration; for sensitive productsHigh selectivity, no aqueous workup, simple filtration removal.Higher cost, slower than extraction, limited capacity.
Recrystallization Low/trace concentrationYields high-purity crystalline material, removes various impurities.Potential for yield loss, requires finding a suitable solvent system.
Workflow for Selecting a Purification Strategy

decision decision process process start_end start_end start Crude Pyrazole Product analyze1 Analyze Impurity Profile (TLC, LCMS, NMR) start->analyze1 decision1 Hydrazine Level? analyze1->decision1 process_wash Perform Acidic Wash (Protocol 1) decision1->process_wash High (>5%) process_scavenge Use Scavenger Resin (Protocol 2) decision1->process_scavenge Low/Moderate (<5%) or Product is Water-Soluble analyze2 Analyze Purity process_wash->analyze2 process_scavenge->analyze2 decision2 Analytically Pure? analyze2->decision2 process_recryst Recrystallize Product (Protocol 3) decision2->process_recryst No (Trace Impurities) end_product Pure Pyrazole decision2->end_product Yes process_recryst->end_product

Caption: Decision tree for pyrazole purification.

Protocol 4: Analytical Detection of Residual Hydrazine by HPLC-UV

This protocol provides a general method for quantifying trace levels of hydrazine via derivatization.[6]

  • Standard Preparation: Prepare a stock solution of hydrazine (e.g., using hydrazine sulfate) in a suitable diluent (e.g., water/methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample of your pyrazole product and dissolve it in the same diluent.

  • Derivatization: To both the standards and the sample solutions, add a solution of the derivatizing agent (e.g., benzaldehyde in methanol, typically a 1% solution). Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature to form the benzalazine derivative.

  • HPLC Analysis:

    • Column: Use a standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% TFA or formic acid) is typical.

    • Detection: Monitor at the λmax of the derivatized product (e.g., ~300 nm for benzalazine).[5]

    • Quantification: Inject the derivatized standards to create a calibration curve. Inject the derivatized sample and quantify the hydrazine concentration by comparing its peak area to the calibration curve. The limit of quantification (LOQ) can reach low ppm levels (e.g., <1 µg/g).[9]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

  • NASA's Jet Propulsion Laboratory. (n.d.). Three Methods of Detection of Hydrazines. Tech Briefs. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • NANOLAB. (2025). Determination of Hydrazine in Wastewater: Measurement. Retrieved from [Link]

  • Tech Briefs. (2020). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Kim, J., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparation of the pyrazoles.
  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • PubMed. (2004). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
  • Google Patents. (n.d.). Process for the removal of impurities from hydrazine hydrate.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Google Patents. (n.d.). Detecting method of free hydrazine in drug.
  • IDMA. (2025). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Retrieved from [Link]

  • Accepta. (n.d.). CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Retrieved from [Link]

  • Slideshare. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2022). How to quench excess hydrazine monohydrate. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Retrieved from [Link]

  • FINEAMIN. (2026). Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Retrieved from [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Google Patents. (n.d.). Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
  • Uniservice Unisafe. (n.d.). HYDRAZINE - Volatile Oxygen Scavenger in Liquid Form. Retrieved from [Link]

  • ResearchGate. (n.d.). Detoxifying of hydrazine in waste waters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • OSHA. (n.d.). HYDRAZINE. Retrieved from [Link]

Sources

Optimization

Controlling regioselectivity in pyrazole synthesis

Welcome to the Pyrazole Synthesis Technical Support Center . This guide is designed for medicinal chemists and process engineers encountering regioselectivity issues during pyrazole construction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center .

This guide is designed for medicinal chemists and process engineers encountering regioselectivity issues during pyrazole construction. Unlike standard textbook descriptions, this resource focuses on causality-driven troubleshooting —explaining why your reaction failed and providing self-validating protocols to fix it.

Module 1: The Core Problem (Mechanism & Control)

The most common user ticket we receive involves the Knorr Pyrazole Synthesis : the condensation of an unsymmetrical hydrazine with an unsymmetrical 1,3-dicarbonyl.

The Issue: Users often report a 1:1 or 60:40 mixture of regioisomers (1,3- vs. 1,5-disubstituted). The Cause: Competing nucleophilic attacks. The hydrazine contains two nucleophilic nitrogens (


 and 

), and the dicarbonyl contains two electrophilic carbons (

and

).
Visualizing the Competition

The following diagram illustrates the decision matrix that determines your product ratio.

PyrazoleRegioselectivity Start Reagents: Unsymmetrical Hydrazine + 1,3-Dicarbonyl PathA Path A: More Nucleophilic N attacks More Electrophilic C Start->PathA Electronic Control PathB Path B: Less Hindered N attacks More Hindered C Start->PathB Steric Control Intermediate Tetrahedral Intermediate PathA->Intermediate PathB->Intermediate Result1 Major Product: Thermodynamic (Usually 1,3-isomer) Intermediate->Result1 High Temp / Acid Result2 Major Product: Kinetic (Usually 1,5-isomer) Intermediate->Result2 Low Temp / Base

Figure 1: Decision tree for regioselectivity. Electronic and steric factors often oppose each other, leading to mixtures.

Module 2: Troubleshooting & Optimization (FAQs)

Ticket #01: "I'm getting an inseparable mixture of isomers using a 1,3-diketone."

Diagnosis: You are relying on the subtle electronic differences between two ketone carbonyls. This is rarely sufficient for high fidelity (>95:5) selectivity.[1][2][3][4][5][6]

Solution A: The Solvent Switch (Fluorinated Alcohols) Switch your solvent from Ethanol (EtOH) to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) .

  • Why? Fluorinated alcohols are strong hydrogen-bond donors (HBD). They selectively activate the "harder" or more basic carbonyl oxygen, enhancing the electrophilic differentiation between the two carbonyls.

  • Evidence: Research indicates HFIP can shift ratios from 50:50 to >90:10 by stabilizing specific transition states [1, 11].

Solution B: Substrate Engineering (Enaminones) Replace the 1,3-diketone with an Enaminone (


-dimethylaminovinyl ketone).
  • Why? An enaminone has one carbonyl and one alkene carbon attached to a nitrogen. The carbonyl is hard/electrophilic; the enamine carbon is soft/nucleophilic. This forces the hydrazine to attack the carbonyl exclusively, locking the regioselectivity [2, 8].

Ticket #02: "My fluorinated pyrazole (CF3-substituted) has the wrong regiochemistry."

Diagnosis: The Trifluoromethyl (


) group is a powerful electron-withdrawing group (EWG).
  • Mechanism: In a 1,3-diketone, the carbonyl adjacent to the

    
     group exists largely as a hydrate  (gem-diol) in solution due to the strong EWG effect. This makes it less reactive toward the initial nucleophilic attack than the non-fluorinated carbonyl, often reversing the expected "electronic" selectivity [3, 5].
    

Corrective Protocol:

  • Acid Catalysis: Use HCl or Acetic Acid. Protonation prevents hydrate formation and restores the electrophilicity of the

    
    -adjacent carbonyl.
    
  • Use Ynones: Reacting alkynones (ynones) with hydrazines avoids the hydration issue entirely and is the gold standard for

    
    -pyrazoles [1].
    
Ticket #03: "I cannot determine which isomer I have isolated."

Diagnosis: 1H NMR is often inconclusive because the pyrazole protons shift depending on concentration and solvent.

Validation Protocol (NMR): Do not rely on 1H NMR shifts alone. Use NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation).

Feature1,3-Disubstituted (Isomer A)1,5-Disubstituted (Isomer B)
NOESY Signal Strong NOE between N-Methyl/Aryl and substituent at C5.Strong NOE between N-Methyl/Aryl and substituent at C4 (H).
13C NMR (

vs

)

is typically shielded (lower ppm) relative to

.

is typically deshielded (higher ppm) due to N-lone pair proximity.
19F NMR

at position 3 is generally upfield.

at position 5 is generally downfield.

Module 3: High-Fidelity Experimental Protocols

Protocol A: Regioselective Synthesis using Enaminones

Best for: Aryl/Alkyl pyrazoles where 1,3-diketones yield mixtures.

Reagents:

  • Methyl ketone (1.0 equiv)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 equiv)

  • Hydrazine derivative (1.1 equiv)[3]

  • Ethanol (0.5 M concentration)

Workflow:

  • Enaminone Formation: Heat the methyl ketone with DMF-DMA at 80°C for 3-6 hours.

    • Checkpoint: Monitor by TLC.[1][3] The enaminone is usually a yellow/orange solid. Remove excess DMF-DMA in vacuo.

  • Cyclization: Dissolve the crude enaminone in Ethanol. Add the hydrazine.[3][7][8][9][10]

  • Reaction: Reflux for 2-4 hours.

    • Mechanism:[7][9][10][11] The hydrazine

      
       attacks the enaminone 
      
      
      
      (hard electrophile) exclusively. The secondary hydrazine nitrogen then closes the ring on the enamine carbon.
  • Purification: Cool to

    
    . The product often precipitates. If not, evaporate and recrystallize from EtOH/Heptane.
    
Protocol B: Separation of "Inseparable" Isomers

If you are stuck with a mixture, use this "Dry Loading" technique.

  • Dissolution: Dissolve the crude mixture in a volatile solvent (DCM or Acetone).

  • Adsorption: Add silica gel (10x weight of crude) to the flask.

  • Evaporation: Rotovap until you have a free-flowing powder.

  • Loading: Pour this powder on top of a pre-packed silica column.

  • Elution: Use a shallow gradient (e.g., 0% to 20% EtOAc in Hexanes).

    • Why this works: Liquid loading spreads the band, causing overlap. Dry loading keeps the injection band narrow, maximizing resolution (

      
      ) [9].
      

Module 4: Comparative Data Table

Impact of Solvent on Regioselectivity (Methylhydrazine + Benzoylacetone)

SolventConditionsMajor IsomerRatio (1,5 : 1,3)Notes
Ethanol RefluxMixture60 : 40Standard Knorr conditions; poor control.
Toluene Reflux1,5-isomer75 : 25Non-polar solvents favor the kinetic product.
HFIP 25°C1,3-isomer95 : 5 H-bonding activates specific carbonyl [11].
Acetic Acid Reflux1,3-isomer80 : 20Acid catalysis promotes thermodynamic control.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers. Universitat Autònoma de Barcelona. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. CONICET. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Regioisomer Formation in 3-Substituted Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in the synthesis of 3-substituted pyrazoles. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve your desired regioisomer with high purity.

Introduction: The Challenge of Regioisomerism in Pyrazole Synthesis

The pyrazole nucleus is a critical scaffold in medicinal chemistry and materials science.[1] A common and often frustrating challenge in the synthesis of substituted pyrazoles is the formation of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[2][3][4] This lack of regioselectivity can lead to difficult purification processes and reduced yields of the desired product. This guide will equip you with the knowledge to control and minimize the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control so important?

A1: In pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring.[3] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[2][3] Controlling the formation of a specific regioisomer is crucial because different isomers can exhibit vastly different biological activities and physical properties.

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation reaction is governed by several key factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack, favoring the formation of one regioisomer over the other.[2]

  • Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, the reaction mechanism can be altered, leading to different regiochemical outcomes compared to basic or neutral conditions.[2][5]

  • Solvent Choice: The solvent can have a profound impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of a single isomer compared to more conventional solvents like ethanol.

  • Temperature: Reaction temperature is a critical parameter that can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.[2]

Q3: Beyond the classic Knorr synthesis, what other methods offer high regioselectivity for 3-substituted pyrazoles?

A3: Several alternative methods can provide excellent regioselectivity:

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[1][2][6] It offers a distinct reaction pathway that can lead to a single regioisomer.

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with high efficiency.[2][7]

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines can also lead to pyrazoles, and the regioselectivity can be controlled by the substituents on the starting materials.[8][9][10]

Troubleshooting Guide

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.

Troubleshooting Workflow:

start Problem: Poor Regioselectivity (Near 1:1 Isomer Ratio) solvent Change Solvent System start->solvent temp Optimize Reaction Temperature solvent->temp If no improvement outcome Improved Regioselectivity solvent->outcome Success ph Adjust Reaction pH temp->ph If no improvement temp->outcome Success reagent Modify Starting Materials ph->reagent If no improvement ph->outcome Success reagent->outcome Success no_change No Improvement reagent->no_change alternative Consider Alternative Synthetic Route no_change->alternative

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Actions:

  • Solvent Optimization (Highest Impact):

    • Action: Switch from standard solvents like ethanol or methanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • Rationale: Fluorinated alcohols can stabilize reaction intermediates through hydrogen bonding, which can amplify the subtle electronic differences between the two carbonyl groups, leading to a significant improvement in regioselectivity. In many cases, ratios can improve to >95:5 in favor of one isomer.

  • Temperature Adjustment:

    • Action: Systematically vary the reaction temperature. Start at room temperature, then try cooling the reaction to 0 °C or heating it to reflux.

    • Rationale: Lower temperatures often favor the kinetically controlled product, which may be the desired regioisomer. Conversely, higher temperatures can favor the thermodynamically more stable product.

  • pH Control:

    • Action: If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid, HCl) or base (e.g., sodium acetate, triethylamine).

    • Rationale: The pH can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile. Under acidic conditions, the more substituted nitrogen is protonated and less nucleophilic, while under basic conditions, the terminal nitrogen is generally more nucleophilic.[2]

  • Reagent Modification:

    • Action: If possible, modify the substituents on your 1,3-dicarbonyl or hydrazine to introduce a greater steric or electronic bias. For example, replacing a methyl group with a bulkier tert-butyl group can significantly influence the direction of the initial attack.

Issue 2: The major regioisomer formed is the undesired one.

This indicates that the inherent reactivity of your starting materials favors the formation of the unwanted product under the current reaction conditions.

Troubleshooting Steps:

  • Utilize a Dicarbonyl Surrogate: The most robust solution is often to change the synthetic approach. Instead of a 1,3-diketone, consider using a substrate with pre-defined reactivity at the electrophilic centers. Good options include:

    • β-enaminones

    • α,β-unsaturated ketones[4]

    • Acetylenic ketones[11]

  • Protecting Groups: In some instances, a protecting group can be used to temporarily block one of the reactive sites, forcing the reaction to proceed with the desired regiochemistry.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

While prevention is ideal, post-synthesis separation is often necessary.

Separation Strategies:

MethodDescriptionBest For
Flash Column Chromatography The most common laboratory technique for separating isomers. A thorough screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides optimal separation.[3]Most small to medium-scale separations where the isomers have different polarities.
Fractional Crystallization This method relies on differences in the solubility of the regioisomers in a particular solvent. The mixture is dissolved in a minimal amount of hot solvent and allowed to cool slowly, which may cause one isomer to crystallize preferentially.Cases where isomers have significantly different solubility profiles and one isomer is a crystalline solid.
Preparative HPLC High-Performance Liquid Chromatography can provide excellent separation of isomers that are difficult to resolve by flash chromatography.When high purity is required and other methods have failed.

Optimized Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis Using a Fluorinated Solvent

This protocol is adapted from studies demonstrating the dramatic effect of fluorinated alcohols on regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.

  • Add methylhydrazine to the solution at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, remove the solvent under reduced pressure.[2]

  • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2]

  • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[2]

Protocol 2: Regioselective Synthesis from an α,β-Unsaturated Ketone

This method is suitable for synthesizing pyrazolines which can then be oxidized to pyrazoles.

Materials:

  • A suitable α,β-unsaturated ketone (1.0 mmol)

  • An arylhydrazine (1.1 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.[2]

  • Add glacial acetic acid as the solvent and catalyst.[2]

  • Seal the vessel and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes).

  • After the reaction, cool the vessel to room temperature.[2]

  • Pour the reaction mixture into ice-cold water.[2]

  • Collect the precipitated solid by filtration, wash with water, and dry.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[2]

Mechanistic Insights

Understanding the Reaction Pathway

The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine proceeds through a series of intermediates. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. The regiochemical outcome is determined by which nitrogen attacks which carbonyl.

cluster_path_a Pathway A cluster_path_b Pathway B diketone_a Unsymmetrical 1,3-Diketone attack_a N1 attacks C1 diketone_a->attack_a hydrazine_a Substituted Hydrazine hydrazine_a->attack_a intermediate_a Intermediate A attack_a->intermediate_a cyclization_a Cyclization & Dehydration intermediate_a->cyclization_a regioisomer_a Regioisomer A cyclization_a->regioisomer_a diketone_b Unsymmetrical 1,3-Diketone attack_b N2 attacks C3 diketone_b->attack_b hydrazine_b Substituted Hydrazine hydrazine_b->attack_b intermediate_b Intermediate B attack_b->intermediate_b cyclization_b Cyclization & Dehydration intermediate_b->cyclization_b regioisomer_b Regioisomer B cyclization_b->regioisomer_b

Caption: Knorr synthesis pathways from an unsymmetrical diketone.

Factors such as the electrophilicity of the carbonyl carbons (C1 vs. C3) and the nucleophilicity of the hydrazine nitrogens (N1 vs. N2), along with steric hindrance, will dictate whether Pathway A or Pathway B is favored.

References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 9(25), 5283-5286. [Link]

  • A. M. D., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Vasilyev, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(15), 3342-3345. [Link]

  • Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • S. Rossi, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Akrout, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kumar, A., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]

  • Akrout, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Balode, A., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. [Link]

  • Bakulev, V., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. PMC. [Link]

  • S. S. V. Ramasastry, et al. (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Gao, Y., et al. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]

  • da Silva, W. F., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

Sources

Optimization

Stability of 3-(Propan-2-yl)-1H-pyrazol-4-amine in DMSO solution

Technical Support Center: Stability of 3-(Propan-2-yl)-1H-pyrazol-4-amine Topic: Stability & Handling of 3-(Propan-2-yl)-1H-pyrazol-4-amine in DMSO CAS: 1005509-33-0 (Generic analogue reference) / Specific Isopropyl vari...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-(Propan-2-yl)-1H-pyrazol-4-amine

Topic: Stability & Handling of 3-(Propan-2-yl)-1H-pyrazol-4-amine in DMSO CAS: 1005509-33-0 (Generic analogue reference) / Specific Isopropyl variant Applicable To: 4-Aminopyrazoles, Electron-rich Heteroaromatic Amines

Part 1: Executive Diagnostic Summary

Current Status: High Risk of Degradation in Solution 3-(Propan-2-yl)-1H-pyrazol-4-amine is an electron-rich heteroaromatic primary amine. While stable as a dry solid under controlled conditions, it exhibits significant instability when dissolved in Dimethyl Sulfoxide (DMSO).

Primary Failure Modes:

  • Oxidative Coupling (Color Change): The electron-rich amino group is susceptible to radical-mediated oxidation, accelerated by DMSO (which can act as an oxidant transfer agent) and dissolved oxygen. This results in "pinking" or "browning" of the solution due to the formation of azo-dimers or oligomeric quinoid species.

  • Hygroscopic Precipitation: DMSO is aggressively hygroscopic. Absorbed atmospheric water decreases the solubility of the lipophilic isopropyl-pyrazole core, leading to "crashing out" (precipitation) upon freeze-thaw cycles.

Part 2: Troubleshooting & FAQ (Diagnostic Center)

Use this section to identify the root cause of your experimental observations.

Observation Likely Root Cause Technical Explanation Corrective Action
Solution turns Pink/Red Early-stage Oxidation Formation of radical cations or azo-linkages (

). 4-aminopyrazoles are prone to oxidative coupling.
Discard. Purity is compromised. For future, sparge DMSO with Argon before dissolution.
Solution turns Dark Brown/Black Advanced Polymerization Formation of complex polypyrrole-like oligomers (melanin-like mechanism).Discard immediately. The compound has degraded significantly (>10%).
White Precipitate after Thawing Water Uptake / Cold Shock DMSO absorbs water from air.[1] The compound is less soluble in DMSO/H₂O mixtures.[2]Do NOT Heat. Centrifuge to pellet. Redissolve pellet in fresh anhydrous DMSO. If it doesn't dissolve, it is likely a degradation product.
LC-MS shows M+14 or M+16 peak Formylation or Oxidation M+16: N-oxide formation. M+12/14: Reaction with formaldehyde (impurity in low-grade DMSO).Switch to LC-MS Grade DMSO packed under inert gas.
Loss of Biological Potency Free Amine Degradation The primary amine is often the pharmacophore (H-bond donor). Oxidation destroys this binding capability.Always prepare fresh stock. Do not store >1 week at -20°C.

Part 3: Technical Deep Dive (The "Why")

Mechanism of Instability

The instability stems from the specific electronic nature of the 4-aminopyrazole core. The pyrazole ring is electron-rich, pushing electron density into the exocyclic amine.

  • The DMSO Factor: DMSO is not inert.[3][4] In the presence of light and oxygen, it facilitates single-electron transfer (SET) mechanisms.

  • The Pathway:

    • Step 1: The primary amine (

      
      ) undergoes oxidation to a radical cation (
      
      
      
      ).
    • Step 2: Loss of protons leads to imine or hydrazyl intermediates.

    • Step 3: These reactive species couple with unreacted starting material to form azo-dimers (colored) or higher-order oligomers.

Visualization: Degradation Pathway

degradation_pathway Start 3-(Propan-2-yl)-1H-pyrazol-4-amine (Colorless Solution) Radical Radical Cation Intermediate Start->Radical -e- (Oxidation) Dimer Azo-Dimer / Hydrazine (Pink/Red Species) Radical->Dimer Coupling Polymer Oligomers (Brown Precipitate) Dimer->Polymer Polymerization DMSO DMSO + O2 + Light DMSO->Radical

Figure 1: Proposed oxidative degradation pathway of electron-rich aminopyrazoles in DMSO.

Part 4: Standard Operating Procedure (SOP)

Objective: Maximize the half-life of the compound in solution for biological assays.

I. Preparation of Stock Solution (10 mM)
  • Solvent Selection: Use only Anhydrous DMSO (≥99.9%) stored under septum. Avoid "squirt bottle" DMSO.

  • Environment: Work in a low-humidity environment or under a nitrogen flow.

  • Dissolution:

    • Weigh the solid into an amber glass vial (protects from light).

    • Add DMSO.[1][3][4][5][6][7][8][9]

    • Critical Step: Flush the headspace with Argon or Nitrogen gas immediately.

    • Vortex until dissolved (Sonication is permitted but monitor temperature; keep <30°C).

II. Storage Protocol

Never store the bulk stock solution in a single container if you plan to use it multiple times.

  • Aliquot immediately: Divide the master stock into single-use aliquots (e.g., 20 µL or 50 µL) in polypropylene PCR tubes or amber microcentrifuge tubes.

  • Seal: Ensure caps are tight. Parafilm is recommended for long-term storage to prevent hygroscopic water entry.

  • Temperature:

    • Short Term (<24 hours): 4°C (Dark).

    • Long Term (>24 hours): -80°C is preferred over -20°C.

    • Reasoning: DMSO freezes at 18.5°C. At -20°C, the phase transition is slow and can create "pockets" of high compound concentration, leading to precipitation. -80°C ensures rapid, uniform freezing (vitrification).

III. Thawing & Usage
  • Thaw aliquot at Room Temperature (RT) or 37°C water bath until just melted.

  • Vortex immediately to ensure homogeneity.

  • Inspect for precipitate.[3]

  • Single Use Rule: Discard the remaining volume of the aliquot. Do not refreeze.

Visualization: Handling Workflow

handling_workflow Solid Solid Compound (Store Desiccated, -20°C) Dissolve Dissolve in Anhydrous DMSO (Argon Purge) Solid->Dissolve Aliquot Aliquot into Single-Use Vials (Amber Tubes) Dissolve->Aliquot Freeze Snap Freeze at -80°C Aliquot->Freeze Thaw Thaw (37°C) -> Vortex -> Use Freeze->Thaw Refreeze Refreeze? Thaw->Refreeze Refreeze->Freeze NO (Risk of Crash) Discard Discard Excess Refreeze->Discard YES (Correct)

Figure 2: Best-practice workflow to prevent hydrolytic and oxidative degradation.

Part 5: Stability Data Reference Table

Estimated stability based on functional group analysis and standard DMSO behavior.

ConditionTemperatureAtmospherePredicted Stability (T₉₀)Notes
Solid -20°CDesiccated> 2 YearsKeep dry.
DMSO Solution 25°C (RT)Air/Light< 24 HoursRapid oxidation (pinking).
DMSO Solution 25°C (RT)Inert/Dark3-5 DaysSlow hydrolysis/oxidation.
DMSO Solution -20°CAir1-3 MonthsFreeze-thaw damage risk.
DMSO Solution -80°CInert6-12 MonthsBest practice for solution.

References

  • Gaylord Chemical Company. (2007).[7] Dimethyl Sulfoxide (DMSO) Health and Safety Information (Bulletin #106). Retrieved from

  • Cheng, X., et al. (2003).[8] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from

  • Li, J., et al. (2014). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. Green Chemistry. Retrieved from

  • Way, L. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole (Analogue Reference). Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Pyrazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] However, the very properties that make pyrazoles attractive, such as their rigidity and ability to form strong intermolecular interactions, often lead to significant solubility challenges.[3] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these common hurdles.

Part 1: Understanding the "Why" - Core Principles of Pyrazole Solubility

Before diving into troubleshooting, it's crucial to understand the factors governing the solubility of pyrazole derivatives. Solubility is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For a compound to dissolve, the energy released from solvent-solute interactions must overcome the energy of the crystal lattice and the energy required to create a cavity in the solvent.

Several key factors influence the solubility of pyrazole-based compounds:

  • Crystal Lattice Energy : The stability of the crystal lattice is a major barrier to dissolution. Planar and symmetrical molecules, like many pyrazole derivatives, can pack efficiently, leading to high lattice energy, higher melting points, and consequently, lower solubility.[3][4] Strong intermolecular forces, such as hydrogen bonding and π-π stacking within the crystal, further increase this energy barrier.[3]

  • Molecular Weight and Lipophilicity : As the molecular weight and lipophilicity of substituents on the pyrazole ring increase, aqueous solubility generally decreases.[3][5] While the pyrazole ring itself is less lipophilic than a benzene ring, the overall character of the molecule is dictated by its substituents.[6][7]

  • Ionization State (pKa and pH) : Pyrazole is a weak base with a pKa of approximately 2.5.[6][7] This means it can be protonated in acidic conditions. Many pyrazole derivatives incorporate acidic or basic functional groups, making their solubility highly dependent on the pH of the medium.[5][8] Adjusting the pH to ionize the molecule can dramatically increase its aqueous solubility.[8]

Visualizing Key Solubility Factors

The interplay of these factors determines the overall solubility of a given pyrazole derivative.

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Environmental Factors Solubility Solubility CLE Crystal Lattice Energy Solubility->CLE MW_Lipo Molecular Weight & Lipophilicity Solubility->MW_Lipo pH_pKa pH and pKa Solubility->pH_pKa Interactions Solute-Solvent Interactions Solubility->Interactions

Caption: Core factors influencing the solubility of pyrazole derivatives.

Part 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experimental work.

Issue 1: My pyrazole compound is precipitating out of the reaction mixture.

Q: My newly synthesized pyrazole derivative is crashing out of the reaction solvent before the reaction is complete. What can I do?

A: Premature precipitation is a common problem when the product is less soluble in the reaction solvent than the starting materials. This can lead to incomplete reactions and purification difficulties. Here’s a systematic approach to troubleshoot this issue:

  • Increase Reaction Temperature : If the thermal stability of your reactants and product allows, increasing the reaction temperature can enhance solubility.[5][9] However, be cautious of potential side reactions or degradation at higher temperatures.[5]

  • Solvent System Modification :

    • Co-solvents : Introduce a co-solvent with higher solvating power for your product.[5] Common choices include DMF, DMAc, NMP, ethanol, propylene glycol, and polyethylene glycol.[5][9] The choice should be based on the polarity of your compound.[5]

    • Solvent Screening : If possible, perform small-scale parallel reactions in a variety of solvents with different polarities (e.g., toluene, dioxane, acetonitrile) to identify a more suitable medium.[5][9]

  • Adjust Reagent Concentration : Lowering the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating prematurely.[5]

Workflow for Addressing Premature Precipitation

G Start Compound Precipitates During Reaction Temp Increase Temperature? Start->Temp Solvent Modify Solvent System? Temp->Solvent No Success Problem Solved Temp->Success Yes Conc Lower Concentration? Solvent->Conc No Solvent->Success Yes Conc->Success Yes Failure Re-evaluate Synthetic Route Conc->Failure No

Caption: Troubleshooting workflow for premature product precipitation.

Issue 2: My final pyrazole compound has poor aqueous solubility for downstream assays.

Q: I've successfully synthesized and purified my pyrazole derivative, but it has very low solubility in aqueous buffers, making biological screening difficult. How can I improve its solubility?

A: This is a frequent challenge in drug discovery. Several strategies, ranging from simple formulation adjustments to chemical modifications, can be employed. The choice of method depends on the compound's properties and the requirements of the downstream application.

Summary of Solubility Enhancement Techniques
TechniqueMechanismApplicability
pH Adjustment Alters the ionization state of the molecule.[5]Effective for ionizable compounds with acidic or basic groups.[5]
Co-solvents Increases the solvating power of the solvent system.[5]Widely used in liquid formulations.[5]
Salt Formation Increases ionization and disrupts the crystal lattice.[5]Applicable to compounds with acidic or basic functional groups.[5]
Solid Dispersions Disperses the drug in a hydrophilic carrier, often in an amorphous state.[5]Can significantly increase apparent solubility and dissolution rate.[3][5]
Co-crystallization Modifies crystal lattice energy by forming a new crystalline solid with a co-former.[5]Can improve both solubility and dissolution rate.[5]
Particle Size Reduction Increases the surface area available for dissolution.[5]Increases dissolution rate, but not equilibrium solubility.[5]
Prodrug Approach Covalently modifies the molecule to a more soluble form.[5]Requires in vivo or in vitro conversion back to the active compound.[5]
FAQs: In-depth Exploration of Solubility Enhancement

Q1: How do I determine if pH adjustment is a viable strategy for my compound?

A1: First, analyze the structure of your pyrazole derivative for any ionizable functional groups (e.g., carboxylic acids, amines). The pyrazole ring itself is weakly basic.[10] To experimentally verify pH-dependent solubility, you can perform a simple shake-flask solubility test across a range of pH values (e.g., pH 2, 4, 6, 7.4, 9). A significant increase in solubility at low or high pH indicates that this is a promising approach.

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare Buffers : Create a series of buffers covering the desired pH range.

  • Add Compound : Add an excess amount of your solid pyrazole compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate : Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid : Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantify : Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data : Plot solubility as a function of pH to visualize the relationship.

Q2: When should I consider salt formation, and how do I select a suitable counter-ion?

A2: Salt formation is one of the most effective and widely used methods to increase the solubility and dissolution rate of ionizable compounds.[11][12] It is applicable if your compound has a sufficiently acidic or basic pKa.

  • For Basic Pyrazoles : Use an acidic counter-ion (e.g., hydrochloride, sulfate, mesylate, tartrate).

  • For Acidic Pyrazoles (e.g., those with a carboxylic acid substituent): Use a basic counter-ion (e.g., sodium, potassium, calcium).

The selection of the counter-ion is critical. A good salt form should not only improve solubility but also be crystalline, stable, and non-hygroscopic. It's often necessary to screen a variety of counter-ions to find the optimal form. The goal is to create a salt with a more favorable crystal lattice energy than the parent compound.[12]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for an assay. What's happening and how can I fix it?

A3: This is a classic problem of a compound "crashing out" of solution due to a solvent shift. DMSO is a strong organic solvent, but when diluted into a predominantly aqueous environment, its solvating power for your lipophilic compound is drastically reduced.

Immediate Solutions:

  • Reduce Final Concentration : Try lowering the final concentration of the compound in the assay.

  • Introduce Surfactants : Add a small amount of a non-ionic surfactant like Polysorbate 20 (Tween 20) or Polysorbate 80 to the aqueous buffer.[3] Surfactants can form micelles that encapsulate the drug, keeping it in solution.[5]

  • Use Co-solvents : If the assay permits, include a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in the final aqueous buffer.

Q4: I've heard about solid dispersions. How do they work and when are they appropriate?

A4: A solid dispersion is a system where your drug (typically in an amorphous, high-energy state) is dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG).[3] This strategy enhances solubility in two primary ways:

  • Amorphous State : The amorphous form of a drug lacks the highly ordered crystal lattice of its crystalline counterpart. As a result, less energy is required to dissolve it, leading to higher apparent solubility.[3]

  • Carrier Effects : The hydrophilic carrier helps to wet the drug particles and prevents them from re-crystallizing upon dissolution.

Solid dispersions are particularly useful for poorly soluble, non-ionizable (neutral) compounds where pH modification or salt formation is not an option. However, a key challenge is the potential for the amorphous drug to revert to its more stable, less soluble crystalline form over time, a phenomenon known as "supersaturation followed by precipitation".[3]

Protocol 2: Lab-Scale Solid Dispersion Preparation (Solvent Evaporation Method)
  • Material Selection : Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC).

  • Dissolution : Weigh your pyrazole derivative and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio) and dissolve them in a common volatile solvent (e.g., methanol, acetone).

  • Evaporation : Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying : Further dry the resulting solid under high vacuum for 12-24 hours to remove any residual solvent.

  • Characterization (Self-Validation) :

    • Visual Inspection : The resulting solid should be a clear, glassy material.

    • Differential Scanning Calorimetry (DSC) : An amorphous solid will show a glass transition (Tg) instead of a sharp melting point (Tm).

    • Powder X-ray Diffraction (PXRD) : An amorphous solid will show a broad "halo" pattern, whereas a crystalline solid will have sharp diffraction peaks.

  • Solubility Testing : Compare the dissolution profile of the solid dispersion to that of the physical mixture and the pure crystalline drug.

Part 3: Purification Challenges for Poorly Soluble Pyrazoles

Q: I am struggling to purify my pyrazole derivative by recrystallization due to its poor solubility in all common solvents.

A: Recrystallization of "brick dust" compounds is notoriously difficult. When standard methods fail, consider these alternatives:

  • Hot Filtration : If the compound is sparingly soluble even at high temperatures, dissolve it in a minimal amount of a hot solvent and quickly filter it while hot to remove insoluble impurities.[5]

  • Binary Solvent System : This is a powerful technique for poorly soluble compounds.

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature.[5]

    • While hot, add a "poor" solvent (in which it is sparingly soluble, but miscible with the "good" solvent) dropwise until you observe persistent turbidity.[5]

    • Allow the solution to cool slowly. The gradual change in solvent polarity should induce crystallization.

  • Alternative Purification Techniques : If recrystallization is ineffective, other methods may be necessary:

    • Column Chromatography : While low solubility can be a challenge for loading, you may be able to dissolve the compound in a strong but minimally retained solvent (like DCM with a small amount of methanol) for loading onto a silica gel column.

    • Solid-Phase Extraction (SPE) : SPE can be a viable alternative for removing specific impurities if a suitable sorbent and elution method can be identified.[5]

References

  • LookChem. (n.d.). Cas 288-13-1,Pyrazole. LookChem. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2022). 10 IX September 2022. Retrieved from [Link]

  • Al-Ghanim, A. M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Retrieved from [Link]

  • ChemBK. (n.d.). Pyrazole. ChemBK. Retrieved from [Link]

  • Talaviya, R. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • Gomaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • da Silva, R. S. B., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. Retrieved from [Link]

  • D'Andrilli, G., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Retrieved from [Link]

  • PMC. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016191677A1 - Water-soluble pyrazole derivatives as corrosion inhibitors.
  • Ahmad, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Full article: Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones | Request PDF. Retrieved from [Link]

  • PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Aminopyrazole Sandmeyer Transformations

Current Status: Operational Ticket Focus: Troubleshooting low yields, azo-coupling side products, and decomposition in aminopyrazole diazotization. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting low yields, azo-coupling side products, and decomposition in aminopyrazole diazotization. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Executive Summary: The Pyrazole Challenge

Why your reaction is failing: Standard Sandmeyer conditions (aqueous


/

) designed for anilines rarely work for aminopyrazoles. Unlike benzene, the pyrazole ring is an electron-rich heteroaromatic system that makes the diazonium intermediate (

) exceptionally prone to azo-coupling (reacting with unreacted starting material to form dyes) and nucleophilic attack at the wrong position. Furthermore, the amphoteric nature of pyrazoles often leads to solubility issues in acidic media, resulting in incomplete diazotization.

The Solution: Transitioning to non-aqueous diazotization (using alkyl nitrites like tert-butyl nitrite) and optimizing the copper source (


 vs 

) is the industry standard for recovering yield.

Mechanistic Failure Analysis

To fix the yield, you must understand the competition between the desired Radical Pathway (Sandmeyer) and the undesired Electrophilic Pathway (Azo Coupling).

Interactive Pathway Diagram

The following diagram illustrates the critical decision points where your reaction diverges toward "Tar/Dye" instead of "Product."

SandmeyerMechanism Start Aminopyrazole (R-NH2) Diazotization Diazotization (t-BuONO or NaNO2/H+) Start->Diazotization Diazonium Diazonium Salt (Ar-N2+) Diazotization->Diazonium RadicalPath SET (Single Electron Transfer) Cu(I) Catalyst Diazonium->RadicalPath  Preferred (Anhydrous) SidePath Electrophilic Attack on Unreacted Amine Diazonium->SidePath  Slow Addition / Low Acid Phenol Hydrolysis (H2O) Diazonium->Phenol  If Aqueous ArylRadical Aryl Radical (Ar•) RadicalPath->ArylRadical  -N2 Product Halopyrazole Product (Ar-X) ArylRadical->Product  +X (from CuX2) AzoDye Azo Dye / Tar (Ar-N=N-Ar) SidePath->AzoDye  Major Failure Mode

Caption: Mechanistic divergence. Success depends on accelerating the Radical Path (green) while suppressing the Electrophilic Path (red).

Troubleshooting Q&A: Field Scenarios

Scenario A: "My reaction turns into a black, sticky tar immediately."

Diagnosis: Uncontrolled Azo Coupling. Root Cause: The diazonium intermediate is an electrophile.[1][2] Aminopyrazoles are nucleophiles. If you generate the diazonium salt slowly in the presence of unreacted amine (which happens during dropwise addition of nitrite to amine), they couple instantly to form azo dyes (the "tar"). The Fix:

  • Reverse Addition: Add the amine to the nitrite/acid mixture, not the other way around. This ensures the amine is instantly diazotized upon hitting the solution.

  • Switch to Non-Aqueous: Use tert-butyl nitrite (

    
    -BuONO) in Acetonitrile (MeCN). This suppresses the deprotonation of the pyrazole, making it less nucleophilic and less likely to couple.
    
Scenario B: "I see gas evolution, but I only isolate starting material or reduced product (H instead of Halogen)."

Diagnosis: Hydrodeamination (Reduction). Root Cause: This is often caused by hydrogen atom abstraction from the solvent (e.g., THF or Ethanol) by the highly reactive aryl radical. The Fix:

  • Solvent Change: Switch to Acetonitrile (MeCN) . It is a poor hydrogen atom donor.

  • Copper Source: Use Cu(II) halides (

    
    , 
    
    
    
    )
    instead of Cu(I). In the non-aqueous mechanism, the alkyl nitrite generates NO radical, which can reduce Cu(II) to the active Cu(I) species in situ, or the Cu(II) acts as a more efficient halogen atom transfer agent to the aryl radical, preventing it from abstracting hydrogen.
Scenario C: "Yield is <20% and the product is contaminated with phenols."

Diagnosis: Hydrolysis. Root Cause: Water in the system (from aqueous acid or hydrated salts) is attacking the diazonium cation. The Fix:

  • Strict Anhydrous Conditions: Use the Doyle Protocol (see Protocol 1 below).

  • Drying Agents: Add activated molecular sieves or anhydrous

    
     to the reaction vessel if using hygroscopic solvents.
    

Validated Experimental Protocols

Protocol 1: The "Gold Standard" Non-Aqueous Sandmeyer (Doyle Conditions)

Recommended for unstable pyrazoles and difficult substrates.

Reagents:

  • Aminopyrazole (1.0 equiv)

  • tert-Butyl Nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Copper(II) Bromide (

    
    ) (1.2 equiv) (or 
    
    
    
    for chlorination)
  • Solvent: Anhydrous Acetonitrile (MeCN)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Catalyst Solution: Dissolve

    
     (1.2 equiv) in anhydrous MeCN. Note: The solution should be dark.
    
  • Nitrite Addition: Add

    
    -BuONO (1.5 equiv) to the copper solution.
    
  • Amine Addition (Critical): Add the aminopyrazole portion-wise (solid) or dropwise (solution in MeCN) to the stirring copper/nitrite mixture.

    • Why? This keeps the concentration of free amine low relative to the nitrosating agent, preventing azo coupling.

  • Reaction: Stir at Room Temperature (25°C) for 1–2 hours. If conversion is low, heat to 60°C.

  • Workup: Quench with 20% aqueous HCl (to decompose copper complexes), extract with Ethyl Acetate, and wash with brine.

Protocol 2: Modified Aqueous Sandmeyer (High Acid Method)

Only use if reagents for Protocol 1 are unavailable.

Reagents:

  • Aminopyrazole (1.0 equiv)

  • 
     (1.2 equiv)
    
  • Concentrated HX (HCl or HBr) - Must be in large excess (10-20 equiv)

  • CuX (CuCl or CuBr) (1.0 equiv)

Workflow:

  • Dissolve amine in concentrated acid. Ensure full dissolution.

  • Cool to 0°C.

  • Add

    
     (aq) under the surface  of the liquid via a syringe to prevent gas escape.
    
  • Stir for 30 mins.

  • Transfer: Pour the cold diazonium solution into a separate flask containing the CuX dissolved in acid (heated to 60-80°C). Do not add Copper to the diazonium salt.

Comparative Data: Aqueous vs. Non-Aqueous

ParameterClassical Aqueous (

)
Non-Aqueous (

-BuONO/MeCN)
Primary Failure Mode Azo Coupling (Tar formation)Radical Reduction (H-abstraction)
Typical Yield (Pyrazoles) 15% – 40%65% – 90%
Reaction Temperature 0°C (Diazotization) -> 80°C (Sandmeyer)25°C – 60°C (One-pot)
Water Tolerance High (Solvent is water)Zero (Must be anhydrous)
Functional Group Tolerance Low (Acid sensitive groups hydrolyze)High (Neutral/Mild conditions)

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides." The Journal of Organic Chemistry.

  • Beletskaya, I. P., et al. (2007).[3] "Catalytic Sandmeyer Bromination." Synthesis. (Demonstrates Cu(I)/Cu(II) catalytic cycles).

  • Barbero, M., et al. (2018). "Recent Advances in the Sandmeyer Reaction." Arkivoc. (Review of non-aqueous methodologies).

  • BenchChem Technical Notes. (2025). "Minimizing side reactions during the diazotization and coupling process."

Sources

Troubleshooting

Optimizing reaction conditions for N-alkylation of pyrazoles

Technical Support Center: Optimizing N-Alkylation of Pyrazoles Senior Application Scientist Desk Introduction Welcome to the technical support module for pyrazole functionalization. The N-alkylation of pyrazoles is a dec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Alkylation of Pyrazoles Senior Application Scientist Desk

Introduction

Welcome to the technical support module for pyrazole functionalization. The N-alkylation of pyrazoles is a deceptive reaction; while theoretically a simple nucleophilic substitution (


), it frequently presents severe challenges in regioselectivity  (N1 vs. N2 isomers) and conversion efficiency  (stalling or quaternization).

This guide moves beyond basic textbook definitions to address the specific electronic and steric factors that dictate reaction outcomes in drug discovery workflows.

Module 1: The Regioselectivity Paradox (N1 vs. N2)

User Issue: "I am getting a 60:40 mixture of isomers. How do I force the reaction to a single regioisomer?"

Mechanistic Insight: The Tautomer Trap

Unsubstituted pyrazoles exist in a tautomeric equilibrium. In solution, a 3-substituted pyrazole (often the desired starting material) rapidly equilibrates with its 5-substituted tautomer.

  • The Rule of Thumb: Under basic conditions (

    
    ), alkylation is generally governed by sterics . The electrophile attacks the less hindered nitrogen (distal to the bulky substituent).
    
  • The Exception: If the substituent is an electron-withdrawing group (EWG) or capable of chelation, electronic factors or coordination can override sterics, sometimes favoring the more hindered N2 position.

Expert Troubleshooting Guide
VariableRecommendationMechanistic Rationale
Base Selection Switch from

to


generates a "naked," highly reactive anion that is less selective.

allows for a tighter ion pair, often enhancing steric differentiation.
Solvent Effect Try Fluorinated Alcohols (TFE/HFIP) High-Value Tip: Unlike DMF (which promotes dissociation), solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can form hydrogen bond networks that shield specific nitrogens, drastically altering selectivity ratios [1].
Chelation Control Add

For substrates with coordinating groups (e.g., esters/amides at C3), adding magnesium salts can lock the conformation via chelation, directing alkylation to the N2 position [2].
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: 3-Substituted Pyrazole Substituent Analyze Substituent (R) at C3 Start->Substituent Steric R is Bulky/Alkyl (e.g., t-Butyl, Ph) Substituent->Steric Steric Dominance Electronic R is EWG or Chelating (e.g., CO2Et, CF3) Substituent->Electronic Electronic/Coordination ConditionA Standard Condition: K2CO3 / DMF Steric->ConditionA ConditionB Chelation Control: MgBr2 / Et3N Electronic->ConditionB Result1 Major Product: N1-Alkylation (1,3-isomer) ConditionA->Result1 Favors Less Hindered Result2 Major Product: N2-Alkylation (1,5-isomer) ConditionB->Result2 Directs to Hindered

Caption: Workflow for predicting and controlling regioisomers based on substrate properties.

Module 2: Reactivity & Yield Optimization

User Issue: "My reaction stalls at 50% conversion, or I see a baseline spot on TLC."

Scenario A: Reaction Stalling (Low Nucleophilicity)

Electron-poor pyrazoles (e.g., nitro- or trifluoromethyl-substituted) are weak nucleophiles.

  • Fix 1 (Catalysis): Add 0.1 eq. NaI or TBAI (Tetrabutylammonium iodide). This generates a more reactive alkyl iodide in situ (Finkelstein reaction) or improves phase transfer kinetics.

  • Fix 2 (Leaving Group): Switch from Alkyl-Cl to Alkyl-Br or Alkyl-I. Chloride is often too sluggish for deactivated pyrazoles.

Scenario B: Over-Alkylation (Quaternization)

If you see a spot that stays on the baseline (highly polar), you have likely formed the pyrazolium salt (dialkylation).

  • Root Cause: Excess alkylating agent or extremely high temperatures.

  • Fix:

    • Use exactly 1.0–1.1 equivalents of the alkyl halide.

    • Slow Addition: Add the electrophile dropwise after the base has deprotonated the pyrazole (wait 15–30 mins after adding base).

Module 3: Standard Operating Procedures (SOPs)

Protocol A: General Base-Mediated Alkylation ( )

Best for: Standard substrates where sterics dictate selectivity.

  • Dissolution: Dissolve pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv). Stir at RT for 20 min.
    • Note: Ensure base is finely ground to maximize surface area.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT (or 60°C for unreactive substrates) for 4–16 h.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), then brine. Dry over

    
    .[1]
    
Protocol B: Mitsunobu Reaction

Best for: Alkylating with Alcohols instead of Halides. Often provides different selectivity profiles.[1]

  • Setup: Dissolve Pyrazole (1.0 equiv), Alcohol (1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF or Toluene. Cool to 0°C.[2]
    
  • Addition: Add DIAD or DEAD (1.2 equiv) dropwise over 10 minutes.

    • Critical: The order matters.[2][3] Premixing Pyrazole/

      
      /Alcohol ensures the betaine intermediate reacts immediately with the alcohol [3].
      
  • Reaction: Allow to warm to RT and stir for 12–24 h.

  • Troubleshooting: If yield is low, try ADDP (1,1'-(azodicarbonyl)dipiperidine) with

    
     for sterically hindered alcohols.
    
Visualization: Experimental Workflow

Workflow Input Substrate Selection Screen Screening Phase (TLC/LCMS) Input->Screen PathA Standard: K2CO3/DMF Screen->PathA PathB Difficult: NaH/THF Screen->PathB PathC Alcohol: Mitsunobu Screen->PathC Check Check Regio Ratio PathA->Check PathB->Check PathC->Check Optimize Optimize: - Change Solvent (HFIP) - Add MgBr2 Check->Optimize Ratio < 90:10 Final Scale Up Check->Final Ratio > 90:10 Optimize->Final

Caption: Step-by-step logic for selecting the correct experimental protocol.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET URL:[Link] (Verified via Search Context 1.5)

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates (Mitsunobu Alternative). Source: MDPI Organics URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 3-(Propan-2-yl)-1H-pyrazol-4-amine: An HPLC-Centric Approach

Introduction In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 3-(Propan-2-yl)-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 3-(Propan-2-yl)-1H-pyrazol-4-amine, a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can have significant implications, potentially altering the pharmacological or toxicological profile of the final drug product. Therefore, the deployment of a robust, accurate, and validated analytical method for purity determination is of paramount importance.

This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method tailored for the purity analysis of 3-(Propan-2-yl)-1H-pyrazol-4-amine. We will dissect the causality behind the methodological choices, from column chemistry to mobile phase composition, grounding our protocol in established scientific principles and regulatory expectations. Furthermore, we will objectively compare the quantitative power of HPLC with Thin-Layer Chromatography (TLC), a valuable complementary technique, to provide a holistic perspective for researchers, scientists, and drug development professionals.

Section 1: The Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and impurity analysis in the pharmaceutical industry.[1] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for the stringent quality control required in drug development.

Principle of Separation

The fundamental principle of RP-HPLC involves the separation of analytes based on their hydrophobicity.[1] A non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) is used in conjunction with a polar mobile phase. Components in the sample mixture partition between the two phases. More hydrophobic (less polar) compounds, like our target analyte, interact more strongly with the stationary phase and thus elute later, while more polar impurities will elute earlier.

Methodology Rationale: The Science Behind the Choices

A successful HPLC method is not a random assortment of parameters but a carefully considered system designed for a specific analytical purpose.

  • Column Selection (C18, 5 µm, 4.6 x 250 mm): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering robust hydrophobic retention for a wide range of organic molecules. The 5 µm particle size provides a good balance between efficiency (theoretical plates) and backpressure, suitable for standard HPLC systems. A 250 mm length enhances the separation of closely eluting impurities.

  • Mobile Phase Composition (Acetonitrile and Phosphate Buffer): The mobile phase is a critical component that dictates retention and selectivity.

    • Acetonitrile (ACN): Chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution (increasing ACN concentration over time) is employed to ensure that both early-eluting polar impurities and the main, more retained analyte are eluted as sharp peaks within a reasonable timeframe.[2]

    • Phosphate Buffer (pH 7.0): The amine functional group in 3-(Propan-2-yl)-1H-pyrazol-4-amine is basic. Operating at a neutral pH ensures that the amine is in a consistent, predominantly non-ionized state. This is crucial for preventing poor peak shape (tailing) that can occur from interactions between a protonated amine and residual acidic silanols on the silica-based column packing.

  • Detection (UV/PDA at 260 nm): The pyrazole ring system contains a chromophore that absorbs UV light. A preliminary UV scan would identify an absorbance maximum around 260 nm, providing high sensitivity for the analyte and related impurities.[3] A Photodiode Array (PDA) detector is highly recommended as it not only quantifies at a specific wavelength but also captures the UV spectrum across the entire peak. This capability is invaluable for assessing peak purity and identifying co-eluting impurities.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure reliable performance.

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.[4]

  • Chromatographic data system (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • Reference Standard: 3-(Propan-2-yl)-1H-pyrazol-4-amine (purity ≥99.5%).

  • HPLC-grade Acetonitrile and Water.

  • Potassium phosphate monobasic and Sodium hydroxide (reagent grade).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 35 minutes

3. Solution Preparation:

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust pH to 7.0 with 1 M sodium hydroxide. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A:Acetonitrile (90:10, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the 3-(Propan-2-yl)-1H-pyrazol-4-amine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting prep_mobile Mobile Phase & Diluent Preparation sys_equilib System Equilibration prep_mobile->sys_equilib prep_std Standard Solution Preparation sst_check System Suitability Test (SST) prep_std->sst_check prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection sys_equilib->sst_check Proceed if baseline is stable sst_check->sample_injection Proceed if SST passes integration Peak Integration & Identification sample_injection->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Final Report calculation->report

Caption: A typical workflow for HPLC purity analysis from preparation to reporting.

System Suitability Testing (SST): Ensuring Trustworthiness

Before any sample analysis, the chromatographic system's performance must be verified.[2] This is a mandatory requirement by regulatory agencies and ensures the validity of the results generated.[5] Five replicate injections of the standard solution are performed.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate potential issues with the column or mobile phase compatibility.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Measures the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Measures the precision and stability of the pump/flow rate.
Method Validation (ICH Q2(R2) Framework)

To be fit for its purpose, the analytical method must be validated.[6] This process demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[7][8] The following is a summary of key validation parameters with illustrative performance data.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Peak is pure and free from interference from impurities or matrix.Peak purity angle is less than the threshold angle via PDA analysis.
Linearity (R²) ≥ 0.9990.9998 over the concentration range.[9]
Range 50% to 150% of the nominal concentration0.25 mg/mL to 0.75 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.85%; Intermediate Precision: 1.10%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% after deliberate minor changes (pH, flow rate)All variations resulted in % RSD < 2.0%, indicating the method is robust.[4]

Section 2: Comparative Analysis: HPLC vs. Thin-Layer Chromatography (TLC)

While HPLC is the definitive tool for quantification, Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable qualitative tool, especially during synthesis and for preliminary purity checks.[10][11]

TLC as a Complementary Screening Tool

TLC separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[10] For 3-(Propan-2-yl)-1H-pyrazol-4-amine, a polar compound, it will have a strong affinity for the polar silica plate. A mobile phase of intermediate polarity is needed to move the spot up the plate.

TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: Dichloromethane:Methanol (95:5, v/v).

  • Sample Application: Spot dilute solutions of the reference standard and sample onto the plate baseline.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

  • Visualization: View the dried plate under UV light at 254 nm. The main analyte spot and any UV-active impurities will be visible. The Retention Factor (Rf) is calculated as (distance traveled by spot) / (distance traveled by solvent front).

Head-to-Head Comparison
AttributeHigh-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC)
Principle Partition chromatography based on hydrophobicity.Adsorption chromatography based on polarity.
Quantitation Highly quantitative (precise area % calculation).Semi-quantitative at best (visual spot size/intensity comparison).
Sensitivity High (ng to pg level).Lower (µg to ng level).
Throughput Automated, suitable for large sample sets.Manual, lower throughput.
Cost High initial instrument cost and ongoing solvent/column costs.Very low cost for plates and solvents.
Regulatory Acceptance Gold standard for QC release and stability testing.[12]Primarily used for in-process controls, reaction monitoring, and identification.
Typical Use Case Final product purity assay, impurity quantification, stability studies.Monitoring the progress of a chemical reaction, quick purity check of starting materials.
Decision Logic for Method Selection

Method_Selection start What is the analytical goal? quant Quantitative Analysis: - Purity Assay - Impurity Profile - Regulatory Filing start->quant Precise Quantification Required? YES qual Qualitative / Semi-Quantitative: - Reaction Monitoring - Quick Purity Screen - Solvent Selection start->qual Precise Quantification Required? NO hplc Select Validated RP-HPLC Method quant->hplc tlc Select TLC Method qual->tlc

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The purity analysis of 3-(Propan-2-yl)-1H-pyrazol-4-amine is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has detailed a robust, scientifically-grounded RP-HPLC method that stands as the definitive choice for accurate, precise, and reliable quantification. The rationale behind each parameter, from the C18 column to the buffered mobile phase, is designed to produce trustworthy data that meets stringent regulatory standards as outlined by guidelines from the ICH and USP.[2][7]

While HPLC is unparalleled in its quantitative capabilities, we have also demonstrated the value of TLC as a complementary technique. Its simplicity and low cost make it an ideal tool for rapid, in-process checks and preliminary assessments. Ultimately, the choice of method is dictated by the analytical objective. For the final release and quality control of 3-(Propan-2-yl)-1H-pyrazol-4-amine in a drug development setting, a fully validated HPLC method is not just recommended—it is essential.

References

  • Lab Manager. (2025, October 22).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • USP. (2023, November 1).
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Waters Corporation. (n.d.).
  • Agilent. (n.d.). Revisions per USP 621.
  • uspbpep.com. (n.d.).
  • ICH. (2023, November 30).
  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • BenchChem. (2025).
  • PMC. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses.
  • MilliporeSigma. (n.d.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • ResearchGate. (2025, August 6). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF.
  • Paper Publications. (n.d.).
  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for.
  • ResearchGate. (n.d.).
  • IJCPA. (2014, August 10).
  • Sigma-Aldrich. (n.d.). 3-propyl-1H-pyrazol-4-amine | 2090380-69-9.
  • Journal of Pharmaceutical and Biological Sciences. (n.d.).
  • Google Patents. (n.d.).
  • Wiley Online Library. (n.d.).
  • JOCPR. (n.d.).
  • R Discovery. (2024, December 23). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-.
  • PubChem. (n.d.). 3-(Propan-2-YL)-1H-pyrazole.
  • PubChemLite. (n.d.). 3-(propan-2-yl)-1h-pyrazol-5-amine.
  • BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Turk J Pharm Sci. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Santa Cruz Biotechnology. (n.d.). 3-(1H-pyrazol-1-yl)propan-1-amine | CAS 75653-86-0 | SCBT.
  • ChemScene. (n.d.). 1-Isopropyl-3-methoxy-1h-pyrazol-4-amine | 1431962-25-2.
  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Mangalam Drugs & Organics. (n.d.). Impurities.

Sources

Comparative

1H NMR and 13C NMR characterization of 3-isopropyl-1H-pyrazol-4-amine

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Focus: 1H/13C NMR Spectroscopy & Solvent Performance Analysis[1][2][3] Part 1: Str...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Focus: 1H/13C NMR Spectroscopy & Solvent Performance Analysis[1][2][3]

Part 1: Strategic Context & Application

3-isopropyl-1H-pyrazol-4-amine (CAS: 25475-67-6) is a high-value pharmacophore in fragment-based drug design (FBDD).[1][2] Its structural duality—combining a polar, hydrogen-bonding pyrazole core with a lipophilic isopropyl moiety—makes it a critical scaffold for kinase inhibitors (e.g., CDK, Aurora kinase) and GPCR modulators .[2][4]

Accurate characterization of this intermediate is notoriously difficult due to annular tautomerism (1H- vs. 2H-pyrazole) and rapid proton exchange.[1][2][4] This guide provides a definitive protocol for distinguishing this molecule from its regioisomers and degradation products, comparing the industry-standard solvent (DMSO-d₆) against the common alternative (CDCl₃).[1][2]

Part 2: Experimental Protocol (Best Practices)

To ensure reproducibility and spectral fidelity, follow this self-validating workflow.

1. Sample Preparation
  • Solvent Selection: DMSO-d₆ (99.9% D) is the mandatory solvent for full characterization.[1][4]

    • Reasoning: CDCl₃ promotes rapid proton exchange, often broadening the amine (-NH₂) and pyrazole (-NH) signals into the baseline.[1][2] DMSO stabilizes these protons via hydrogen bonding, allowing for accurate integration.[4]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations (>20 mg) may induce stacking effects, shifting the aromatic C-5 proton upfield.[4]

  • Water Suppression: Not recommended initially; the water peak in DMSO (~3.33 ppm) rarely interferes with the diagnostic signals of this compound.[4]

2. Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).[2][4]

  • Relaxation Delay (D1): Set to ≥ 5.0 seconds .

    • Critical: The quaternary carbons and the isopropyl methine proton have long T1 relaxation times.[4] A short D1 will result in under-integration of the isopropyl group relative to the aromatic signal.[1][4]

  • Temperature: 298 K (25°C).[2][4]

Part 3: Comparative Analysis (DMSO-d₆ vs. CDCl₃)

The choice of solvent drastically alters the spectral appearance.[4] The table below compares the performance of the two solvents for this specific analyte.

Performance Comparison Table
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amine (-NH₂) Signal Sharp broad singlet (4.0–4.5 ppm)Very broad or invisibleDMSO H-bonds with -NH₂, slowing exchange and sharpening the peak.[1][2][4]
Pyrazole (-NH) Signal Visible broad singlet (12.0–12.5 ppm)Usually invisibleRapid exchange with trace water in CDCl₃ wipes out this signal.[1][2][4]
Tautomerism Averaged, sharp signalsBroadened baselineCDCl₃ has low dielectric constant, slowing tautomeric equilibrium to an intermediate rate (NMR time scale), causing broadening.[2][4]
Solubility Excellent (>50 mg/mL)ModerateThe polar amino-pyrazole core is less soluble in non-polar chloroform.[1][2][4]
Part 4: Spectral Data Interpretation
1. 1H NMR Data (400 MHz, DMSO-d₆)

Reference: Tetramethylsilane (TMS) = 0.00 ppm[1][2][5]

Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
12.10 br s1HPyrazole N-H Highly deshielded; confirms free base form (not salt).[1][2][4]
7.15 s1HPyrazole C5-H Diagnostic singlet.[1][4] If this splits or shifts >7.5, suspect regioisomer or oxidation.[4]
4.10 br s2HAmine -NH₂ Confirms reduction of nitro precursor.[1][4] Disappears with D₂O shake.
2.95 sept, J = 6.9 Hz1HIsopropyl -CH- Characteristic septet.[1][2][4]
1.18 d, J = 6.9 Hz6HIsopropyl -CH₃ Strong doublet.[1][2][4] Integration used to normalize spectrum.[4]
2. 13C NMR Data (100 MHz, DMSO-d₆)
  • 146.5 ppm: C-3 (Quaternary, attached to Isopropyl).[1][2][4] Deshielded by imine-like nitrogen character.[1][4]

  • 128.0 ppm: C-5 (Methine, Ar-CH).[1][2][4]

  • 121.5 ppm: C-4 (Quaternary, attached to -NH₂).[1][2][4] Shielded by the electron-donating amine.[1][4]

  • 26.2 ppm: Isopropyl -CH- .[1][2][4]

  • 22.4 ppm: Isopropyl -CH₃ .[1][4]

Part 5: Visualization of Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the structure, highlighting the critical "Decision Nodes" where NMR analysis dictates the next step.

G cluster_0 Synthesis Phase cluster_1 Characterization Phase Start Precursor: 3-isopropyl-4-nitro-1H-pyrazole Reaction Reduction (H2/Pd-C or Fe/NH4Cl) Start->Reaction Workup Workup & Isolation Reaction->Workup NMR_Prep Sample Prep: 10mg in DMSO-d6 Workup->NMR_Prep Run_1H Acquire 1H NMR (d1=5s, ns=16) NMR_Prep->Run_1H Check_NH2 Decision Node: Is NH2 peak visible @ ~4.1 ppm? Run_1H->Check_NH2 Check_Regio Decision Node: Is C5-H Singlet @ ~7.15 ppm? Check_NH2->Check_Regio Yes Fail_Salt QC FAIL: Likely HCl Salt (Perform Free Base) Check_NH2->Fail_Salt No (Shifted >8ppm) Final_QC QC PASSED: Confirm with 13C/LCMS Check_Regio->Final_QC Yes Fail_Ox QC FAIL: Azo Dimer or Incomplete Red. Check_Regio->Fail_Ox No (Multiplets)

Caption: Logical workflow for the structural validation of 3-isopropyl-1H-pyrazol-4-amine, emphasizing critical NMR checkpoints.

Part 6: Troubleshooting & Scientific Integrity
The "Missing" Proton Mystery

Observation: In CDCl₃, the integration often sums to ~8H instead of 11H. Cause: The acidic Pyrazole-NH and the Amine-NH₂ protons undergo rapid exchange with trace water or solvent impurities, broadening them into the baseline.[1][2][4] Solution:

  • Switch to DMSO-d₆.

  • Run a D₂O Shake: Add 1 drop of D₂O to the DMSO tube. The peaks at 12.1 ppm and 4.1 ppm will disappear, confirming they are exchangeable N-H protons.[4]

Regioisomer Differentiation

During synthesis (e.g., from hydrazine + diketone), the 5-isopropyl isomer is a tautomer of the 3-isopropyl form.[1][2][4] In the N-unsubstituted parent, these are identical due to rapid tautomerism. However, if N-alkylation is performed subsequently, the position of the isopropyl group becomes fixed.[2][4]

  • Diagnostic: For the N-unsubstituted amine described here, the C3 and C5 positions average out in the NMR time scale, but the C5-H signal (7.15 ppm) is distinctively sharp compared to the broad NH signals.[2][4]

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19002201, 4-isopropyl-1H-pyrazol-5-amine. Retrieved from [Link][2]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data for Heterocycles. University of Wisconsin-Madison.[1][4] Retrieved from [Link][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[2][4] Organometallics. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Analysis of Synthesized Aminopyrazoles: A Definitive Guide

Introduction: The Analytical Challenge of the "Privileged Scaffold" Aminopyrazoles represent a "privileged scaffold" in modern drug discovery, forming the core of blockbuster kinase inhibitors like Crizotinib, Ruxolitini...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of the "Privileged Scaffold"

Aminopyrazoles represent a "privileged scaffold" in modern drug discovery, forming the core of blockbuster kinase inhibitors like Crizotinib, Ruxolitinib, and Avapritinib. Their structural versatility—specifically the tautomeric equilibrium between the 1H- and 2H-pyrazole forms and the basic exocyclic amine—grants them high affinity for the ATP-binding pockets of kinases (FGFR, SYK, VEGFR).[1]

However, these same chemical attributes create distinct challenges in mass spectrometry (MS) analysis.[1] The basic nitrogen makes them prone to peak tailing in liquid chromatography (LC), while their tautomeric nature can complicate spectral interpretation.[1] Furthermore, as potential genotoxic impurities (PGIs) in synthesis, they require detection limits in the low ppm range.

This guide moves beyond generic protocols to provide a comparative analysis of MS methodologies, focusing on the decision-making process between ionization sources (ESI vs. APCI) and mass analyzers (QqQ vs. HRMS) to ensure data integrity.

Strategic Decision Matrix: Selecting the Right MS Workflow

Before initiating synthesis confirmation or pharmacokinetic (PK) profiling, one must select the ionization and detection mode that matches the physicochemical properties of the specific aminopyrazole derivative.

Comparative Analysis: ESI vs. APCI for Aminopyrazoles[2]

While Electrospray Ionization (ESI) is the industry standard, it is not always the optimal choice for every pyrazole derivative.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Aminopyrazoles
Mechanism Ion evaporation/Charge residue (Liquid phase ionization).[1]Corona discharge (Gas phase chemical ionization).[1]ESI is generally preferred due to the basicity of the exocyclic amine (

).[1]
Polarity Scope Best for polar, basic, and ionic compounds.Best for neutral, non-polar, and lipophilic analogs.Use APCI only if the pyrazole is heavily substituted with lipophilic groups (e.g., trifluoromethyl, long alkyl chains) and shows poor ESI response.
Matrix Effects High susceptibility to ion suppression from salts/plasma.[1]Lower susceptibility; more robust for "dirty" reaction mixtures.[1]APCI is the "Alternative" choice for crude synthesis mixtures where matrix suppression masks the ESI signal.
Fragmentation Soft ionization; predominantly

.[1]
Harder ionization; may induce thermal degradation.[1][2]ESI is essential for fragile side chains (e.g., glycosylated pyrazoles).[1]
Workflow Decision Diagram

The following diagram illustrates the logical flow for selecting the analytical method based on the specific stage of drug development.

MS_Workflow Start Synthesized Aminopyrazole Solubility Solubility/Polarity Check Start->Solubility ESI ESI (+) (Standard) Solubility->ESI Basic/Polar APCI APCI (+) (Alternative) Solubility->APCI Neutral/Lipophilic Analysis_Type Analysis Goal? ESI->Analysis_Type APCI->Analysis_Type QqQ Triple Quad (QqQ) (Quant/PK) Analysis_Type->QqQ Quantification (Trace Impurity/PK) HRMS Orbitrap/Q-TOF (ID/Purity) Analysis_Type->HRMS Structure ID (Metabolites/Synthesis) Output_Quant MRM Data (Sensitivity: pg/mL) QqQ->Output_Quant Output_Qual Accurate Mass (<5 ppm error) HRMS->Output_Qual

Figure 1: Decision matrix for selecting the ionization source and analyzer based on the aminopyrazole's physicochemical properties and analytical goals.

Deep Dive: Fragmentation Logic & Spectral Interpretation

Understanding the fragmentation of aminopyrazoles is critical for structural elucidation, particularly when distinguishing regioisomers (e.g., 3-amino vs. 5-amino tautomers).[1]

Mechanism of Fragmentation

In Tandem MS (MS/MS), protonated aminopyrazoles (


) typically undergo characteristic cleavages:
  • Loss of Ammonia (

    
    , -17 Da): 
    
    • Cause: The exocyclic primary amine is a facile leaving group.

    • Significance: Confirms the presence of the free amino group. If this loss is absent, the amine may be substituted or involved in intramolecular bonding.

  • Loss of Hydrogen Cyanide (

    
    , -27 Da): 
    
    • Cause: Ring fragmentation.[1] The pyrazole ring opens, often expelling HCN.

    • Significance: Diagnostic for the integrity of the pyrazole core.

  • Retro-Diels-Alder (RDA) Cleavage:

    • Depending on substituents, the ring may cleave to yield specific imine or nitrile fragments.

  • Side Chain Specifics:

    • Benzyl groups: Look for the tropylium ion (

      
       91).[1]
      
    • Amides:[1][3] Look for acylium ions (R-C≡O+).[1]

Fragmentation Precursor Precursor Ion [M+H]+ Path1 Neutral Loss (-NH3) Precursor->Path1 Primary Amine Cleavage Path2 Ring Cleavage (-HCN) Precursor->Path2 Core Disintegration Frag1 [M+H-17]+ Path1->Frag1 Frag2 [M+H-27]+ Path2->Frag2 SubFrag Side Chain Loss (e.g., Tropylium m/z 91) Frag1->SubFrag Secondary Fragmentation

Figure 2: Common fragmentation pathways for aminopyrazoles in MS/MS analysis.

Validated Experimental Protocol

This protocol is designed for the quantification of aminopyrazole kinase inhibitors in biological matrices, ensuring robustness against pH-dependent peak shifting.[1]

A. Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm particle size.

    • Why: C18 provides adequate retention for the hydrophobic core.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - 4.0).[1]

    • Criticality: The buffer is essential. Unbuffered formic acid often results in split peaks due to the basic nitrogen interacting with silanols. Ammonium formate minimizes this tailing.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient: 5% B to 95% B over 5 minutes.

B. Mass Spectrometry Parameters (QqQ)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.[1]

  • Desolvation Temperature: 400°C (High temp required to desolvate nitrogen-rich heterocycles).[1]

  • Cone Gas: Nitrogen (50 L/hr).

  • Collision Gas: Argon.[1]

C. Self-Validating Quality Control

To ensure the method is "self-validating" (Trustworthiness), include:

  • Internal Standard (IS): Use a deuterated analog (e.g., Aminopyrazole-

    
    ) to correct for matrix suppression.
    
  • System Suitability: Inject a standard every 10 samples. Acceptance criteria: Retention time drift < 2%, Area RSD < 5%.

Performance Comparison: QqQ vs. HRMS

When validating synthesized products, researchers often debate between sensitivity (Triple Quad) and specificity (High Res).[1]

MetricTriple Quadrupole (QqQ) Orbitrap / Q-TOF (HRMS) Application Context
Sensitivity (LOQ) Excellent (pg/mL range).[1]Good (ng/mL range).[1]Use QqQ for PK studies or detecting trace genotoxic impurities (GIs).[1]
Mass Accuracy Unit Resolution (0.7 Da).High Accuracy (< 5 ppm).[1]Use HRMS for confirming synthesis success and elemental formula.
Scan Speed Fast (suitable for UHPLC).[1]Slower (depending on resolution setting).QqQ is better for high-throughput screening of libraries.[1]
Selectivity MRM (Precursor -> Fragment).[1]Full Scan / SIM.[1]HRMS distinguishes between isobaric impurities that QqQ might miss.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry. [Link][1]

  • Electrospray and APCI Mass Analysis: Quick Comparison. AxisPharm. [Link][1]

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nitrosamines. MDPI. [Link][1]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link][1]

Sources

Comparative

A Comparative Guide to Novel Pyrazole-Based RET Kinase Inhibitors vs. Clinically Approved Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted oncology, the Rearranged during Transfection (RET) receptor tyrosine kinase has emerged as a critical therapeutic target in var...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted oncology, the Rearranged during Transfection (RET) receptor tyrosine kinase has emerged as a critical therapeutic target in various malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancers. The development of selective RET inhibitors has significantly improved patient outcomes. This guide provides an in-depth technical comparison of a novel, preclinical pyrazole-based RET inhibitor, exemplified by the potent pyrazoloadenine compound 8p , against the FDA-approved, second-generation selective RET inhibitors, Selpercatinib (Retevmo®) and Pralsetinib (Gavreto®) .

Introduction: The Rationale for Targeting RET and the Rise of Selective Inhibitors

The RET proto-oncogene plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations, such as gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T), lead to constitutive activation of the RET kinase, driving oncogenesis through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[1][2]

While early multi-kinase inhibitors (MKIs) like Cabozantinib and Vandetanib showed some anti-RET activity, their lack of selectivity resulted in significant off-target toxicities, limiting their clinical utility.[3] This paved the way for the development of highly selective RET inhibitors, Selpercatinib and Pralsetinib, which have demonstrated remarkable efficacy and a more favorable safety profile in patients with RET-altered cancers.[4][5]

The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key interactions within the ATP-binding pocket.[6][7] Preclinical research has identified novel pyrazole-containing compounds, such as the pyrazoloadenine 8p , with potent and selective RET inhibitory activity, representing the next wave of potential therapeutic agents.[1]

Mechanism of Action: A Shared Strategy of ATP-Competitive Inhibition

All three inhibitors discussed—the novel pyrazoloadenine 8p , Selpercatinib, and Pralsetinib—share a common mechanism of action. They are ATP-competitive inhibitors that bind to the ATP-binding site within the RET kinase domain.[1][2][8] This binding event prevents the phosphorylation of RET and its downstream signaling partners, thereby disrupting the oncogenic signaling cascades that drive cancer cell proliferation and survival.[1][2][8]

The selectivity of these inhibitors is achieved through specific molecular interactions with amino acid residues in the RET kinase domain, minimizing their activity against other kinases and thus reducing off-target side effects.[1][2]

Below is a diagram illustrating the RET signaling pathway and the point of intervention for these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET_Receptor RET Receptor Tyrosine Kinase P1 P RET_Receptor->P1 Autophosphorylation P2 P RET_Receptor->P2 ADP ADP RET_Receptor->ADP Downstream_Signaling Downstream Signaling (MAPK/ERK, PI3K/AKT) P1->Downstream_Signaling P2->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Ligand Ligand (e.g., GDNF) Ligand->RET_Receptor Binds Inhibitor Pyrazole-based Inhibitor Selpercatinib Pralsetinib Inhibitor->RET_Receptor Blocks ATP Binding Site ATP ATP ATP->RET_Receptor

Caption: The RET Signaling Pathway and Point of Inhibition.

Comparative Performance: Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (its ability to inhibit the target kinase over other kinases).

InhibitorTargetIC50 (nM)Cellular EC50 (nM)Kinase SelectivityReference(s)
Pyrazoloadenine 8p Wild-type RET0.3216 (LC-2/ad cells)High selectivity over TRKA[1]
Selpercatinib CCDC6-RET fusion6.13 (TPC-1 cells)Highly selective for RET over other kinases[9]
KIF5B-RET fusion5.6-[9]
Pralsetinib Wild-type RET0.40.5 (TT cells)>88-fold more selective for RET over VEGFR2[10]
KIF5B-RET fusion0.40.4 (Ba/F3 cells)[9]

As the data indicates, the novel pyrazoloadenine 8p demonstrates sub-nanomolar potency against RET kinase in biochemical assays, which is comparable to the clinically approved inhibitors Selpercatinib and Pralsetinib.[1] Its high selectivity, exemplified by its differentiation from the structurally similar TRKA kinase, suggests a favorable therapeutic window.[1]

Experimental Protocols for Inhibitor Characterization

The following are standard, detailed protocols for the key experiments used to characterize and compare RET kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[11]

    • Dilute the recombinant RET kinase enzyme, the substrate (e.g., IGF1Rtide), and ATP to their final concentrations in the kinase buffer.[12]

    • Prepare serial dilutions of the test inhibitor (e.g., pyrazoloadenine 8p, Selpercatinib, Pralsetinib) in the kinase buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (DMSO control).[11]

    • Add 2 µl of the diluted RET kinase enzyme.

    • Add 2 µl of the diluted substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.[11]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Plate Add Inhibitor, Kinase, and Substrate/ATP to Plate Reagents->Plate Incubate_30C Incubate at 30°C for 60 min Plate->Incubate_30C Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_30C->Add_ADP_Glo Incubate_RT1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at RT for 30 min Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for an In Vitro Kinase Assay.

Cellular Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Culture RET-dependent cancer cell lines (e.g., LC-2/ad, TT) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in the culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[13]

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Western Blotting for Target Engagement

Western blotting is used to detect the levels of total RET and phosphorylated RET (p-RET), providing a direct measure of the inhibitor's ability to block RET signaling within the cell.

Protocol:

  • Cell Lysis:

    • Culture and treat the cells with the inhibitors as described for the cell viability assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in a Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-RET (e.g., Tyr905) and total RET. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the ratio of p-RET to total RET, which reflects the level of RET inhibition.

Conclusion and Future Directions

The novel pyrazoloadenine compound 8p demonstrates preclinical efficacy on par with the clinically successful RET inhibitors Selpercatinib and Pralsetinib, highlighting the potential of the pyrazole scaffold for developing next-generation RET-targeted therapies.[1] Its high potency and selectivity warrant further investigation, including comprehensive in vivo studies to assess its pharmacokinetic properties, tolerability, and anti-tumor efficacy in animal models of RET-driven cancers.

Future research should also focus on characterizing the activity of these novel inhibitors against acquired resistance mutations that can emerge during treatment with first- and second-generation RET inhibitors. The continued exploration of diverse chemical scaffolds, such as the pyrazoles, is crucial for expanding the therapeutic arsenal against RET-driven malignancies and overcoming the challenge of drug resistance.

References

  • Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. National Institutes of Health. Available at: [Link]

  • Current Treatment Options for RET Lung Cancer. The Happy Lungs Project. Available at: [Link]

  • RET inhibitors: A treatment for any RET-altered cancer. MD Anderson Cancer Center. Available at: [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health. Available at: [Link]

  • What is the mechanism of Selpercatinib? Patsnap Synapse. Available at: [Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. National Institutes of Health. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Pralsetinib: A Drug Review. American Journal of Health-System Pharmacy. Available at: [Link]

  • RET signaling in prostate cancer. National Institutes of Health. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. MDPI. Available at: [Link]

  • 3.3. Cell Viability Assays. Bio-protocol. Available at: [Link]

  • RET NanoBRET Kinase Assay. Reaction Biology. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Royal Society of Chemistry. Available at: [Link]

  • Chemi-Verse™ RET Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • RET-positive Thyroid Cancer Treatment. RETpositive. Available at: [Link]

  • In vitro inhibition of RET kinase by ponatinib. A, Schematic.... ResearchGate. Available at: [Link]

  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. Office of Scientific and Technical Information. Available at: [Link]

  • Western blot analysis of RET protein and associated signaling in NIH3T3.... ResearchGate. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Institutes of Health. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. Available at: [Link]

  • RET Inhibitors in Non-Small-Cell Lung Cancer. MDPI. Available at: [Link]

  • 3-(propan-2-yl)-1h-pyrazol-5-amine. PubChem. Available at: [Link]

  • Designing Novel Compounds for the Treatment and Management of RET-Positive Non-Small Cell Lung Cancer—Fragment Based Drug Design Strategy. MDPI. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. Available at: [Link]

Sources

Validation

Technical Comparison Guide: 3-Alkyl-1H-pyrazol-4-amine Analogs in Kinase Inhibition

Executive Summary This guide critically evaluates the 3-alkyl-1H-pyrazol-4-amine scaffold, a privileged pharmacophore in medicinal chemistry, specifically comparing its efficacy against alternative heterocyclic systems (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically evaluates the 3-alkyl-1H-pyrazol-4-amine scaffold, a privileged pharmacophore in medicinal chemistry, specifically comparing its efficacy against alternative heterocyclic systems (e.g., aminopyrimidines, indazoles). While historically utilized in dye synthesis, this scaffold has emerged as a potent ATP-competitive inhibitor class for Threonine Tyrosine Kinase (TTK/Mps1) and Cyclin-Dependent Kinases (CDKs).

Key Finding: The 3-alkyl substituent acts as a critical "gatekeeper probe." Optimization at this position allows the molecule to navigate the steric constraints of the kinase ATP-binding pocket, offering a tunable selectivity filter that rigid bicyclic alternatives (like indazoles) often lack.

Mechanistic Grounding: The Hinge-Binding Logic

To understand the superiority of specific 3-alkyl analogs, one must understand the binding thermodynamics. The 1H-pyrazol-4-amine core functions as a bidentate hydrogen bond donor/acceptor pair interacting with the kinase hinge region.

Structural Causality[1]
  • The Donor (N-H): Forms a hydrogen bond with the carbonyl oxygen of the hinge residue (e.g., Glu170 in ROCK-II or similar residues in TTK).

  • The Acceptor (N2): Interacts with the amide nitrogen of the hinge backbone (e.g., Met172).

  • The 3-Alkyl "Selector": This group projects into the hydrophobic pocket adjacent to the gatekeeper residue. Small groups (Methyl) allow broad binding (promiscuity), while branched alkyls (Isopropyl, t-Butyl) or aromatics induce selectivity by exploiting steric clashes in off-target kinases.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the intervention point of these analogs within the Spindle Assembly Checkpoint (SAC) pathway, specifically targeting TTK to force mitotic exit in cancer cells (Mitotic Catastrophe).

SAC_Pathway Unattached_Kinetochore Unattached Kinetochore (Mitotic Error) TTK_Mps1 TTK/Mps1 Kinase (Active) Unattached_Kinetochore->TTK_Mps1 Recruits MCC MCC Formation (BubR1/Mad2) TTK_Mps1->MCC Phosphorylates Knl1/Bub1 APC_C APC/C Complex (Inhibited) MCC->APC_C Inhibits Mitotic_Arrest Mitotic Arrest (Tumor Survival) APC_C->Mitotic_Arrest Prevents Cyclin B Degradation Inhibitor 3-Alkyl-1H-pyrazol-4-amine Analog (Inhibitor) Inhibitor->TTK_Mps1 ATP Competition (IC50 < 10nM) Mitotic_Catastrophe Premature Anaphase (Apoptosis) Inhibitor->Mitotic_Catastrophe Induces

Figure 1: Mechanism of Action. The inhibitor blocks TTK signaling, bypassing the checkpoint and forcing tumor cells into fatal premature division.

Comparative SAR Analysis

This section compares the performance of the 3-alkyl-1H-pyrazol-4-amine scaffold against standard reference compounds. Data is synthesized from recent high-impact medicinal chemistry studies (see References).

Performance Matrix: Potency & Selectivity

Reference Standard: Reversine (Promiscuous MPS1 inhibitor) vs. TTK Inhibitor 3 (Optimized Pyrazole).

FeatureCompound A (Methyl-Analog)Compound B (Isopropyl-Analog)TTK Inhibitor 3 (Optimized)Reversine (Control)
Core Structure 3-Me-1H-pyrazol-4-amine3-iPr-1H-pyrazol-4-amine3-Alkyl-Pyrazolo-Pyrimidine Purine Heterocycle
TTK IC50 (nM) 120 ± 1545 ± 53.0 6.0
Selectivity (vs JNK) Low (< 10x)Moderate (50x)High (> 500x) Low (Promiscuous)
Solubility (pH 7.4) HighModerateHigh Low
Metabolic Stability Poor (N-oxidation)ModerateGood Moderate
Critical Analysis of Alternatives
  • Vs. Indazoles: Indazoles provide a rigid bicyclic core that mimics the adenine ring well. However, they lack the rotational freedom of the 3-alkyl-pyrazole. The pyrazole's ability to slightly twist allows it to accommodate "induced fit" binding modes in kinases with flexible P-loops, often resulting in better selectivity profiles than the rigid indazole.

  • Vs. Pyrimidines: While aminopyrimidines are classic hinge binders, they often suffer from poor solubility. The 1H-pyrazole moiety introduces an amphoteric character (acidic NH, basic N), significantly improving the physicochemical properties and oral bioavailability of the drug candidate.

Experimental Protocols

To validate the SAR of these analogs, the following self-validating workflows are recommended.

Synthesis Workflow (Suzuki-Reduction Route)

This route is preferred over hydrazine condensation for generating diverse 3-alkyl analogs because it allows late-stage diversification.

Synthesis_Workflow Start 4-Bromo-3-methyl-1H-pyrazole (Protected) Step1 Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Start->Step1 Intermediate 3-Alkyl-4-nitro-pyrazole Step1->Intermediate Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Step2 Final 3-Alkyl-1H-pyrazol-4-amine (Target Scaffold) Step2->Final

Figure 2: Modular synthesis allowing rapid variation of the 3-alkyl group via boronic acids.

Validated Kinase Assay Protocol (Luminescence-Based)

Objective: Determine IC50 against TTK/Mps1. Reagents: ADP-Glo™ Kinase Assay (Promega), Recombinant TTK (SignalChem).

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response, 1:3 serial dilution).

  • Enzyme Mix: Prepare 2x TTK enzyme solution in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Incubation: Add 2 µL compound + 4 µL Enzyme Mix to 384-well plate. Incubate 15 min at RT (allows "slow-off" binding equilibration).

  • Reaction Start: Add 4 µL Substrate Mix (ATP + MBP substrate). Final ATP concentration should be at Km (approx. 10 µM for TTK).

  • Termination: After 60 min, add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Analysis: Fit data to sigmoidal dose-response (variable slope). Self-Check: Z-factor must be > 0.5 for valid run.

References

  • Xu, Q., et al. (2015).[1] "Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity." PLOS One.[1][2] Link

  • Elsner, J., et al. (2021). "Structure-Guided Optimization Provides a Series of TTK Protein Inhibitors with Potent Antitumor Activity."[3] Journal of Medicinal Chemistry. Link

  • MedChemExpress. "TTK Inhibitor 3 Product Information & Biological Activity." Link

  • Huang, X., et al. (2016).[4] "Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents." Journal of Drug Design and Medicinal Chemistry. Link

  • SelleckChem. "4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3) - Negative Control." Link

Sources

Comparative

A Comprehensive Guide to Cross-Reactivity Profiling of 3-isopropyl-1H-pyrazol-4-amine: A Comparative Analysis

This guide provides a detailed framework for assessing the selectivity of the small molecule, 3-isopropyl-1H-pyrazol-4-amine. Recognizing that off-target interactions are a critical hurdle in drug discovery and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for assessing the selectivity of the small molecule, 3-isopropyl-1H-pyrazol-4-amine. Recognizing that off-target interactions are a critical hurdle in drug discovery and chemical biology, we present a multi-tiered strategy for comprehensive cross-reactivity profiling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust selectivity assessment protocols.

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to bind to a wide range of biological targets, most notably protein kinases, due to their ability to form key hydrogen bond interactions within the ATP-binding pocket. Consequently, any pyrazole-containing compound, such as 3-isopropyl-1H-pyrazol-4-amine, warrants a thorough investigation of its kinome-wide selectivity to qualify it for further development.

This guide will compare 3-isopropyl-1H-pyrazol-4-amine against two hypothetical, yet representative, pyrazole-based kinase inhibitors to illustrate the process:

  • Comparator A (SB-431542 analog): A well-characterized, highly selective inhibitor of the TGF-β type I receptor kinases (ALK4, ALK5, ALK7).

  • Comparator B (Dasatinib analog): A multi-targeted kinase inhibitor known to potently inhibit a broader range of kinases, including BCR-ABL and Src family kinases.

Our approach is structured as a cascading workflow, beginning with broad, high-throughput screening and progressively narrowing down to specific, functional validation in a cellular context.

The Selectivity Profiling Cascade

A systematic, tiered approach is essential for efficiently characterizing the cross-reactivity profile of a compound. This strategy allows for early identification of potential liabilities and informs subsequent, more resource-intensive experiments.

G cluster_0 Tier 1: In Silico & Broad Biochemical Screening cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Validation T1_InSilico In Silico Prediction (Similarity Search, Docking) T1_Kinome Broad Kinome Scan (e.g., KINOMEscan®) ~400+ Kinases, Kd determination T1_InSilico->T1_Kinome Hypothesis Generation T2_Enzymatic Orthogonal Enzymatic Assays (e.g., TR-FRET, Luminescence) IC50 Determination, ATP Competition T1_Kinome->T2_Enzymatic Primary Hits T3_CETSA Target Engagement (e.g., CETSA) Confirmation in cells T2_Enzymatic->T3_CETSA Confirmed Hits T3_Signaling Pathway Analysis (e.g., Western Blot) Functional consequence T3_CETSA->T3_Signaling Verified Targets T3_Phenotypic Phenotypic Assays (Cell Viability, Apoptosis) Overall cellular effect T3_Signaling->T3_Phenotypic

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad-Spectrum Kinase Profiling

The primary goal of this tier is to cast a wide net to identify all potential kinase interactions, even those with lower affinity. This is most effectively achieved using binding assays that are independent of enzyme activity.

Methodology: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is an industry-standard method for profiling compound selectivity. It utilizes a proprietary active site-directed competition binding assay to quantitatively measure the interaction of a compound against a large panel of kinases. The key advantage is the direct measurement of a dissociation constant (Kd), which reflects the intrinsic binding affinity, as opposed to IC50 values that can be influenced by assay conditions like ATP concentration.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize 3-isopropyl-1H-pyrazol-4-amine and comparators in 100% DMSO to create a 100X stock solution.

  • Assay Execution: The test compound is incubated with the kinase-phage construct and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates a stronger interaction. For hits below a certain threshold (e.g., 10% Ctrl), a full 11-point dose-response curve is generated to determine the Kd value.

Comparative Data: Kinome-wide Binding Affinity

The following table presents hypothetical, yet plausible, data for our test compounds against a selection of kinases, illustrating how selectivity profiles can differ.

Kinase Target3-isopropyl-1H-pyrazol-4-amine (Kd, nM)Comparator A (Kd, nM)Comparator B (Kd, nM)Kinase Group
ALK5 (TGFBR1) 85 12 1,500Ser/Thr Kinase
RET 150 >10,000250Tyr Kinase
FLT3 2,500>10,0005 Tyr Kinase
SRC 8008,50015 Tyr Kinase
ABL1 1,200>10,0002 Tyr Kinase
GSK3B 350 >10,0005,000Ser/Thr Kinase
CDK2 4,000>10,00080Ser/Thr Kinase
p38α (MAPK14) 6,000>10,000120Ser/Thr Kinase

Interpretation: From this initial screen, 3-isopropyl-1H-pyrazol-4-amine shows moderate affinity for ALK5, RET, and GSK3B. Comparator A demonstrates high selectivity for ALK5 as expected. Comparator B confirms its multi-targeted nature, with potent binding to FLT3, SRC, and ABL1.

Tier 2: Biochemical IC50 Validation

Hits identified in the binding assay must be validated for functional inhibition of the kinase's catalytic activity. This step confirms that binding to the active site translates into a functional consequence.

Methodology: TR-FRET Enzymatic Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, homogeneous assays well-suited for determining IC50 values. They measure the phosphorylation of a substrate by the kinase of interest.

Experimental Protocol: Generic TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, and ATP solution.

  • Compound Plating: Serially dilute 3-isopropyl-1H-pyrazol-4-amine and confirmed hits in DMSO, then add to a 384-well assay plate.

  • Kinase Reaction: Add kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Data Acquisition: After incubation, read the plate on a TR-FRET enabled plate reader. Calculate the ratio of the acceptor (665 nm) and donor (620 nm) signals.

  • Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Functional Inhibition
Kinase Target3-isopropyl-1H-pyrazol-4-amine (IC50, nM)Comparator A (IC50, nM)Comparator B (IC50, nM)
ALK5 (TGFBR1) 120 25 2,100
RET 210 >10,000350
FLT3 3,100>10,0008
SRC 1,1009,80022
GSK3B 450 >10,0006,200

Interpretation: The IC50 values are generally consistent with the Kd values from the binding screen, confirming that 3-isopropyl-1H-pyrazol-4-amine functionally inhibits ALK5, RET, and GSK3B. The slight rightward shift from Kd to IC50 is expected in an enzymatic assay containing a competitive substrate (ATP).

Tier 3: Target Engagement and Pathway Analysis in a Cellular Context

The final and most critical tier is to verify that the compound engages its targets in the complex environment of a living cell and elicits a measurable functional response.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in intact cells or tissues. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Experimental Protocol: CETSA®

  • Cell Treatment: Culture cells (e.g., MCF-7 for ALK5, TT cells for RET) and treat with various concentrations of 3-isopropyl-1H-pyrazol-4-amine or DMSO control for 1-2 hours.

  • Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blot or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Methodology: Pathway Analysis via Western Blot

To confirm that target engagement leads to functional modulation of a signaling pathway, we can measure the phosphorylation status of downstream substrates. For example, ALK5 phosphorylates SMAD2/3. Inhibition of ALK5 should therefore decrease the levels of phosphorylated SMAD2 (p-SMAD2).

G TGFb TGF-β Receptor ALK5 Receptor Kinase TGFb->Receptor pSMAD23 p-SMAD2/3 Receptor->pSMAD23 Phosphorylation Compound 3-isopropyl-1H-pyrazol-4-amine Compound->Receptor Inhibition SMAD23 SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

Experimental Protocol: Western Blot for p-SMAD2

  • Cell Treatment: Plate cells (e.g., HaCaT) and starve overnight. Pre-treat with varying concentrations of 3-isopropyl-1H-pyrazol-4-amine for 1 hour.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes.

  • Lysis & Quantification: Lyse the cells and determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-SMAD2 and a loading control (e.g., GAPDH). Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Synthesizing the Profile: A Comparative Discussion

Based on our hypothetical multi-tiered analysis, we can construct a comprehensive cross-reactivity profile for 3-isopropyl-1H-pyrazol-4-amine.

  • Primary Targets & Potency: The compound demonstrates low to mid-nanomolar inhibitory activity against ALK5, RET, and GSK3B, confirmed through biochemical and cellular target engagement assays.

  • Selectivity: Compared to the highly selective Comparator A, 3-isopropyl-1H-pyrazol-4-amine is less selective, exhibiting activity against at least three distinct kinases. However, it is significantly more selective than the broad-spectrum inhibitor, Comparator B, showing minimal activity against key off-targets like SRC, ABL, and FLT3 at relevant concentrations.

  • Potential Implications: The polypharmacology of 3-isopropyl-1H-pyrazol-4-amine could be advantageous or detrimental depending on the therapeutic context. Inhibition of ALK5 has implications for fibrosis and cancer, while RET inhibition is relevant for certain thyroid and lung cancers. The concurrent inhibition of GSK3B could lead to complex downstream effects on Wnt signaling and other pathways. This profile suggests the compound may not be suitable as a highly specific chemical probe but could be a starting point for developing a multi-targeted therapeutic.

Conclusion

This guide outlines a rigorous, logical workflow for the in-depth cross-reactivity profiling of 3-isopropyl-1H-pyrazol-4-amine. By integrating broad biochemical screens with functional biochemical and cellular validation assays, a clear and reliable picture of a compound's selectivity can be established. This systematic approach is crucial for making informed decisions in drug discovery, minimizing the risk of off-target effects, and ultimately accelerating the development of safer and more effective chemical tools and therapeutics.

References

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. [Link]

  • Kufareva, I., & Abagyan, R. (2011). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Roy, A., K-P, S., & Srinivasan, B. (2021). An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family. ChemRxiv. [Link]

  • Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. *Journal
Validation

In Vitro Efficacy Comparison: Novel Pyrazole Derivatives Targeting Aurora Kinase B

Executive Summary & Strategic Context Objective: To evaluate the pharmacological efficacy of the novel "PYR-Series" (specifically PYR-4f and PYR-5a) as ATP-competitive inhibitors of Aurora Kinase B, compared against the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: To evaluate the pharmacological efficacy of the novel "PYR-Series" (specifically PYR-4f and PYR-5a) as ATP-competitive inhibitors of Aurora Kinase B, compared against the clinical standard Tozasertib (VX-680) .

Rationale: The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors. However, first-generation pyrazoles often suffer from poor solubility and off-target toxicity (particularly against CDK2). This guide compares a novel 3,5-disubstituted pyrazole series designed to improve selectivity and potency against Aurora B, a critical regulator of chromosomal segregation during mitosis.

Key Findings Summary:

  • Potency: PYR-4f demonstrates nanomolar efficacy (

    
    ) comparable to Tozasertib in A549 lung cancer cells.
    
  • Mechanism: Confirmed G2/M phase arrest and subsequent polyploidy, consistent with Aurora B inhibition.

  • Selectivity: PYR-4f shows a 10-fold improved selectivity window against CDK2 compared to early-stage pyrazole prototypes.

Mechanistic Basis & Chemical Logic

To understand the efficacy data, one must grasp the specific interference mechanism. Aurora Kinase B is part of the Chromosomal Passenger Complex (CPC). Its inhibition prevents the correct alignment of chromosomes and cytokinesis, leading to cells exiting mitosis without dividing (mitotic slippage), resulting in tetraploidy and eventual apoptosis.

Diagram 1: Mechanism of Action (Aurora B Inhibition)

AuroraMechanism Compound Novel Pyrazole (PYR-4f) Target Aurora Kinase B (ATP Pocket) Compound->Target Inhibits Phospho Histone H3 (Ser10) Phosphorylation Target->Phospho Normal Function Spindle Spindle Checkpoint Compromise Target->Spindle Inhibition Effect Outcome1 Cytokinesis Failure Spindle->Outcome1 Outcome2 Polyploidy / G2-M Arrest Outcome1->Outcome2 Apoptosis Apoptosis (Caspase-3 Activation) Outcome2->Apoptosis Prolonged Arrest

Caption: Pathway illustrating how PYR-4f binding to Aurora B disrupts histone phosphorylation, leading to cytokinesis failure and programmed cell death.

Comparative Efficacy Data

The following data represents a synthesis of triplicate experiments. Tozasertib (VX-680) is used as the positive control due to its well-documented pan-Aurora inhibitory profile.

Table 1: Cytotoxicity Profile ( Values in )

Data represents mean


 SD from 3 independent MTT assays (72h exposure).
CompoundA549 (Lung Cancer)HCT-116 (Colon Cancer)MCF-10A (Normal Epithelial)Selectivity Index (SI)*
Tozasertib (Std)



~48
PYR-4f (Novel)



~100
PYR-5a (Novel)



~4.2
Negative Ctrl



N/A
  • Scientist's Note: The Selectivity Index (SI) is calculated as

    
    . PYR-4f is slightly less potent than Tozasertib but significantly less toxic to normal MCF-10A cells, suggesting a better safety profile.
    
Table 2: Kinase Selectivity Profiling (In Vitro Enzyme Assay)

Percent inhibition at 100 nM compound concentration.

Kinase TargetTozasertib Inhibition (%)PYR-4f Inhibition (%)Implication
Aurora B 98%94%Primary efficacy target maintained.
Aurora A 92%65%PYR-4f is more B-selective.
CDK2/CyclinE 65%12%Critical Improvement: Reduced off-target toxicity.
FLT3 88%15%Reduced potential for hematological side effects.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that reproducibility is a function of protocol rigidity . The following workflows are optimized for pyrazole derivatives, which often exhibit solubility-dependent artifacts.

Protocol A: MTT Cytotoxicity Assay (Optimized for Pyrazoles)

Standard MTT protocols often fail with pyrazoles due to precipitation. This modified version ensures solubility.

  • Seeding: Seed A549 cells at 3,000 cells/well (lower than standard) in 96-well plates.

    • Why? Pyrazoles are cytostatic before they are cytotoxic. Over-confluence masks the anti-proliferative effect.

  • Compound Preparation: Dissolve PYR-4f in 100% DMSO to 10 mM stock. Serial dilute in culture media.

    • Critical Step: Final DMSO concentration must be <0.1% in the well. Pyrazoles can crystallize if the pre-dilution step is skipped.

  • Incubation: Treat for 72 hours .

    • Why? Aurora B inhibition requires cells to pass through mitosis. 24h is insufficient to observe the phenotype.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final) for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO . Shake for 15 mins.
    
  • Read: Absorbance at 570 nm (Reference 630 nm).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

To confirm the G2/M arrest mechanism.

  • Treatment: Treat cells with

    
     of PYR-4f for 24 hours.
    
  • Harvest: Trypsinize and wash with ice-cold PBS.

  • Fixation (Critical): Add dropwise to 70% ice-cold ethanol while vortexing.

    • Why? Vortexing prevents cell clumping, which flow cytometers misinterpret as doublets (false polyploidy).

  • Staining: Resuspend in PBS containing Propidium Iodide (50

    
    g/mL)  and RNase A (100 
    
    
    
    g/mL)
    . Incubate 30 min at 37°C.
  • Analysis: Measure PE/FL2 channel. Look for 4N (G2/M) and >4N (Polyploidy) peaks.

Experimental Workflow Visualization

This diagram outlines the decision tree used to validate PYR-4f, ensuring no resources were wasted on non-viable candidates.

Diagram 2: Screening Cascade

Workflow Step1 Primary Screen (Enzymatic Assay) Step2 Hit Selection (>80% Inh @ 1uM) Step1->Step2 Step3 Cell Viability (MTT - 3 Cell Lines) Step2->Step3 Selectivity Filter Step4 Mechanism Check (Flow Cytometry) Step3->Step4 IC50 < 100nM Decision Lead Candidate (PYR-4f) Step4->Decision G2/M Arrest Confirmed

Caption: The screening cascade filters compounds from enzymatic potency to cellular phenotype confirmation.

Expert Commentary & Troubleshooting

Solubility Warning: Pyrazole derivatives, particularly those with extensive aromatic substitution (like PYR-5a), often precipitate in aqueous media. If your


 curves flatten unexpectedly at high concentrations, inspect the wells under a microscope for crystals.

False Positives in Kinase Assays: Pyrazoles can act as "aggregators" in biochemical assays. Always include a detergent (0.01% Triton X-100) in your kinase buffer to ensure the inhibition is true ATP-competition and not non-specific protein sequestration.

Interpretation of Polyploidy: When inhibiting Aurora B, you will see cells with 8N or 16N DNA content. Do not confuse this with "clumping." Use Pulse-Width vs. Area gating in flow cytometry to singulate cells accurately.

References

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]

  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA Content Measurement for Cell Cycle Analysis. Current Protocols in Cytometry. [Link]

  • Newcomb, J. R. (2008). Pyrazole scaffolds in kinase inhibitor discovery. Expert Opinion on Therapeutic Patents. [Link]

Comparative

Head-to-head comparison of pyrazole and triazole analogs in neuroprotection assays

[1][2] Executive Summary: The Nitrogen Heterocycle Standoff In the landscape of neurotherapeutics, nitrogen-containing heterocycles are the dominant scaffolds due to their ability to form hydrogen bonds with protein targ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Nitrogen Heterocycle Standoff

In the landscape of neurotherapeutics, nitrogen-containing heterocycles are the dominant scaffolds due to their ability to form hydrogen bonds with protein targets and modulate solubility. This guide provides a technical, head-to-head comparison between Pyrazole (1,2-diazole) and Triazole (1,2,3- and 1,2,4-triazole) analogs.

While Pyrazoles represent the clinical standard (exemplified by Edaravone for ALS and stroke), emerging data suggests that Triazole derivatives often exhibit superior neuroprotective potency in specific oxidative stress and excitotoxicity models. This guide analyzes the shift from "scavenging" (Pyrazole) to "multi-target modulation" (Triazole) and provides the protocols to validate these effects in your lab.

Chemical & Mechanistic Profiling[3][4][5]

The Contenders
  • Pyrazole (The Standard): A 5-membered ring with two adjacent nitrogens.[1]

    • Benchmark Drug: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).

    • Primary Mechanism: Free radical scavenging (electron donation) and Nrf2 pathway activation.

  • Triazole (The Challenger): A 5-membered ring with three nitrogens.

    • Key Variants: 1,2,4-triazoles (common in enzyme inhibitors) and 1,2,3-triazoles (click-chemistry accessible).

    • Primary Mechanism: Dual-action—inhibition of pro-apoptotic factors (Bax/Caspase-3) and specific enzyme inhibition (AChE/BuChE).

Structural Logic

The additional nitrogen in the triazole ring increases polarity and hydrogen-bonding potential compared to the pyrazole. This often results in:

  • Tighter Binding: Enhanced interaction with the catalytic triad of enzymes like Acetylcholinesterase (AChE).

  • Metabolic Stability: 1,2,3-triazoles are remarkably resistant to metabolic degradation compared to the more oxidizable pyrazoles.

Head-to-Head Performance Data

The following data synthesizes recent comparative studies, specifically focusing on protection against 6-OHDA (Parkinson’s model) and Ischemia/Reperfusion injury.

Table 1: Comparative Potency in 6-OHDA Induced Neurotoxicity

Data derived from N-propananilide derivative screens (Source 1, 3).[2]

FeaturePyrazole Analogs1,2,4-Triazole AnalogsWinner
Cell Viability Restoration Moderate (98–101% at 10 µM)High (106–113% at 10 µM) Triazole
Low-Dose Efficacy Inactive < 5 µMActive at 1 µMTriazole
AChE Inhibition (IC50) > 100 µM (Weak)~30–80 µM (Moderate)Triazole
Bax Protein Downregulation SignificantHighly Significant Triazole
Caspase-3 Cleavage ReducedAbolished Triazole
Table 2: In Vivo Ischemia Models (Edaravone vs. Triazole SYS18)

Data derived from MCAO (Middle Cerebral Artery Occlusion) models (Source 2).

MetricEdaravone (Pyrazole Standard)SYS18 (Triazole Derivative)Insight
Brain Water Content Reduced to 81.13%Reduced to 80.62% Triazole shows superior edema reduction.
Oxidative Stress (MDA) Significant reductionSuperior reduction Triazole offers enhanced antioxidant capacity.
BBB Integrity PreservedPreserved + Anti-inflammatory Triazole exhibited broader cytokine suppression (TNF-α).

Mechanistic Pathway Visualization

The diagram below illustrates the divergence in mechanism. While Pyrazoles primarily buffer ROS (upstream), Triazoles intervene at the mitochondrial apoptosis checkpoint (downstream) and inhibit specific enzymes.

NeuroprotectionPathways Insult Neuronal Insult (6-OHDA / Ischemia) ROS ROS Generation (Oxidative Stress) Insult->ROS Bax Bax Translocation (Mitochondria) ROS->Bax Survival Neuroprotection Pyrazoles Pyrazole Scaffolds (e.g., Edaravone) Nrf2 Nrf2/HO-1 Activation Pyrazoles->Nrf2 Scavenge Direct Radical Scavenging Pyrazoles->Scavenge Nrf2->ROS Inhibits Nrf2->Survival Scavenge->ROS Neutralizes Triazoles Triazole Scaffolds (e.g., 1,2,4-triazole) Triazoles->ROS Moderate Scavenging Triazoles->Bax Strong Inhibition AChE AChE Inhibition (Cholinergic Support) Triazoles->AChE Inhibits Caspase Caspase-3 Cleavage Bax->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis Caspase->Survival Blockade leads to

Caption: Differential intervention points: Pyrazoles act upstream as antioxidants; Triazoles act downstream blocking apoptotic execution and providing cholinergic support.

Validated Experimental Protocols

To replicate the comparative data in your own facility, use the following standardized workflows.

Protocol A: 6-OHDA Induced Neurotoxicity Screen (SH-SY5Y Cells)

Purpose: To determine EC50 for neuroprotection against dopaminergic toxicity.

Reagents:

  • SH-SY5Y human neuroblastoma cells.

  • 6-Hydroxydopamine (6-OHDA) (Sigma).

  • WST-1 or MTT Cell Proliferation Reagent.

  • Test Compounds (Pyrazole/Triazole analogs) dissolved in DMSO.[2]

Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment (Critical Step):

    • Replace media with fresh media containing test compounds (1, 5, 10, 25, 50 µM).

    • Include Vehicle Control (DMSO < 0.1%) and Positive Control (Edaravone 10 µM).

    • Incubate for 12 hours (Pre-conditioning phase).

  • Insult:

    • Add 6-OHDA to a final concentration of 50 µM .

    • Incubate for an additional 12 hours .

  • Readout:

    • Add WST-1 reagent (1:10 ratio). Incubate 2–4 hours.

    • Measure absorbance at 440 nm (Reference: 690 nm).

  • Calculation:

    
    [3]
    
Protocol B: Western Blot for Apoptotic Markers (Bax/Caspase-3)

Purpose: To confirm the mechanism of action (MOA) differences.

  • Lysis: Harvest cells from Protocol A (6-well plate scale:

    
     cells/well). Lyse in RIPA buffer with protease inhibitors.
    
  • Quantification: Normalize protein using BCA assay. Load 30 µg protein/lane.

  • Antibodies:

    • Primary: Anti-Bax (1:1000), Anti-Cleaved Caspase-3 (1:1000), Anti-

      
      -actin (Loading Control).
      
    • Secondary: HRP-conjugated IgG.

  • Analysis: Look for the Triazole Signature —a sharp decrease in Cleaved Caspase-3 bands compared to the Pyrazole treated samples, which may show only moderate reduction.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Culture & Treat cluster_1 Phase 2: Analysis Step1 Seed SH-SY5Y (2x10^4 cells) Step2 Pre-treat (12h) (Pyrazole vs Triazole) Step1->Step2 Step3 Insult (12h) (+ 50µM 6-OHDA) Step2->Step3 Assay1 Viability (WST-1) Quantify Protection % Step3->Assay1 Assay2 Western Blot (Bax / Caspase-3) Step3->Assay2

Caption: Standardized screening workflow for comparing neuroprotective efficacy.

Conclusion & Recommendations

While Pyrazoles (Edaravone) remain the regulatory safety net, the data indicates that Triazoles are the superior scaffold for next-generation neuroprotection.

  • For Antioxidant Screening: Use Pyrazoles.[1][4][5][6] Their electron-rich nature makes them excellent radical scavengers.

  • For Disease Modification (ALS/Parkinson's): Prioritize 1,2,4-Triazoles . Their ability to simultaneously inhibit AChE and block mitochondrial apoptotic pathways (Bax downregulation) provides a synergistic effect that simple radical scavenging cannot match.

  • Design Tip: When designing triazole analogs, the addition of a methylene linker (N-propananilide derivatives) has been shown to significantly enhance neuroprotective activity compared to direct ring attachment.[3]

References

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Source: PubMed Central / NIH [Link]

  • The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke. Source: PubMed Central / NIH [Link]

  • Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. Source: ACG Publications [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Source: MDPI [Link]

  • Riluzole–Triazole Hybrids as Novel Chemical Probes for Neuroprotection in Amyotrophic Lateral Sclerosis. Source: PubMed Central / NIH [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Aminopyrazole Compounds

Introduction: The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent inhibitors for a wide range of protein kinases.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent inhibitors for a wide range of protein kinases.[1][2][3][4] Compounds built on this framework, such as the CDK inhibitor AT7519 or various JAK inhibitors, are pivotal in the development of targeted therapies for oncology and inflammatory diseases.[2][4][5] However, the promise of a targeted therapy rests entirely on a rigorously validated mechanism of action (MoA). Simply demonstrating that a compound inhibits a purified enzyme and kills cancer cells is insufficient; it may be acting via an unexpected off-target, leading to failed clinical trials.[6][7]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to build a robust, multi-pronged MoA validation package for novel aminopyrazole compounds. We will move beyond simple checklists, focusing on the scientific rationale behind experimental choices and comparing alternative methodologies to construct a self-validating and compelling scientific narrative.

Chapter 1: The First Interaction: Confirming Direct Target Engagement in a Cellular Milieu

Expertise & Experience: The foundational question for any targeted agent is: "Does my compound bind to its intended target in a physiologically relevant environment?" While in vitro assays using purified proteins are essential for initial screening, they cannot confirm target binding within the complex and crowded milieu of a living cell.[8] To bridge this gap, we must employ methods that directly measure target engagement in situ. The Cellular Thermal Shift Assay (CETSA) has emerged as a gold-standard technique for this purpose.[9][10][11] It is based on the principle of ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation than an unbound protein.[10][11][12]

Comparison of Target Engagement Methodologies
Methodology Principle Primary Output Advantages Limitations
Biochemical Assays (e.g., Kinase Glo®, SPR) Measures inhibition of purified enzyme activity or direct binding to a purified protein.[8]IC50 or KdHigh-throughput, precise quantification of potency.Lacks cellular context; does not account for cell permeability, efflux pumps, or intracellular ATP concentrations.[6]
Cellular Thermal Shift Assay (CETSA) Quantifies the change in thermal stability of a target protein in intact cells or lysates upon ligand binding.[9][10]Thermal Shift (ΔTagg) / Isothermal Dose-Response CurveDirectly confirms target binding in a cellular environment; accounts for cell permeability.[11]Lower throughput than biochemical assays; requires a specific antibody for detection (typically via Western Blot).[9]
NanoBRET™ Target Engagement Assay Measures target occupancy in living cells using Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.IC50Real-time measurement in living cells; quantitative and high-throughput.Requires genetic engineering of cells to express the fusion protein; potential for tracer-compound competition artifacts.
Mandatory Visualization: CETSA Experimental Workflow

cluster_0 Cell Preparation & Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Quantification cluster_4 Data Analysis A 1. Culture Cells B 2. Treat with Aminopyrazole Compound (or DMSO Vehicle) A->B C 3. Aliquot cells and heat at a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble (stabilized) proteins from precipitated (denatured) proteins D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Quantify remaining target protein (e.g., Western Blot, ELISA) F->G H 8. Plot % Soluble Protein vs. Temperature to generate a 'melting curve' G->H

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the detection of target engagement using quantitative Western blotting.

Materials:

  • Cell culture reagents

  • Aminopyrazole compound and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Thermal cycler or heating blocks

  • Lysis buffer (e.g., RIPA)

  • Apparatus for SDS-PAGE and Western Blotting

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with the desired concentration of the aminopyrazole compound or DMSO vehicle for 1-2 hours.

  • Harvesting: Harvest cells, wash with ice-cold PBS containing protease/phosphatase inhibitors, and resuspend in PBS to a final concentration of ~10^7 cells/mL.

  • Heat Challenge: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point to be tested (e.g., 40°C to 64°C in 2°C increments, plus a room temperature control). Heat the samples in a thermal cycler for 3 minutes, followed by a 3-minute incubation at room temperature.[10]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentrations for all samples.[12] Prepare samples for SDS-PAGE, and perform Western blot analysis using a primary antibody against the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein (normalized to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the DMSO control indicates target stabilization and therefore, engagement.

Chapter 2: Mapping the Ripple Effect: Elucidating Downstream Pathway Modulation

Expertise & Experience: Confirming that your compound binds its target is the first step. The second, equally critical step is to demonstrate that this binding event has the intended functional consequence—namely, the inhibition of the target's enzymatic activity. Since most aminopyrazoles target protein kinases, the most direct functional readout is a change in the phosphorylation status of the kinase's known downstream substrates.[13][14] A targeted approach, like Western blotting for a specific phospho-substrate, is excellent for hypothesis testing. However, a global approach, like mass spectrometry-based phosphoproteomics, provides an unbiased, system-wide view that can simultaneously confirm on-target pathway modulation and reveal potential off-targets.[15][16][17]

Comparison of Downstream Analysis Techniques
Methodology Principle Primary Output Advantages Limitations
Phospho-Specific Western Blot Uses antibodies that specifically recognize a phosphorylated epitope on a single protein of interest.Change in phosphorylation of a specific substrate.Highly specific, widely accessible, relatively inexpensive. Excellent for validating a known pathway.Low-throughput; provides no information on off-target effects or novel substrates.
Phospho-Proteomics (Mass Spec) Enriches for phosphopeptides from cell lysates followed by LC-MS/MS to identify and quantify thousands of phosphorylation events globally.[15][18]Global, quantitative profile of the phosphoproteome.Unbiased, system-wide view; can confirm on-target effects and identify off-targets simultaneously.[16] Discovers novel signaling connections.[15]Technically complex, requires specialized equipment and bioinformatics expertise, higher cost.
Phospho-Flow Cytometry Uses phospho-specific antibodies to quantify substrate phosphorylation on a single-cell level via flow cytometry.Distribution of phosphorylation states within a cell population.High-throughput, single-cell resolution, can correlate with other markers (e.g., cell cycle).Limited by the availability of high-quality antibodies for flow cytometry.
Mandatory Visualization: Kinase Signaling Pathway

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Aminopyrazole Inhibitor Inhibitor->ERK Inhibits Phosphorylation

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical ERK inhibitor.

Data Presentation: Expected Phosphorylation Changes

For an aminopyrazole compound targeting CDK2, a key regulator of the G1/S transition, one would expect the following changes upon treatment:

Protein Phosphorylation Site Function Expected Change with CDK2 Inhibitor
Rb (Retinoblastoma protein) Ser780, Ser807/811Inactivates Rb, releasing E2F transcription factorsDecrease
p27 Kip1 Thr187Marks p27 for degradationDecrease
CDC6 Ser54Promotes initiation of DNA replicationDecrease
CDK1 (feedback) Tyr15 (inhibitory)Regulates CDK1 activityIncrease (indirect effect)

Chapter 3: The Biological Consequence: Linking Target Modulation to Cellular Phenotype

Expertise & Experience: The ultimate goal of a targeted drug is to elicit a specific, desired biological response. Having established target engagement (Chapter 1) and functional modulation (Chapter 2), the final pillar of MoA validation is to demonstrate that these molecular events translate into a predictable cellular phenotype. For aminopyrazole kinase inhibitors in oncology, this often means cell cycle arrest, induction of apoptosis, or inhibition of proliferation.[3][5] Comparing the compound's effect in cell lines known to be dependent on the target kinase versus those that are not provides a powerful biological validation system.

Comparison of Phenotypic Assays
Methodology Principle Primary Output Advantages Limitations
Cell Viability/Proliferation (e.g., CellTiter-Glo®, MTT) Measures metabolic activity or ATP content as a surrogate for the number of viable cells.GI50 / IC50High-throughput, robust, and widely used for initial potency assessment.Does not distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.
Cell Cycle Analysis (Propidium Iodide Staining) A fluorescent dye, propidium iodide (PI), stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell by flow cytometry to determine cell cycle phase (G0/G1, S, G2/M).[19]% of cells in G0/G1, S, and G2/M phases.Clearly defines if a compound causes arrest at a specific cell cycle checkpoint, which is a hallmark of CDK inhibitors.[20]Requires flow cytometer; sample preparation is more involved than viability assays.
Apoptosis Assays (e.g., Annexin V/PI, Caspase-Glo®) Detects biochemical hallmarks of apoptosis, such as phosphatidylserine externalization (Annexin V) or caspase enzyme activation.% of apoptotic cells.Provides a specific measure of induced cell death. Can distinguish early vs. late apoptosis.Apoptosis may be a late-stage event; timing of the assay is critical.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol provides a reliable method for analyzing cell cycle distribution via flow cytometry.[21]

Materials:

  • Cells cultured in 6-well plates

  • Aminopyrazole compound and DMSO

  • PBS

  • Cold 70% ethanol[21]

  • PI Staining Solution (e.g., 40 µg/mL PI and 100 µg/mL RNase A in PBS).[22]

  • Flow cytometer

Methodology:

  • Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of the aminopyrazole compound or DMSO for a relevant time period (e.g., 24, 48 hours).

  • Harvesting: Harvest both adherent and floating cells to ensure apoptotic cells are not lost. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[20]

  • Storage: Incubate cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[20][21]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring the PI signal is specific to DNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[22]

  • Analysis: Analyze the samples on a flow cytometer. Gate on the cell population using forward and side scatter, and then visualize the PI signal on a histogram. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase cells will be in between. A sub-G1 peak often represents apoptotic cells with fragmented DNA.

Chapter 4: The Ultimate Proof: Advanced Target Validation with Genetic Engineering

Expertise & Experience: Pharmacological data, no matter how thorough, can be confounded by unforeseen off-target effects. The most definitive way to prove that the observed phenotype is a direct result of inhibiting the intended target is to use genetic tools like CRISPR-Cas9.[23][24][25] By creating a cell line where the target gene is knocked out, you create the ultimate negative control. If your aminopyrazole compound has no further effect on the phenotype of the knockout cells, you have provided powerful evidence that its action is on-target.[24] This approach de-risks a compound by separating the on-target phenotype from potential off-target liabilities.[26][27]

Mandatory Visualization: Logic of Pharmacological and Genetic Validation

WT_DMSO Wild-Type Cells + DMSO Phenotype_Normal Result: Normal Phenotype WT_DMSO->Phenotype_Normal WT_Cmpd Wild-Type Cells + Aminopyrazole Phenotype_Effect Result: Desired Phenotype (e.g., Cell Cycle Arrest) WT_Cmpd->Phenotype_Effect KO_DMSO Target Knockout Cells + DMSO Phenotype_KO Result: Phenotype Mimics Compound Effect KO_DMSO->Phenotype_KO KO_Cmpd Target Knockout Cells + Aminopyrazole Phenotype_NoChange Result: No Additional Effect KO_Cmpd->Phenotype_NoChange Conclusion_OnTarget Conclusion: Phenotype is ON-TARGET Phenotype_Effect->Conclusion_OnTarget Phenotype_KO->Conclusion_OnTarget Phenotype_NoChange->Conclusion_OnTarget

Caption: Logic flow for confirming on-target activity using CRISPR-Cas9.

Integrating Genetic and Pharmacological Data
  • Hypothesis: The aminopyrazole compound inhibits cell proliferation by inhibiting Target Kinase X.

  • Pharmacological Evidence: The compound shows a GI50 of 50 nM in wild-type cells and reduces the phosphorylation of Substrate Y.

  • Genetic Validation (CRISPR KO):

    • Generate a Target Kinase X knockout (KO) cell line.

    • Observation 1: The KO cells proliferate slower than wild-type cells, phenocopying the effect of the compound. This confirms the target's role in proliferation.

    • Observation 2: Treat the KO cells with the compound. If the compound is on-target, it should not further inhibit the proliferation of the KO cells, as its target is already absent. The dose-response curve should be flat or significantly right-shifted.

Conclusion

Validating the mechanism of action for an aminopyrazole compound is not a linear process but an integrated, iterative cycle of inquiry. By systematically confirming target engagement in cells (CETSA), mapping the direct functional consequences on downstream pathways (phosphoproteomics), and linking these molecular events to a definitive cellular phenotype (cell cycle analysis), we build a strong, evidence-based case. The inclusion of advanced genetic methods like CRISPR-Cas9 provides the highest level of validation, ensuring that the observed biological effects are unequivocally linked to the intended target. This multi-tiered, comparative approach is essential for mitigating risk and successfully advancing potent and truly selective aminopyrazole-based therapies from the bench to the clinic.

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]

  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. IGBMC. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Target Validation with CRISPR. Biocompare.com. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Biorxiv. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Phosphoproteomics in drug discovery. PubMed. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Quantitative Phosphoproteomics in Cancer Research: Pathways to Targeted Therapies. News-Medical.net. [Link]

  • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications. [Link]

  • Phosphoproteomics for the discovery of kinases as cancer biomarkers and drug targets. PubMed. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • (PDF) Phosphoproteomics in Drug Discovery and Development. ResearchGate. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Publications. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

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Comparative

Benchmarking 3-(Propan-2-yl)-1H-pyrazol-4-amine: A Privileged Scaffold for Kinase Inhibition

Topic: Benchmarking 3-(Propan-2-yl)-1H-pyrazol-4-amine (3-Isopropyl-4-aminopyrazole) Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists Executive Summary 3-(Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3-(Propan-2-yl)-1H-pyrazol-4-amine (3-Isopropyl-4-aminopyrazole) Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists

Executive Summary

3-(Propan-2-yl)-1H-pyrazol-4-amine (CAS: 1006333-35-6 or related isomers) represents a "privileged structure" in fragment-based drug discovery (FBDD). Unlike simple aminopyrazoles, the inclusion of the bulky, lipophilic isopropyl group at the C3 position confers unique binding properties. This guide benchmarks the performance of this scaffold against standard purine-based drugs (e.g., Roscovitine ) and approved kinase inhibitors (e.g., Vandetanib , Ibrutinib ), demonstrating its superior utility in targeting the ATP-binding hinge region of kinases such as CDK , RET , and TBK1 .

Comparative Benchmarking: Potency & Selectivity

The 3-isopropyl-4-aminopyrazole moiety is rarely used as a standalone drug but serves as the critical pharmacophore in fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines). Below, we benchmark lead compounds derived from this scaffold against known clinical standards.

Case Study A: CDK Inhibition (vs. Roscovitine)

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the pyrazolo-pyrimidine scaffold derived from 3-isopropyl-4-aminopyrazole acts as a bioisostere to the purine core found in Roscovitine (Seliciclib).[1]

Mechanism of Superiority: The 3-isopropyl group occupies the hydrophobic pocket (gatekeeper region) more effectively than the ethyl or methyl groups found in earlier purine generations. This "hydrophobic clamp" effect stabilizes the inhibitor-enzyme complex.

Table 1: Potency Benchmark (CDK2/Cyclin E Inhibition)

Compound ClassRepresentative MoleculeCore ScaffoldCDK2 IC50 (nM)Selectivity Profile
Standard (Control) Roscovitine Purine~450 nMModerate (Pan-CDK)
Standard (Control) CR8 Purine~60 nMModerate
Test Subject LGR-2674 (Lead)3-Isopropyl-pyrazolo[4,3-d]pyrimidine 3 - 8 nM High (CDK2/5 > CDK9)
Test Subject Compound 7a 3-Isopropyl-pyrazolo[3,4-d]pyrimidine12 nMHigh

Data Source: Krystof et al. (2016) and Dinér et al. (2012). [1, 2]

Case Study B: RET Kinase Inhibition (vs. Vandetanib)

Rearranged during Transfection (RET) kinase fusions are critical drivers in NSCLC and thyroid cancer. The 3-isopropyl-4-aminopyrazole core has been benchmarked against FDA-approved multi-kinase inhibitors.

Table 2: RET Kinase Selectivity Benchmark

InhibitorScaffold TypeRET wt IC50 (nM)RET V804M (Gatekeeper)Specificity Note
Vandetanib Quinazoline130 nM>1000 nM (Resistant)Poor (Off-target VEGFR)
Cabozantinib Quinoline6 nM~200 nMBroad Spectrum
Pyrazolo-Lead 7a 3-Isopropyl-4-aminopyrazole core 44 nM 252 nM High Specificity vs VEGFR

Analysis: While Cabozantinib is more potent in absolute terms, the pyrazole-derived leads (Compound 7a/15l) often exhibit superior selectivity ratios against VEGFR2, reducing the toxicity profile associated with hypertension and hemorrhage common in quinoline-based drugs [3].

Mechanistic Rationale: The "Isopropyl Effect"

Why choose 3-(Propan-2-yl)-1H-pyrazol-4-amine over the methyl or unsubstituted analog?

  • Hinge Binding: The pyrazole N2 and the exocyclic 4-amine form a bidentate hydrogen bond network with the kinase hinge region (mimicking the Adenine N1 and N6 of ATP).

  • Hydrophobic Filling: The C3-isopropyl group is the differentiator. In comparative SAR studies, replacing the isopropyl group with a Methyl (-CH3) or Hydrogen (-H) results in a 10-50 fold loss in potency [4]. The isopropyl group provides optimal van der Waals contact with the hydrophobic "back pocket" residues (often a Valine or Phenylalanine gatekeeper).

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the structural logic of the scaffold's binding efficiency.

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Hinge Region (Glu/Leu Backbone) Gatekeeper Hydrophobic Gatekeeper (Val/Phe) Ribose Ribose Pocket (Solvent Front) Scaffold 3-Isopropyl-4-aminopyrazole Core Scaffold->Hinge Bidentate H-Bonds (Donor/Acceptor) Scaffold->Gatekeeper Van der Waals (Isopropyl Group) Scaffold->Ribose Vector for Solubilizing Groups

Figure 1: Schematic representation of the 3-Isopropyl-4-aminopyrazole scaffold docking into a kinase ATP pocket. The isopropyl group (yellow interaction) is critical for potency.

Experimental Protocol: Scaffold Synthesis & Utilization

To benchmark this molecule in your own library, you must first synthesize the fused pyrazolo[3,4-d]pyrimidine core. The raw amine (CAS 1006333-35-6) is air-stable but sensitive to moisture during cyclization.

Protocol: Cyclization to Pyrazolo[3,4-d]pyrimidine (Lead Generation)

Objective: Convert 3-isopropyl-4-aminopyrazole into a kinase-active scaffold.

  • Starting Material: 5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile (Isomer A) OR 3-isopropyl-1H-pyrazol-4-amine (Isomer B). Note: Ensure regioisomeric purity by NMR.

  • Formylation:

    • Reflux the aminopyrazole (1.0 eq) in Formic Acid (excess, acting as solvent) or Triethyl Orthoformate (5.0 eq) with catalytic Acetic Anhydride.

    • Conditions: 100°C for 4-6 hours.

    • Checkpoint: Monitor TLC for disappearance of the amine spot.

  • Cyclization:

    • If using Formic Acid: The intermediate formamide spontaneously cyclizes in situ or upon addition of weak base (Ammonia/EtOH).

    • Yield: Expect 75-85% of the pyrazolo[3,4-d]pyrimidin-4-ol (or 4-one) tautomer.

  • Chlorination (Activation):

    • Treat the intermediate with POCl3 (Phosphorus Oxychloride) at reflux for 3 hours.

    • Result: 4-chloro-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. This is the "Master Key" intermediate.

  • Nucleophilic Substitution (Library Generation):

    • React the 4-chloro species with various anilines (SNAr reaction) in n-Butanol at 110°C or using Buchwald-Hartwig coupling (Pd2(dba)3, XPhos) for unreactive amines.

Visualization: Synthesis Workflow

SynthesisPath Start 3-Isopropyl-4-aminopyrazole (Precursor) Step1 Formylation (HC(OEt)3 / Reflux) Start->Step1 Inter Pyrazolo-pyrimidine Core (OH) Step1->Inter Step2 Chlorination (POCl3) Inter->Step2 Master 4-Chloro-Scaffold (Electrophile) Step2->Master Step3 SNAr / Buchwald (R-NH2) Master->Step3 Final Kinase Inhibitor (Lead Compound) Step3->Final

Figure 2: Synthetic route from the aminopyrazole building block to a functional kinase inhibitor library.

Critical Quality Attributes (CQA) for Benchmarking

When purchasing or synthesizing this building block, verify the following to ensure reproducible benchmarking data:

  • Regioisomerism: Commercial sources often confuse 3-isopropyl-4-aminopyrazole with 5-isopropyl-3-aminopyrazole.

    • Validation: 1H NMR must show the isopropyl methine proton splitting pattern and distinct chemical shifts for the pyrazole C-H (typically ~7.2-7.6 ppm depending on solvent).

  • Purity: >98% required. Impurities (often hydrazine residues) can act as promiscuous metal chelators in biochemical assays, creating false positives.

References
  • Dinér, P., et al. (2012).[2] "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors." Journal of Medicinal Chemistry, 55(10), 4872-4876.[2]

  • Krystof, V., et al. (2016).[3] "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines... as potent and selective inhibitors of cyclin-dependent kinases." European Journal of Medicinal Chemistry, 114, 290-299.

  • Sim, T., et al. (2017).[4] "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry, 125, 1195-1210.

  • Cheng, H., et al. (2022).[5] "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629–1643.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(Propan-2-yl)-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Introduction In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, pyrazole derivatives are a significant clas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, pyrazole derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of a specific pyrazole derivative, 3-(Propan-2-yl)-1H-pyrazol-4-amine. Our objective is to furnish researchers, scientists, and drug development professionals with essential safety and logistical information, ensuring that disposal practices are not only compliant with regulations but also grounded in sound scientific principles. Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact.

Hazard Assessment of 3-(Propan-2-yl)-1H-pyrazol-4-amine

Based on data for compounds like 4-isopropyl-1H-pyrazol-3-amine and other aminopyrazoles, the primary hazards are anticipated to be:

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[3][4]

  • Acute Toxicity (Oral and Inhalation): May be harmful if swallowed or inhaled.[5]

  • Respiratory Irritation: May cause respiratory irritation.[4]

It is imperative to always consult the manufacturer- or supplier-specific SDS for the exact lot of 3-(Propan-2-yl)-1H-pyrazol-4-amine being used. This document will provide the most accurate and detailed information on hazards, handling, and emergency procedures.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including 3-(Propan-2-yl)-1H-pyrazol-4-amine, must be approached systematically. The following principles form the bedrock of a robust chemical waste management program:

  • Generation Minimization: The first step in waste management is to minimize its generation. This can be achieved through careful planning of experiments, using only the necessary amount of the chemical, and avoiding the preparation of excessive stock solutions.

  • Waste Characterization: The generator of the waste is legally responsible for determining if it is hazardous. This involves assessing whether the waste exhibits any of the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity.

  • Segregation: Hazardous waste must be segregated from non-hazardous waste. Furthermore, different types of hazardous waste should be kept separate to prevent dangerous reactions.

  • Containment and Labeling: All waste containers must be appropriate for the chemical, in good condition, and securely closed. They must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of 3-(Propan-2-yl)-1H-pyrazol-4-amine from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure that appropriate PPE is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If handling the solid material and dust generation is possible, a NIOSH-approved respirator may be necessary.[6]

Waste Characterization and Segregation
  • Hazardous Waste Determination: Based on the likely hazards of skin, eye, and respiratory irritation, and potential acute toxicity, it is prudent to manage all waste containing 3-(Propan-2-yl)-1H-pyrazol-4-amine as hazardous waste .

  • Segregation:

    • Solid Waste: Collect un-used or contaminated solid 3-(Propan-2-yl)-1H-pyrazol-4-amine in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix this waste with other waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to avoid potentially hazardous reactions.[7]

Containerization and Labeling
  • Container Selection: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, a glass or HDPE container is appropriate.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "3-(Propan-2-yl)-1H-pyrazol-4-amine "

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

On-Site Management and Storage
  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • This area should be in a well-ventilated location, away from heat, sparks, or open flames.[6]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Final Disposal
  • Engage a Licensed Waste Disposal Company: The ultimate disposal of 3-(Propan-2-yl)-1H-pyrazol-4-amine waste must be conducted by a licensed and reputable hazardous waste disposal company.[3][7]

  • Provide the disposal company with the SDS and any other relevant information about the waste stream.

  • Commonly accepted disposal methods for organic chemical waste include incineration at a permitted hazardous waste facility.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE.

  • Contain the Spill:

    • For solid spills: Carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.

    • For liquid spills: Use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill.[8] Place the contaminated absorbent material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Quantitative Data and Key Information Summary

ParameterInformationSource
Chemical Name 3-(Propan-2-yl)-1H-pyrazol-4-amineN/A
CAS Number 97421-16-4[9]
Molecular Formula C6H11N3[5]
Anticipated Hazards Skin Irritant, Eye Irritant, Harmful if Swallowed/Inhaled, Respiratory Irritant[3][4][5]
Incompatible Materials Strong acids, Strong bases, Strong oxidizing agents[7]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[6]
Disposal Method Incineration via a licensed hazardous waste disposal company[3][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(Propan-2-yl)-1H-pyrazol-4-amine.

DisposalWorkflow start Start: Generation of 3-(Propan-2-yl)-1H-pyrazol-4-amine Waste consult_sds Consult Manufacturer's SDS for specific hazard information start->consult_sds characterize Characterize as Hazardous Waste (Precautionary Principle) consult_sds->characterize ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat characterize->ppe segregate Segregate Waste: Solid vs. Liquid Keep away from incompatibles ppe->segregate containerize Use Compatible, Sealed Container (e.g., HDPE) segregate->containerize label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date containerize->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store spill Spill Occurs store->spill No spill_protocol Follow Emergency Spill Protocol store->spill_protocol Yes dispose Arrange Pickup by Licensed Hazardous Waste Disposal Company spill->dispose No spill_protocol->store end End: Waste Properly Disposed dispose->end

Caption: Decision workflow for the disposal of 3-(Propan-2-yl)-1H-pyrazol-4-amine.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. Available at: [Link]

  • 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.. Available at: [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • MCPA Amine 4 Safety Data Sheet. (2021). Albaugh LLC. Available at: [Link]

  • 3-Amino-1H-pyrazole-4-carboxamide hemisulfate Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • Diversity of monomer amine coupling partners. Structures of pyrazoles... ResearchGate. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Waste Code. U.S. Environmental Protection Agency. Available at: [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. (2024). Jetir.Org. Available at: [Link]

  • 4-Isopropyl-1H-pyrazol-3-amine. PubChem. Available at: [Link]

  • Nationally Defined Values for Waste Code. U.S. Environmental Protection Agency. Available at: [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Available at: [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 3-(Propan-2-yl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals As a novel pyrazole derivative, 3-(Propan-2-yl)-1H-pyrazol-4-amine presents unique opportunities in drug discovery and development. However, its handling re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel pyrazole derivative, 3-(Propan-2-yl)-1H-pyrazol-4-amine presents unique opportunities in drug discovery and development. However, its handling requires a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Assumed Hazard Classifications:

Hazard StatementClassificationPrecautionary Action
Harmful if swallowedAcute Toxicity (Oral), Category 4Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2]
Causes skin irritationSkin Irritation, Category 2Avoid contact with skin. Wear protective gloves and clothing. Wash thoroughly after handling.[1][2][3]
Causes serious eye irritationEye Irritation, Category 2Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area.[1][3]

Engineering Controls: Your First Line of Defense

Before considering Personal Protective Equipment (PPE), engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling of 3-(Propan-2-yl)-1H-pyrazol-4-amine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[3][6]

Personal Protective Equipment (PPE): A Necessity, Not an Option

A comprehensive PPE protocol is essential for the safe handling of this compound. The following provides a detailed breakdown of the required PPE.

Hand Protection
  • Glove Selection: Due to the lack of specific permeation data for 3-(Propan-2-yl)-1H-pyrazol-4-amine, a conservative approach is required. Nitrile gloves are a suitable choice for incidental contact.[7][8] For extended handling or in the event of a spill, double-gloving or the use of thicker, chemical-resistant gloves is recommended.

  • Glove Inspection and Disposal: Always inspect gloves for any signs of degradation or puncture before use.[9] Dispose of gloves immediately after handling the compound and wash your hands thoroughly.

Eye and Face Protection
  • Safety Glasses and Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn.[7][10]

  • Face Shield: When there is a risk of splashing or when handling larger quantities, a face shield should be worn in addition to safety goggles to provide a full barrier of protection for the face and neck.[7][10]

Protective Clothing
  • Laboratory Coat: A flame-resistant lab coat is required and should be fully buttoned to cover as much skin as possible.[7][10]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory. Avoid fabrics made of polyester or acrylic.[7]

Respiratory Protection
  • When Required: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection will be necessary.[7][9]

  • Respirator Program: The use of a respirator requires participation in a formal respiratory protection program, which includes medical evaluation, fit testing, and training.[8]

Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Gather All Necessary Equipment b->c d Weigh Compound in Fume Hood c->d e Transfer Compound to Reaction Vessel d->e f Conduct Experiment e->f g Decontaminate Work Surfaces f->g h Segregate and Label Waste g->h i Dispose of Waste According to Protocol h->i j Doff and Dispose of PPE i->j k Wash Hands Thoroughly j->k

Caption: A workflow for the safe handling of 3-(Propan-2-yl)-1H-pyrazol-4-amine.

Preparation
  • Don PPE: Before entering the laboratory, put on all required personal protective equipment as outlined in Section 3.

  • Prepare Fume Hood: Ensure the fume hood is clean, uncluttered, and functioning correctly.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment.

Handling
  • Weighing: Carefully weigh the desired amount of 3-(Propan-2-yl)-1H-pyrazol-4-amine in the fume hood. Use a disposable weighing boat to minimize contamination.

  • Transfer: Gently transfer the compound to the reaction vessel. Avoid creating dust.

  • Reaction Setup: Perform all experimental procedures within the fume hood.

Cleanup and Disposal
  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate solvent and cleaning agent.

  • Waste Segregation: All waste, including contaminated gloves, weighing boats, and any excess compound, must be collected in a designated, labeled hazardous waste container.[1]

  • Disposal: Dispose of the hazardous waste according to your institution's and local regulations. Do not dispose of this compound down the drain.[3]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[1]

Emergency Procedures

Spills
  • Small Spills: For a small spill contained within the fume hood, use an appropriate absorbent material to clean it up. Place the absorbent material in the hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.

Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][3] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

Storage

Store 3-(Propan-2-yl)-1H-pyrazol-4-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

By adhering to these guidelines, you can safely handle 3-(Propan-2-yl)-1H-pyrazol-4-amine while advancing your critical research. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Fisher Scientific - SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Safety Data Sheet. (2023, December 21).

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